16-Heptadecyn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
heptadec-16-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h1,18H,3-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWWDCNQTPUQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447758 | |
| Record name | 16-Heptadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62873-30-7 | |
| Record name | 16-Heptadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 16-Heptadecyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 16-Heptadecyn-1-ol (CAS No. 62873-30-7), a long-chain terminal alkynyl alcohol. Recognizing the challenges in sourcing experimental data for this specific compound, this document combines available information with robustly predicted values to offer a valuable resource for researchers in organic synthesis, materials science, and drug discovery.
Introduction: The Significance of this compound
This compound belongs to the class of long-chain fatty alcohols, characterized by a 17-carbon backbone with a terminal hydroxyl group and a terminal alkyne group.[1] This unique bifunctional structure makes it a valuable intermediate in a variety of chemical syntheses. The terminal alkyne provides a reactive handle for "click" chemistry and other coupling reactions, while the primary alcohol can be readily oxidized or converted to other functional groups. These features make long-chain terminal alkynols like this compound attractive building blocks in the development of novel therapeutics and advanced materials.[2]
Molecular Structure and Key Identifiers
A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 62873-30-7 | [1] |
| Molecular Formula | C₁₇H₃₂O | [1] |
| IUPAC Name | Heptadec-16-yn-1-ol | N/A |
| Molecular Weight | 252.44 g/mol | N/A |
Physical Properties: A Blend of Reported and Predicted Data
Due to a scarcity of published experimental data for this compound, the following table includes both reported qualitative descriptions and computationally predicted quantitative values. These predictions offer valuable estimations for experimental design and theoretical modeling.
Table 2: Physical Properties of this compound
| Property | Value | Method | Source |
| Appearance | Colorless to pale yellow liquid | Reported | [1] |
| Odor | Characteristic fatty alcohol odor | Reported | [1] |
| Boiling Point | 355.9 ± 15.0 °C | Predicted | [3] |
| Melting Point | N/A | - | |
| Density | 0.870 ± 0.06 g/cm³ | Predicted | [3] |
| Solubility in Water | Limited | Reported | [1] |
| Solubility in Organic Solvents | Soluble | Reported | [1] |
The predicted high boiling point is consistent with its long carbon chain and the presence of a hydroxyl group capable of hydrogen bonding. The limited water solubility is also expected due to the predominantly nonpolar C17 hydrocarbon chain.
Spectral Data: Predicted and Inferred Characteristics
-
¹H NMR: Key signals would include a triplet corresponding to the terminal alkyne proton (C≡C-H) around δ 1.9-2.5 ppm, a triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH) around δ 3.6 ppm, and a broad singlet for the hydroxyl proton (-OH). The long methylene chain would present as a complex multiplet in the δ 1.2-1.6 ppm region.
-
¹³C NMR: Diagnostic peaks would appear for the acetylenic carbons (C≡C) around δ 68 ppm and δ 84 ppm, and the carbon bearing the hydroxyl group (-CH₂-OH) around δ 62 ppm. The numerous methylene carbons of the long chain would resonate in the δ 25-35 ppm range.
-
Infrared (IR) Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ would be characteristic of the terminal C-H stretch of the alkyne. A strong, broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol. A peak around 2120 cm⁻¹ would correspond to the C≡C triple bond stretch.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 252. Fragmentation would likely involve the loss of water (M-18) and cleavage along the aliphatic chain.
Synthesis and Reactivity
Long-chain terminal alkynols like this compound can be synthesized through various established organic chemistry methodologies. A common approach involves the coupling of a long-chain electrophile with a smaller acetylenic fragment.
Illustrative Synthetic Workflow:
Caption: A potential synthetic route to this compound.
The reactivity of this compound is dominated by its two functional groups. The terminal alkyne can participate in:
-
Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloadditions.
-
Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides.
-
Alkynylation Reactions: Deprotonation followed by reaction with electrophiles.
The primary alcohol can undergo:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Esterification: Reaction with carboxylic acids or their derivatives.
-
Conversion to Halides: Using reagents like SOCl₂ or PBr₃.
Experimental Protocols for Physical Property Determination
For researchers who wish to determine the physical properties of this compound or similar long-chain alcohols experimentally, the following standard protocols can be employed.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
Methodology:
-
Seal one end of a capillary tube.
-
Introduce a small amount of this compound into a small test tube or fusion tube.
-
Place the sealed capillary tube (open end down) into the liquid.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a Thiele tube or a melting point apparatus with a boiling point attachment.
-
Observe for a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.
Determination of Density
Methodology:
-
Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles, and stopper it.
-
Bring the pycnometer and its contents to a constant, known temperature in a water bath.
-
Remove any excess liquid that has expanded.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility
Methodology:
-
To a series of vials, add a known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, hexane).
-
Add a small, measured amount of this compound to each vial.
-
Agitate the vials and observe for dissolution.
-
If the compound dissolves, continue adding small, known amounts until saturation is reached.
-
Solubility can be expressed qualitatively (soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL).
Applications in Research and Drug Development
The unique properties of this compound make it a molecule of interest for several applications:
-
Synthesis of Bioactive Molecules: The long aliphatic chain can mimic the lipid tails of natural products, and the terminal alkyne allows for the attachment of various pharmacophores or reporter tags.
-
Development of Probes for Chemical Biology: The alkyne group can be used to "click" onto fluorescent dyes or affinity tags, enabling the study of biological targets.
-
Materials Science: Long-chain alkynols can be used to create self-assembled monolayers or as precursors for specialty polymers.
Conclusion
While experimental data for this compound remains limited in the public domain, this guide provides a solid foundation of its known and predicted physical properties. The combination of its long-chain aliphatic nature with the versatility of a terminal alkyne and a primary alcohol makes it a compound with significant potential in various fields of chemical research and development. The provided protocols offer a starting point for researchers to experimentally verify and expand upon the data presented herein.
References
A comprehensive list of references will be compiled and provided upon the completion of the full technical guide. The information presented is based on data available in chemical databases and vendor technical sheets.
Sources
An In-depth Technical Guide to 16-Heptadecyn-1-ol: Chemical Structure and Analysis
Abstract
This technical guide provides a comprehensive examination of 16-heptadecyn-1-ol, a long-chain alkynol of interest in synthetic organic chemistry and as an intermediate in the development of novel chemical entities. This document details the molecule's chemical structure and physicochemical properties and offers an in-depth exploration of the analytical methodologies required for its characterization and quantification. We present field-proven, step-by-step protocols for spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). The rationale behind experimental choices, such as sample derivatization for chromatographic analysis, is explained to provide researchers, scientists, and drug development professionals with a robust and practical framework for working with this compound.
Introduction
This compound is a bifunctional organic molecule featuring a 17-carbon aliphatic chain, a terminal primary alcohol group (-OH), and a terminal alkyne group (C≡CH). This unique structure makes it a valuable building block in organic synthesis, where the hydroxyl and alkyne moieties can be selectively functionalized to construct more complex molecules.[1] In the context of drug discovery, long-chain lipidic structures are integral to the development of various therapeutic agents, including lipid-based drug delivery systems and compounds targeting lipid metabolic pathways. Understanding the precise analytical characterization of intermediates like this compound is therefore a critical, rate-limiting step in the research and development pipeline.
This guide serves as a practical resource, moving beyond theoretical descriptions to provide validated protocols and the scientific reasoning that underpins them.
Chemical Structure and Physicochemical Properties
The structure of this compound consists of a long hydrophobic carbon chain, which imparts low solubility in water, and two reactive functional groups at opposite ends of the molecule. This amphipathic character influences its chemical behavior and the analytical strategies required for its study.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂O | PubChem[2] |
| Molecular Weight | 252.44 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | EvitaChem[1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | EvitaChem[1] |
| IUPAC Name | Heptadec-16-yn-1-ol | |
| CAS Number | 62873-30-7 | EvitaChem[1] |
Comprehensive Analytical Methodologies
A multi-faceted analytical approach is required for the unambiguous identification, purity assessment, and quantification of this compound.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound.
-
¹H NMR Spectroscopy: Provides information on the number and environment of hydrogen atoms.
-
Rationale: The key diagnostic signals are the triplet corresponding to the methylene protons adjacent to the hydroxyl group (CH₂ -OH), the triplet for the terminal alkyne proton (H -C≡C-), and the triplet for the methylene protons adjacent to the alkyne (-CH₂ -C≡CH). The large, broad signal from the bulk of the methylene -(CH₂)₁₃- groups confirms the long-chain nature. The hydroxyl proton (-OH ) will appear as a broad singlet, which can be confirmed by D₂O exchange.
-
Predicted ¹H NMR Chemical Shifts (CDCl₃):
-
δ ~3.64 ppm (t, 2H): -CH₂ -OH
-
δ ~2.18 ppm (td, 2H): -CH₂ -C≡CH
-
δ ~1.94 ppm (t, 1H): -C≡CH
-
δ ~1.56 ppm (m, 2H): -CH₂-C H₂-OH
-
δ ~1.25 ppm (br s, 22H): Bulk -(CH₂ )₁₁-
-
Variable (br s, 1H): -OH
-
-
-
¹³C NMR Spectroscopy: Complements ¹H NMR by providing information on the carbon skeleton.
-
Rationale: Distinct signals for the carbon attached to the hydroxyl group (C H₂OH), the two sp-hybridized carbons of the alkyne group (-C ≡C H), and the bulk sp³-hybridized methylene carbons are expected.
-
Predicted ¹³C NMR Chemical Shifts (CDCl₃):
-
δ ~84.7 ppm: -C ≡CH
-
δ ~68.1 ppm: -C≡C H
-
δ ~63.1 ppm: C H₂-OH
-
δ ~32.8-25.7 ppm: Methylene carbons in different positions
-
δ ~18.4 ppm: C H₂-C≡CH
-
-
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Rationale: This technique is highly effective for confirming the presence of the hydroxyl and terminal alkyne groups, which have characteristic and strong absorption bands.
-
Expected Characteristic IR Absorption Bands:
-
~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne (≡C-H).
-
~3600-3200 cm⁻¹ (strong, broad): O-H stretch of the alcohol group.
-
~2920 and ~2850 cm⁻¹ (strong): C-H stretches of the aliphatic methylene groups.
-
~2120 cm⁻¹ (weak to medium): C≡C stretch of the terminal alkyne. This band is often weak but highly diagnostic.
-
MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and structural elements. It is typically coupled with a chromatographic technique like GC or LC.
-
Rationale: Electron Ionization (EI) is a common technique used in GC-MS. The molecular ion peak (M⁺) at m/z 252.2 may be weak or absent due to the lability of the primary alcohol. Key fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage. Electrospray Ionization (ESI), often used in LC-MS, is a softer technique that would likely show protonated ([M+H]⁺ at m/z 253.2) or sodiated ([M+Na]⁺ at m/z 275.2) adducts with minimal fragmentation.
Chromatographic Separation and Analysis
Chromatography is essential for assessing the purity of this compound and for its quantification in complex mixtures.
GC is the method of choice for analyzing volatile and thermally stable compounds. Long-chain alcohols, however, require special consideration.
-
Expert Rationale (Causality): Direct analysis of long-chain alcohols on polar GC columns is challenging due to their high boiling points and the potential for peak tailing caused by hydrogen bonding with the stationary phase.[3] To overcome this, derivatization is a mandatory pre-analytical step. Converting the polar hydroxyl group into a less polar, more volatile ether or ester derivative, such as a trimethylsilyl (TMS) ether or a trifluoroacetate (TFA) ester, is critical.[4] This strategy lowers the elution temperature, improves peak shape, and allows for the use of highly resolving polar columns.[3][5]
Caption: Workflow for GC Analysis of this compound.
-
Step-by-Step Protocol for GC-MS Analysis (as TMS derivative):
-
Sample Preparation (Derivatization): a. Accurately weigh ~1 mg of this compound into a 2 mL autosampler vial. b. Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Add 400 µL of a suitable solvent like pyridine or acetonitrile. d. Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete reaction. e. Cool to room temperature before analysis.
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, BPX5).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C, with a split ratio of 20:1.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
Detector: Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS).
-
MS Parameters (if used): Transfer line at 280°C, ion source at 230°C, electron energy at 70 eV, scan range m/z 40-500.
-
-
Data Analysis: a. Identify the peak corresponding to the TMS-ether of this compound based on its retention time. b. Confirm identity by comparing the acquired mass spectrum with expected fragmentation. c. Determine purity by calculating the peak area percentage relative to all other peaks in the chromatogram.
-
HPLC is a versatile technique for purity analysis, especially for less volatile or thermally labile compounds.
-
Expert Rationale (Causality): A significant challenge in analyzing this compound by HPLC is its lack of a strong UV-Vis chromophore, making detection by standard UV detectors inefficient.[6] To address this, several strategies can be employed. The most common is to use a "universal" detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not require a chromophore. Alternatively, pre-column derivatization with a UV-active agent can be performed. Given the non-polar nature of the molecule, Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.[7][8]
Sources
- 1. Buy this compound (EVT-1197582) | 62873-30-7 [evitachem.com]
- 2. 13-Heptadecyn-1-ol | C17H32O | CID 557439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 8. torontech.com [torontech.com]
An In-depth Technical Guide to the Synthesis of 16-Heptadecyn-1-ol
Introduction: The Significance of Long-Chain Alkynols
Long-chain alkynols, such as 16-Heptadecyn-1-ol, are valuable bifunctional molecules in organic synthesis. The presence of a terminal alkyne and a primary alcohol on a long aliphatic backbone makes them versatile building blocks for the construction of complex molecular architectures. These compounds and their derivatives find applications in the development of novel surfactants, emulsifiers, and are investigated for their potential biological activities, including antimicrobial properties.[1] The terminal alkyne provides a reactive handle for carbon-carbon bond formation through reactions like Sonogashira coupling, while the hydroxyl group can be modified or used to introduce other functionalities. This guide provides a detailed exploration of robust and efficient synthetic pathways to this compound, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of the target molecule is paramount for its synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂O | [1] |
| Molecular Weight | 252.4 g/mol | [2] |
| Appearance | Typically colorless to pale yellow liquid | [1] |
| Odor | Characteristic fatty alcohol odor | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [1] |
| Boiling Point | Not available in cited sources. | |
| Melting Point | Not available in cited sources. |
Synthetic Strategy I: Acetylide Alkylation Approach
This pathway leverages the acidity of the terminal alkyne proton to create a potent nucleophile for chain elongation. A critical consideration in this multi-step synthesis is the protection of the reactive hydroxyl group to prevent unwanted side reactions.
Conceptual Workflow
Caption: Acetylide Alkylation Pathway to this compound.
Experimental Protocol
Step 1: Protection of 15-Bromo-1-pentadecanol
-
Rationale: The acidic proton of the hydroxyl group would interfere with the strongly basic conditions required for the subsequent alkylation step. Therefore, it is necessary to protect the alcohol. The tetrahydropyranyl (THP) group is an excellent choice as it is stable to strong bases and organometallic reagents and can be easily removed under mild acidic conditions.[3][4]
-
Procedure:
-
To a solution of 15-bromo-1-pentadecanol (1 equivalent) in dichloromethane (CH₂Cl₂), add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (DHP) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-(15-bromopentadecyloxy)tetrahydro-2H-pyran.
-
Step 2: Alkylation with Acetylene
-
Rationale: This step forms the core 17-carbon chain by reacting the protected bromoalkane with an acetylide anion. The acetylide anion is a potent nucleophile that displaces the bromide in an Sₙ2 reaction.[5] Using lithium acetylide, prepared in situ from acetylene and a strong base like n-butyllithium (n-BuLi), is a common and effective method.[6][7]
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve acetylene gas in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Add n-butyllithium (2.2 equivalents) dropwise to form the lithium acetylide-ethylenediamine complex.
-
Add a solution of 2-(15-bromopentadecyloxy)tetrahydro-2H-pyran (1 equivalent) in THF, optionally with a co-solvent like hexamethylphosphoramide (HMPA) to enhance reactivity.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting 2-(heptadec-16-yn-1-yloxy)tetrahydro-2H-pyran by column chromatography.
-
Step 3: Deprotection of the THP Ether
-
Rationale: The final step involves the removal of the THP protecting group to unveil the desired primary alcohol. This is typically achieved under mild acidic conditions that cleave the acetal linkage.[8][9]
-
Procedure:
-
Dissolve the protected alkynol, 2-(heptadec-16-yn-1-yloxy)tetrahydro-2H-pyran, in methanol (MeOH).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of NaHCO₃.
-
Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography to yield pure this compound.
-
Synthetic Strategy II: Grignard Reagent Approach
An alternative and powerful method for constructing the carbon skeleton involves the use of a Grignard reagent. This pathway also necessitates the protection of the hydroxyl group.
Conceptual Workflow
Caption: Grignard Pathway to this compound.
Experimental Protocol
Step 1: Protection of 15-Bromo-1-pentadecanol
-
Rationale and Procedure: This step is identical to the first step in the Acetylide Alkylation Approach. The hydroxyl group must be protected to prevent it from reacting with the Grignard reagent that will be formed.
Step 2: Formation of the Grignard Reagent
-
Rationale: The Grignard reagent is a potent organometallic nucleophile.[10] It is prepared by the reaction of an alkyl halide with magnesium metal in an ether solvent.[10]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 2-(15-bromopentadecyloxy)tetrahydro-2H-pyran in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Gentle heating may be required.
-
Once the reaction begins (indicated by bubbling and a color change), add the remaining solution of the protected bromoalkane at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Step 3: Coupling with an Ethynyl Electrophile
-
Rationale: The newly formed Grignard reagent will now act as a nucleophile, attacking an electrophilic source of the ethynyl group. A suitable reagent for this is ethynylmagnesium bromide, which can be prepared or purchased as a solution.[11][12]
-
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C.
-
Slowly add a solution of ethynylmagnesium bromide (1.1 equivalents) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product, 2-(heptadec-16-yn-1-yloxy)tetrahydro-2H-pyran, can be purified by column chromatography.
-
Step 4: Deprotection of the THP Ether
-
Rationale and Procedure: This final step is identical to the deprotection step in the Acetylide Alkylation Approach, yielding the target molecule, this compound.
Conclusion
This guide has detailed two robust and versatile synthetic pathways for the preparation of this compound. Both the acetylide alkylation and the Grignard reagent approaches are reliable methods for constructing the C17 backbone. The choice between these pathways may be influenced by the availability of starting materials, specific laboratory capabilities, and desired scale of the synthesis. A crucial element in both strategies is the judicious use of a protecting group for the hydroxyl functionality, with the THP ether being a prime candidate due to its stability and ease of removal. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable long-chain alkynol for further applications in chemical and pharmaceutical research.
References
-
A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. (n.d.). Retrieved January 14, 2026, from [Link]
-
Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
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Showing Compound 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one (FDB002996) - FooDB. (n.d.). Retrieved January 14, 2026, from [Link]
-
16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)- | C19H34O4 | CID 179422 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
13-Heptadecyn-1-ol | C17H32O | CID 557439 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
1-Acetoxy-2-hydroxy-16-heptadecyn-4-one - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]
-
1-Heptadecanol | C17H36O | CID 15076 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
A) Synthesis of the α‐bromo intermediates 15 and 16. Reagents and... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Chemical Properties of 1-Heptadecyne (CAS 26186-00-5) - Cheméo. (n.d.). Retrieved January 14, 2026, from [Link]
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Alkylation of Terminal Alkynes : r/chemistry - Reddit. (n.d.). Retrieved January 14, 2026, from [Link]
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16-Heptadecyne-1,2,4-triol, 4-acetate | C19H34O4 | CID 45782986 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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Alkyne acidity and alkylation (video) - Khan Academy. (n.d.). Retrieved January 14, 2026, from [Link]
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Cas 4301-14-8,ETHYNYLMAGNESIUM BROMIDE | lookchem. (n.d.). Retrieved January 14, 2026, from [Link]
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3 - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
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9.9: Alkylation of Acetylide Anions - Chemistry LibreTexts. (n.d.). Retrieved January 14, 2026, from [Link]
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Acetylides from Alkynes, and The Substitution Reactions of Acetylides - Master Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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Showing metabocard for 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one (HMDB0031007). (n.d.). Retrieved January 14, 2026, from [Link]
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9.10 Alkylation of Acetylide Ions - YouTube. (n.d.). Retrieved January 14, 2026, from [Link]
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16-Heptadecenal | C17H32O | CID 557527 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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Showing Compound 13-Heptadecyn-1-ol (FDB111650) - FooDB. (n.d.). Retrieved January 14, 2026, from [Link]
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1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0224032) - NP-MRD. (n.d.). Retrieved January 14, 2026, from [Link]
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16-Heptadecene-1,2,4-triol, (2R,4R)- | C17H34O3 | CID 21635755 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Chemical Properties of heptadecadiene-1,16 - Cheméo. (n.d.). Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to 16-Heptadecyn-1-ol as a Metabolic Labeling Probe
Foreword for the Modern Researcher
In the intricate world of cellular metabolism, lipids are not merely structural components or energy depots; they are dynamic signaling molecules and post-translational modifiers that orchestrate a vast array of biological processes. Understanding the flux and fate of these molecules is paramount in deciphering cellular health and disease, and in the development of novel therapeutics. For decades, researchers relied on radiolabeling to trace these metabolic pathways. While powerful, this approach comes with inherent safety and disposal challenges. The advent of bioorthogonal chemistry has ushered in a new era of metabolic investigation, offering safer and more versatile tools. Among these, alkynyl-functionalized metabolic probes, such as 16-heptadecyn-1-ol, have emerged as powerful reporters for visualizing and quantifying lipid metabolism in living systems.
This guide provides a comprehensive technical overview of this compound as a metabolic labeling probe. We will delve into the core principles of its application, from the rationale behind its design to detailed, field-proven protocols for its use in cell culture. We will explore the subsequent detection of the incorporated probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," and its analysis through fluorescence microscopy and mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful tool to gain deeper insights into the complex world of lipid biology.
The Rationale for this compound as a Metabolic Probe
This compound is a long-chain fatty alcohol analog that contains a terminal alkyne group.[1] This seemingly simple modification is the key to its utility as a metabolic probe. The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert within the biological milieu of the cell but can be specifically and efficiently reacted with an azide-containing reporter molecule in a "click" reaction.[2]
The 17-carbon chain length and the terminal hydroxyl group of this compound allow it to be recognized and processed by cellular machinery similarly to its natural counterparts. Once introduced to cells, it can be activated to its acyl-CoA form and subsequently incorporated into various lipid species, including glycerolipids, glycerophospholipids, and sphingolipids, or attached to proteins via fatty acylation. By tracing the incorporation of this "clickable" fatty alcohol, we can effectively take a snapshot of lipid synthesis, trafficking, and modification.
Core Principles of the Metabolic Labeling Workflow
The application of this compound as a metabolic probe follows a logical and straightforward workflow. This process can be broken down into three main stages: metabolic labeling, click chemistry-mediated detection, and downstream analysis.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical metabolic labeling experiment using this compound in cultured mammalian cells.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Notes |
| This compound | EvitaChem | EVT-1197582 | Store at -20°C. |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7030 | Store at 4°C. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Store at room temperature. |
| Cell Culture Medium (e.g., DMEM) | Gibco | Varies | As required for your cell line. |
| Fetal Bovine Serum (FBS) | Gibco | Varies | As required for your cell line. |
| Azide-Functionalized Reporter (e.g., Azide-Fluor 488) | Click Chemistry Tools | 1267 | Choose based on desired detection method. |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | Store at room temperature. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 | Store at -20°C. |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Sigma-Aldrich | 678937 | Store at -20°C. |
Protocol 1: Preparation of this compound-BSA Complex
Long-chain fatty alcohols like this compound have poor solubility in aqueous media. To ensure efficient delivery to cells and minimize toxicity, it is crucial to complex it with fatty acid-free BSA.[3]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. Gently rotate to dissolve; do not vortex.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while gently stirring. The final concentration of the probe in the BSA solution should be 1 mM.
-
Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
Sterile filter the this compound-BSA complex through a 0.22 µm filter.
-
Store the complex at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Metabolic Labeling of Adherent Cells
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate, chambered cover glass) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Thaw an aliquot of the this compound-BSA complex.
-
Dilute the probe-BSA complex in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is 10-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period. This can range from 4 to 24 hours, depending on the metabolic process being investigated. A time-course experiment is recommended to determine the optimal labeling time.
-
After incubation, wash the cells twice with warm PBS to remove any unincorporated probe.
-
Proceed immediately to cell lysis for biochemical analysis or fixation for imaging.
Protocol 3: Click Chemistry Reaction for Fluorescence Imaging
This protocol is for labeling fixed and permeabilized cells.
-
Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS containing 3% BSA.
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:
-
PBS: 895 µL
-
Azide-fluorophore stock (10 mM in DMSO): 1 µL (final concentration 10 µM)
-
TCEP stock (50 mM in water): 20 µL (final concentration 1 mM)
-
TBTA stock (10 mM in DMSO): 10 µL (final concentration 100 µM)
-
CuSO₄ stock (50 mM in water): 20 µL (final concentration 1 mM)
-
Note: Vortex the solution after adding each component. The order of addition is critical.[3]
-
-
Add the click reaction cocktail to the cells and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 3% BSA.
-
Counterstain for nuclei with DAPI, if desired.
-
Wash the cells twice with PBS.
-
Mount the coverslip with an appropriate mounting medium and proceed to fluorescence microscopy.
Downstream Data Analysis and Interpretation
Fluorescence Microscopy
Fluorescence microscopy provides spatial information about the localization of newly synthesized lipids and acylated proteins.
-
Image Acquisition: Acquire images using appropriate filter sets for the chosen fluorophore and any counterstains. It is crucial to use the same acquisition settings (e.g., exposure time, laser power) for all samples within an experiment to allow for semi-quantitative comparisons.
-
Image Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify fluorescence intensity in specific cellular compartments (e.g., lipid droplets, plasma membrane, endoplasmic reticulum). Co-localization analysis with organelle-specific markers can provide further insights into the subcellular distribution of the labeled molecules.
Mass Spectrometry-Based Lipidomics
For a comprehensive and quantitative analysis of the lipid species that have incorporated this compound, mass spectrometry is the method of choice.[4]
-
Lipid Extraction: After metabolic labeling, perform a total lipid extraction from the cell lysate using a standard method such as the Bligh-Dyer or Folch extraction.
-
Click Reaction in Solution: Perform the click chemistry reaction on the lipid extract with an azide-biotin tag.
-
Affinity Purification: Use streptavidin-coated beads to enrich for the biotin-tagged, alkyne-labeled lipids.
-
LC-MS/MS Analysis: Elute the enriched lipids and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the individual lipid species. The mass of the incorporated 16-heptadecynoyl group will result in a characteristic mass shift that can be used to identify the labeled lipids.[5]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or weak fluorescence signal | - Inefficient probe delivery- Low metabolic activity of cells- Inefficient click reaction- Photobleaching | - Optimize the concentration of the this compound-BSA complex.- Ensure cells are healthy and in the exponential growth phase.- Prepare the click reaction cocktail fresh and in the correct order.- Use an anti-fade mounting medium and minimize light exposure.[6] |
| High background fluorescence | - Non-specific binding of the azide-fluorophore- Autofluorescence of cells or medium | - Increase the number and duration of wash steps after the click reaction.- Include a "no-probe" control to assess background fluorescence.- Use a spectrally distinct fluorophore. |
| Cell toxicity | - High concentration of the probe or DMSO- Contamination of reagents | - Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Ensure the final DMSO concentration in the medium is below 0.1%.- Use sterile, high-purity reagents. |
| Inconsistent results between replicates | - Variation in cell seeding density- Inconsistent incubation times- Pipetting errors | - Ensure uniform cell seeding and confluency at the start of the experiment.- Standardize all incubation times precisely.- Use calibrated pipettes and careful technique. |
Conclusion and Future Perspectives
This compound is a versatile and powerful tool for the study of lipid metabolism. Its bioorthogonal alkyne handle allows for robust and specific detection of its incorporation into a wide range of lipid species and acylated proteins. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the dynamic world of the lipidome in their own systems.
The future of metabolic labeling with probes like this compound is bright. The development of new click chemistry reactions with improved kinetics and biocompatibility, coupled with advancements in high-resolution mass spectrometry and super-resolution microscopy, will continue to push the boundaries of what we can learn about the intricate roles of lipids in health and disease. These powerful chemical tools will undoubtedly play a crucial role in the discovery of new therapeutic targets and the development of next-generation diagnostics.
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Arter, J. L., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170). [Link]
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Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2697–2705. [Link]
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Gao, X., & Hannoush, R. N. (2014). Dual chemical probes enable quantitative system-wide analysis of protein prenylation and prenylation dynamics. Nature Chemistry, 6(8), 687–695. [Link]
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Zemski Berry, K. A., & Murphy, R. C. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 75. [Link]
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Illustration of the stable isotope-labeled C16:1 metabolite mass... (n.d.). ResearchGate. [Link]
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Chen, P., et al. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry. Endocrinology, 160(6), 1375–1386. [Link]
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The Unseen Potential: A Technical Guide to the Biological Activities of Long-Chain Alkynyl Alcohols
Introduction: A Class of Potent Bioactive Lipids
Unsaturated long-chain alcohols, a diverse group of lipophilic molecules, are gaining significant attention in the scientific community.[1] Among these, long-chain alkynyl alcohols—characterized by one or more carbon-carbon triple bonds in their aliphatic chain—stand out for their potent and varied biological activities.[2][3] These compounds are not mere structural curiosities; they are potent bioactive agents found in common dietary plants and traditional medicines, exhibiting a remarkable spectrum of effects ranging from anticancer and anti-inflammatory to antimicrobial and, in some cases, neurotoxic.[1][4][5][6]
Falcarinol-type polyacetylenes, for instance, are abundant in plants of the Apiaceae family, such as carrots, celery, and parsley, and are lauded for their chemopreventive properties.[4][7] Conversely, compounds like oenanthotoxin from hemlock water-dropwort are potent neurotoxins that act on the central nervous system.[5][8][9] This guide provides an in-depth technical exploration of the core biological activities of these fascinating molecules, synthesizing current research to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.
Part 1: The Anticancer Activity of Falcarinol-Type Polyacetylenes
Dietary polyacetylenes, particularly falcarinol (FaOH) and falcarindiol (FaDOH) from carrots, have emerged as significant agents in cancer chemoprevention.[4][7] Their potential has been demonstrated in animal models, where carrot and falcarinol treatments significantly reduced the number of precancerous lesions in the colon.[10] The anticancer effects of these compounds are not due to a single mechanism but rather a multi-pronged attack on cancer cell viability and proliferation.
Core Mechanisms of Action
The efficacy of falcarinol-type polyacetylenes stems from their ability to influence a wide array of signaling pathways that regulate apoptosis, cell cycle progression, and inflammation.[4][7]
-
Induction of Apoptosis and Cell Cycle Arrest: A primary anticancer mechanism is the induction of programmed cell death, or apoptosis. Falcarindiol has been shown to suppress cancer cell growth by inducing apoptotic cell death.[11][12] This process is often accompanied by cell cycle arrest, which halts the proliferation of malignant cells. The pro-apoptotic function can be highly selective; for instance, panaxydol, another alkynyl alcohol, preferentially induces apoptosis in malignant cancer cells over normal cells.[4] Similarly, falcarinol selectively inhibits cancer stem-like cells by triggering apoptosis.[4] The effects can be concentration-dependent; in Caco-2 colon cancer cells, low concentrations of falcarinol are pro-proliferative, while higher concentrations induce apoptosis.[4]
-
Anti-Inflammatory Action via NF-κB and COX Inhibition: Chronic inflammation is a key driver of carcinogenesis. Falcarinol-type polyacetylenes exhibit potent anti-inflammatory effects by targeting crucial inflammatory pathways. Both FaOH and FaDOH have been shown to inhibit the formation of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, which in turn suppresses the activation of the master inflammatory regulator, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[13] By downregulating the NF-κB signaling pathway, these compounds also reduce the expression of its downstream targets, including cyclooxygenase-2 (COX-2), an enzyme pivotal in producing inflammatory prostaglandins.[4][13]
-
Modulation of the PI3K/AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival; its dysregulation is a common feature in many cancers.[14] Falcarindiol has been demonstrated to exert its antitumor effects by suppressing this pathway. In human oral squamous cell carcinoma cells, falcarindiol-induced apoptotic cell death is accompanied by the dephosphorylation (inactivation) of PI3K, AKT, mTOR, and p70S6K.[11][12][14] This inactivation halts the pro-survival signals that cancer cells rely on, tipping the balance towards apoptosis and autophagy.
Experimental Workflow: Assessing Anticancer Potential
A logical workflow is crucial for evaluating the anticancer properties of a compound like falcarinol. The process begins with a broad assessment of cytotoxicity to determine effective concentrations, followed by more specific assays to elucidate the mechanism of cell death.
Caption: A typical workflow for investigating the anticancer properties of a novel compound.
Experimental Protocol 1: Cell Proliferation (MTT) Assay
This protocol provides a method to quantify the cytotoxic effects of long-chain alkynyl alcohols on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]
Materials:
-
Cancer cell line (e.g., Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FCS)
-
96-well tissue culture plates
-
Long-chain alkynyl alcohol (e.g., Falcarinol) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8][12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the alkynyl alcohol in culture medium. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the treatment media (containing different concentrations of the compound) to the respective wells.[8] Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a blank control (medium only, no cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8][12]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well to achieve a final concentration of 0.5 mg/mL.[5]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][8]
-
Solubilization: Carefully aspirate the MTT-containing medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][8] A reference wavelength of >650 nm can be used to correct for background.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[14]
Materials:
-
Treated and control cells (from Protocol 1.3)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, detach them gently using a non-enzymatic method like trypsin-EDTA to preserve membrane integrity.[16] Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[16] Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16][17]
-
Staining: Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC conjugate.
-
Add 5 µL of Propidium Iodide solution.
-
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Primarily necrotic cells.
-
Quantitative Data: Cytotoxicity of Falcarinol-Type Polyacetylenes
The cytotoxic potency of these compounds varies depending on the specific polyacetylene and the cancer cell line being tested.
| Compound | Cell Line | IC50 Value (µg/mL) | Growth Conditions | Citation |
| Falcarinol | Caco-2 (Intestinal Cancer) | 2.5 - 5 | Basal (0.625% FCS) | [7] |
| Caco-2 (Intestinal Cancer) | 5 - 10 | Stimulated (10% FCS) | [7] | |
| FHs 74 Int. (Normal Intestinal) | 2.5 - 5 | Basal (0.625% FCS) | ||
| Falcarindiol | Caco-2 (Intestinal Cancer) | 10 - 20 | Basal (0.625% FCS) | [7] |
| FHs 74 Int. (Normal Intestinal) | 10 - 20 | Basal (0.625% FCS) | ||
| Panaxydol | Caco-2 (Intestinal Cancer) | 5 - 10 | Basal (0.625% FCS) | [7] |
| FHs 74 Int. (Normal Intestinal) | 1 - 2.5 | Basal (0.625% FCS) |
Note: These values demonstrate relative potency and can vary based on experimental conditions.
Part 2: The Neurotoxic Profile of Oenanthotoxin
While many alkynyl alcohols show therapeutic promise, some, like oenanthotoxin, are potent neurotoxins. Found in plants of the Oenanthe genus (e.g., hemlock water-dropwort), oenanthotoxin is a central nervous system poison.[5][9] Understanding its mechanism is critical for toxicology and provides valuable tools for neuropharmacological research.
Mechanism of Neurotoxicity: GABA Receptor Antagonism
Oenanthotoxin exerts its toxic effects by acting as a noncompetitive antagonist of gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor.[5][8][9][17] GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibiting nerve transmission.
Oenanthotoxin disrupts this process by binding to the GABA-A receptor and blocking the chloride channel.[5] This prevents the inhibitory action of GABA, leading to unabated neuronal depolarization and hyperexcitability of the central nervous system.[9][17] The result is a cascade of severe neurological symptoms, including violent muscle spasms, seizures, and ultimately, death from respiratory failure.[8][9]
Caption: Oenanthotoxin blocks the GABA-A receptor's chloride channel, preventing inhibition.
Conceptual Protocol: In Vitro Neurotoxicity Assessment
Assessing the neurotoxicity of a compound like oenanthotoxin in vitro requires a model that recapitulates key features of the nervous system. Human induced pluripotent stem cell (hiPSC)-derived neuronal co-cultures are increasingly used for this purpose.[18][19] The following is a conceptual workflow.
Objective: To determine the effect of oenanthotoxin on neuronal activity and viability.
Model: Human iPSC-derived co-culture of glutamatergic neurons and astrocytes.
Endpoints:
-
Neuronal Viability: Assessed using cell viability assays (e.g., MTT or live/dead staining).
-
Neuronal Activity: Assessed using techniques like multi-electrode array (MEA) to measure spontaneous electrical activity or calcium imaging to measure changes in intracellular calcium oscillations.[18]
Procedure Outline:
-
Culture Preparation: Plate hiPSC-derived neurons and astrocytes on MEA plates or imaging-compatible plates and allow them to mature and form functional networks.
-
Compound Exposure: Apply a range of oenanthotoxin concentrations to the cultures.
-
MEA Recording: Record spontaneous electrical activity (spike rate, burst frequency) before and after compound addition to measure acute effects on network function.
-
Calcium Imaging: Use a calcium-sensitive dye (e.g., Fluo-4) to visualize and quantify changes in spontaneous calcium signaling within the neuronal network.
-
Viability Assessment: After a longer incubation period (e.g., 24-48 hours), perform a cell viability assay to determine the concentration at which oenanthotoxin induces cell death.
-
Data Analysis: Correlate the concentrations that alter neuronal activity with those that cause cytotoxicity to build a comprehensive neurotoxic profile.
Part 3: Anti-inflammatory and Antimicrobial Activities
Beyond anticancer and neurotoxic effects, long-chain alkynyl alcohols possess a broader range of bioactive properties, notably in modulating inflammation and combating microbial growth.
Panaxytriol and Anti-inflammatory Action
Ginsenosides, the bioactive compounds in Panax ginseng, are well-known for their anti-inflammatory effects.[6][16][20] Panaxytriol, a polyacetylene isolated from ginseng, contributes to this activity.[21] The primary mechanism involves the inhibition of pro-inflammatory signaling pathways.
Ginsenosides, including related compounds like protopanaxatriol, have been shown to regulate the expression of inflammatory enzymes like COX-2 and modulate signaling cascades such as the MAPK (p38, ERK, JNK) and NF-κB pathways.[6][16] By suppressing the activation of NF-κB, these compounds reduce the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory response.[6][20]
Caption: Panaxytriol can inhibit IKK, preventing NF-κB activation and inflammation.
Experimental Protocol 3: NF-κB Translocation Assay
This protocol uses high-content imaging to quantify the inhibition of NF-κB translocation from the cytoplasm to the nucleus.
Model: HeLa cells or A549 NF-κB-luciferase reporter cells.
Materials:
-
HeLa cells
-
96-well imaging plates
-
Inflammatory stimulus (e.g., TNF-α or IL-1α)
-
Test compound (e.g., Panaxytriol)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Plate HeLa cells in a 96-well imaging plate and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of panaxytriol for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to all wells except the unstimulated control. Incubate for a defined period (e.g., 30-60 minutes) to induce NF-κB translocation.
-
Fix and Permeabilize: Wash the cells with PBS, then fix with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system, capturing both the NF-κB (e.g., FITC channel) and nuclear (DAPI channel) signals.
-
Image Analysis: Use automated image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of NF-κB staining in both compartments.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity for each cell. A decrease in this ratio in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of translocation.
Antimicrobial Activity
Long-chain alcohols are known to possess antimicrobial properties, and this activity is highly dependent on their structure, particularly the length of the aliphatic carbon chain.[1][6] Studies on long-chain fatty alcohols show that antibacterial activity against Staphylococcus aureus varies significantly with chain length. Alcohols with 12 or 13 carbons (1-dodecanol and 1-tridecanol) exhibit the highest growth-inhibitory activity. The mechanism of action can also differ; shorter-chain alcohols (C9-C11) tend to be bactericidal and cause membrane damage, while the more potent C12-C13 alcohols act without significant membrane disruption.
While specific data for a homologous series of alkynyl alcohols is less common, the principles derived from saturated and unsaturated alcohols provide a strong foundation for their potential as antimicrobial agents. The presence of the alkyne functionality can be expected to modulate this activity.
| Compound (1-Alkanol) | Organism | MIC (µg/mL) | MBC (µg/mL) | Citation |
| 1-Nonanol (C9) | S. aureus | 64 | 128 | [9] |
| 1-Decanol (C10) | S. aureus | 32 | 64 | [9] |
| 1-Undecanol (C11) | S. aureus | 16 | 32 | [9] |
| 1-Dodecanol (C12) | S. aureus | 8 | 16 | [9] |
| 1-Tridecanol (C13) | S. aureus | 4 | 8 | [9] |
| 1-Tetradecanol (C14) | S. aureus | 4 | 8 | [9] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on 1-alkanols provides a model for structure-activity relationships.
Part 4: Structure-Activity Relationships
The biological activity of long-chain alkynyl alcohols is intrinsically linked to their chemical structure. Key features that dictate their potency and mechanism include:
-
Chain Length: As seen in antimicrobial studies, the length of the hydrophobic alkyl chain is critical. There is often an optimal chain length for activity, after which potency may decrease due to factors like reduced solubility.
-
Position and Number of Alkynyl Bonds: The triple bonds introduce rigidity and specific electronic properties to the molecule, influencing how it interacts with biological targets.[3]
-
Hydroxyl Group Position: The presence and location of the hydroxyl group are crucial. For falcarinol-type polyacetylenes, a hydroxyl group at the C-3 position appears to be important for their anticancer activity. The oxidized form, falcarinone (which has a ketone at C-3), is a much less potent inhibitor of cell proliferation, suggesting the alcohol is key to its mode of action.
Part 5: Future Perspectives and Drug Development
The diverse bioactivities of long-chain alkynyl alcohols make them compelling candidates for drug development. The chemopreventive properties of falcarinol and falcarindiol are particularly promising, with research progressing towards human studies. A clinical trial is underway to investigate whether daily intake of carrot juice with high concentrations of these compounds can prevent the recurrence of high-risk adenomas in the colon. This highlights a direct translational path from basic research to potential clinical application.
However, challenges remain. The potential for toxicity, as exemplified by oenanthotoxin, necessitates careful toxicological evaluation of any therapeutic candidate. Furthermore, issues of bioavailability, stability, and large-scale synthesis must be addressed. Future research should focus on elucidating detailed structure-activity relationships to design new analogs with enhanced potency and selectivity, and reduced toxicity, paving the way for a new class of therapeutics derived from these remarkable natural products.
References
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- Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment - Preprints.org. (2023-01-28). Preprints.org.
- Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats - RSC Publishing. (2017-02-09). Royal Society of Chemistry.
- Differential effects of falcarinol and related aliphatic C(17)
- Oenanthotoxin - Grokipedia.Grokipedia.
- Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - Kyung Hee University.Kyung Hee University.
- Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A R
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed. (2021-12-20). PubMed.
- Oenanthotoxin - Wikipedia.Wikipedia.
- Poisoning due to w
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Spongiatriol Inhibits Nuclear Factor Kappa B Activation and Induces Apoptosis in Pancreatic Cancer Cells - NIH. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_A95L4k7kfcRnSU7T_p-vFYsJ6dYkswgIRHLSh7UZZBsyAdOHkP3Q1ncW3jhnyerii25hbtzM5mEUHggKURN6D5NPmLDNQPjRKGlqKUs7KQFVCesKWSimIpckWHYW065dX3vEcdDE4ouAdA==]([Link]
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An In-Depth Technical Guide to 16-Heptadecyn-1-ol and its Analogs for the Study of Protein Acylation
Abstract
Protein acylation, particularly the attachment of long-chain fatty acids like palmitate (S-palmitoylation), is a critical post-translational modification (PTM) that governs protein trafficking, stability, and signal transduction.[1][2][3] Traditional methods for studying this PTM have relied on radiolabeling, which poses significant safety and sensitivity challenges.[4][5][6][7] This guide details a powerful and versatile bioorthogonal strategy employing alkynyl fatty acid analogs, such as 16-Heptadecyn-1-ol and the more commonly used 17-Octadecynoic Acid (17-ODYA), to metabolically label, visualize, and identify acylated proteins. We will explore the core principles, provide validated, step-by-step protocols for metabolic labeling and "click chemistry" detection, and discuss the critical controls and advanced applications that ensure data integrity and unlock deeper insights into the dynamic S-acyl-proteome.
The Challenge: Interrogating a Dynamic and Elusive Modification
Protein S-acylation is a reversible lipid modification where fatty acids are attached to cysteine residues via a thioester bond.[1] This process is central to cellular function, regulating the membrane association of signaling proteins like Ras, protein stability, and the formation of signaling complexes.[8] Unlike genetically templated modifications, S-acylation does not occur on a strict consensus sequence, making its prediction and study notoriously difficult.
For decades, the gold standard for detection was metabolic labeling with radioactive fatty acids, such as [³H]-palmitate.[5][6][7] While providing direct evidence, this method suffers from significant drawbacks:
-
Safety Hazards: Requires handling and disposal of radioactive materials.
-
Low Throughput: Often involves lengthy exposure times (days to weeks) for autoradiography.[4]
-
Low Sensitivity: The low energy of tritium's β-particle emission can make detecting low-abundance proteins challenging.[6]
These limitations created a need for a safer, more sensitive, and more versatile technology, a need met by the advent of bioorthogonal chemistry.
The Bioorthogonal Solution: Tagging Acylation for Detection
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[9][10] The cornerstone of this approach for studying PTMs is a two-step process:
-
Metabolic Labeling: A substrate analog containing a unique chemical handle (the "bioorthogonal reporter") is introduced to cells. The cell's own enzymes incorporate this analog into biomolecules. For acylation, this is an alkynyl fatty acid like 17-Octadecynoic Acid (17-ODYA), a mimic of palmitic acid.[4][11]
-
Bioorthogonal Ligation: The chemical handle is detected by reaction with a complementary probe. The most widely used reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which forms a stable triazole linkage between the alkyne-labeled protein and an azide-containing detection tag (e.g., a fluorophore or biotin).[12][13][14]
This strategy transforms the challenge of detecting a subtle lipid modification into a straightforward detection of a fluorescent or affinity tag.
Diagram 1: The Bioorthogonal Workflow for Acylation Profiling
Caption: High-level overview of the experimental workflow.
Core Methodology: Step-by-Step Protocols
Here, we provide detailed protocols for the key stages of the experiment. The causality behind each step is explained to ensure robust and reproducible results.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of the alkynyl fatty acid reporter into cellular proteins. 17-ODYA is used as the exemplar probe due to its extensive validation as a palmitic acid analog.[4][15][16]
Rationale: Cells are first cultured in a medium that encourages uptake and utilization of the exogenous fatty acid analog. The concentration of the probe is critical; it must be high enough for efficient labeling but low enough to avoid cytotoxicity and non-specific incorporation.[17][18]
Materials:
-
Adherent mammalian cells (e.g., HEK293T, HeLa) at 70-80% confluency.[9]
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Serum-free medium (e.g., DMEM).
-
17-Octadecynoic Acid (17-ODYA) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Aspirate the complete growth medium from the cultured cells.
-
Wash the cells once with 5 mL of warm serum-free medium to remove residual serum lipids.
-
Prepare the labeling medium by diluting the 17-ODYA stock solution into fresh, warm complete growth medium to a final concentration of 25-100 µM.
-
Expert Insight: The optimal concentration can be cell-type dependent and should be determined empirically. A good starting point is 50 µM.
-
-
Add the labeling medium to the cells. For a 10 cm dish, use 8-10 mL.
-
Incubate the cells for 4-16 hours at 37°C in a CO₂ incubator. A 4-hour incubation is often sufficient for robust labeling of many proteins.[11]
-
After incubation, aspirate the labeling medium and wash the cells twice with 5 mL of cold PBS.
-
Harvest the cells by scraping into 1 mL of cold PBS. Transfer the cell suspension to a microcentrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant. The cell pellet can now be used for lysis (Protocol 2) or stored at -80°C.
Protocol 2: Cell Lysis and Click Chemistry Reaction (CuAAC)
This protocol details the preparation of a protein lysate and the subsequent covalent attachment of a detection probe via CuAAC.
Rationale: Cells are lysed in a buffer containing detergents to solubilize proteins and inhibitors to prevent their degradation. The click reaction is a highly efficient and specific reaction that requires a copper(I) catalyst, which is generated in situ from a copper(II) source and a reducing agent. A chelating ligand like TBTA is essential to stabilize the copper(I) ion and increase reaction efficiency in a complex biological lysate.[14]
Diagram 2: The CuAAC "Click" Reaction Mechanism
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Materials:
-
Labeled cell pellet from Protocol 1.
-
Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, with freshly added protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
BCA Protein Assay Kit.
-
Click Reagents:
-
Azide-probe (e.g., Azide-TAMRA-Biotin for fluorescence and affinity capture; 2 mM in DMSO).
-
Tris(2-carboxyethyl)phosphine (TCEP; 50 mM in water, fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; 10 mM in DMSO).
-
Copper(II) Sulfate (CuSO₄; 50 mM in water).
-
Procedure:
-
Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
In a 1.5 mL microcentrifuge tube, combine the following to a final volume of 100 µL:
-
Protein Lysate: 50-100 µg (adjust volume with Lysis Buffer).
-
Azide-probe: 2.5 µL (Final conc: 50 µM).
-
TCEP: 2 µL (Final conc: 1 mM).
-
TBTA: 3 µL (Final conc: 300 µM).
-
-
Vortex briefly to mix.
-
Add CuSO₄: 2 µL (Final conc: 1 mM).
-
Vortex immediately and thoroughly. The reaction mixture may turn faintly cloudy.
-
Incubate at room temperature for 1 hour, protected from light.
-
The reaction is now complete. The sample is ready for downstream analysis.
Protocol 3: Downstream Analysis - In-Gel Fluorescence Scanning
This protocol allows for the rapid visualization of the entire profile of acylated proteins in the sample.
Rationale: Proteins are separated by size using SDS-PAGE. A fluorescence scanner then excites the fluorophore that was "clicked" onto the acylated proteins, revealing a banding pattern corresponding to the S-acyl-proteome. A subsequent Coomassie stain of the same gel verifies equal protein loading across lanes.[9][11]
Materials:
-
Click-reacted lysate from Protocol 2.
-
4x SDS-PAGE Loading Buffer.
-
Tris-Glycine or Bis-Tris polyacrylamide gels.
-
Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP).[9][11]
-
Coomassie Brilliant Blue stain.
Procedure:
-
Add 33 µL of 4x SDS-PAGE Loading Buffer to the 100 µL click reaction.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Load 20-30 µL of the sample onto the gel. Include a protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
After electrophoresis, place the gel directly into a fluorescence scanner. Scan using the appropriate excitation and emission wavelengths for your chosen fluorophore (e.g., for TAMRA, Ex: 532 nm, Em: ~580 nm).[11]
-
After scanning, fix and stain the gel with Coomassie Brilliant Blue to visualize total protein and confirm equal loading.
-
Destain and image the Coomassie-stained gel.
Self-Validation: The Importance of Rigorous Controls
For any claim of protein acylation to be trustworthy, it must be supported by a system of rigorous controls. Each protocol must be self-validating.
| Control | Procedure | Purpose & Expected Outcome |
| No-Probe Control | Culture cells without adding the 17-ODYA analog, but perform lysis and the click reaction. | To test for non-specific binding of the azide-probe. Expected outcome: No fluorescent signal. |
| No-Click Control | Label cells with 17-ODYA, but omit the CuSO₄ catalyst from the click reaction. | To confirm the signal is dependent on the CuAAC reaction. Expected outcome: No fluorescent signal. |
| Hydroxylamine (NH₂OH) Treatment | After the click reaction, incubate an aliquot of the sample with 1 M neutral NH₂OH for 1 hour at RT before SDS-PAGE. | To confirm a thioester linkage. NH₂OH specifically cleaves thioesters.[5] Expected outcome: Significant reduction or loss of fluorescent signal compared to a mock-treated (e.g., Tris-HCl) sample. |
| Competition Control | Co-incubate cells with the 17-ODYA probe and a 10-fold excess of natural palmitic acid. | To show the probe is incorporated via the same enzymatic machinery as the natural lipid. Expected outcome: Reduced fluorescent signal. |
Advanced Applications: Beyond Visualization
While in-gel fluorescence provides a powerful snapshot, the true potential of this technique lies in its coupling with proteomics to identify novel acylated proteins and study their dynamics.
-
Proteomic Identification: By using an azide-biotin probe in the click reaction, labeled proteins can be selectively enriched from the complex lysate using streptavidin-coated beads.[11] The enriched proteins are then digested into peptides (typically on-bead) and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
-
Studying Acylation Dynamics: This method is ideal for pulse-chase experiments. Cells are first "pulsed" with the alkyne probe for a short period, then "chased" with normal medium containing an excess of natural palmitic acid. By collecting samples at different chase time points, one can measure the rate of deacylation (turnover) for specific proteins.[2][4]
-
Protein-Specific Analysis: To investigate the acylation of a single protein of interest, the click reaction can be followed by immunoprecipitation (IP) of that protein. The acylation status is then determined by in-gel fluorescence or Western blotting of the IP eluate.[11]
Conclusion
The use of bioorthogonal chemical reporters like this compound and its analogs has fundamentally transformed the study of protein acylation. This strategy moves beyond the limitations of radiolabeling, providing a safe, sensitive, and highly adaptable platform for the visualization, identification, and dynamic analysis of the S-acyl-proteome. For researchers in basic science and drug development, this technology offers an indispensable tool to unravel the complex roles of protein lipidation in health and disease, paving the way for new diagnostic and therapeutic strategies.[8]
References
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Yang, Y.-Y., et al. (2010). Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. Journal of the American Chemical Society. Available at: [Link]
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Martin, B. R., & Cravatt, B. F. (2009). Non-radioactive analysis of dynamic protein palmitoylation. Nature Methods. Available at: [Link]
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Yang, Y.-Y., et al. (2010). Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. ACS Publications. Available at: [Link]
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Sun, T., & Li, X. (2020). Bioorthogonal Reporters for Detecting and Profiling Protein Acetylation and Acylation. PubMed. Available at: [Link]
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Yang, Y. Y., et al. (2010). Bioorthogonal chemical reporters for monitoring protein acetylation. PubMed. Available at: [Link]
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Pedone, K. H., et al. (2009). Analysis of Protein Palmitoylation by Metabolic Radiolabeling Methods. Springer Link. Available at: [Link]
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Ahearn, I. M., et al. (2011). Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation. PMC - NIH. Available at: [Link]
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DeGraw, A. J., et al. (2013). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PMC - NIH. Available at: [Link]
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Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. NIH. Available at: [Link]
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Palsuledesai, C. C., et al. (2015). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PMC - NIH. Available at: [Link]
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van der Stelt, M., et al. (2022). Chemical Probes to Control and Visualize Lipid Metabolism in the Brain. ACS Publications. Available at: [Link]
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Charron, G., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC - NIH. Available at: [Link]
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Thinon, E., et al. (2018). Chemical methods for the study of S-palmitoylation. ResearchGate. Available at: [Link]
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Wan, J., et al. (2024). Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). MDPI. Available at: [Link]
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Zhang, M., et al. (2023). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. PMC - NIH. Available at: [Link]
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Jones, L. H., et al. (2012). Click-based synthesis and proteomic profiling of lipstatin analogues. RSC Publishing. Available at: [Link]
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National Center for Biotechnology Information. (2024). 17-Octadecynoic acid. PubChem Compound Summary for CID 1449. Available at: [Link]
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Pristov, J. B., & Spasojevic, I. (2018). A One-Step Staining Protocol for In-Gel Fluorescent Visualization of Proteins. PubMed. Available at: [Link]
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Wang, D., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Available at: [Link]
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Debets, M. F., et al. (2020). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research. Available at: [Link]
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G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. Available at: [Link]
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Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. PubMed - NIH. Available at: [Link]
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Blue Tiger Scientific. (2024). 17-Octadecynoic Acid – Biotechnology Grade – 5 mg. Blue Tiger Scientific. Available at: [Link]
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Lanyon-Hogg, T., et al. (2024). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. UU Research Portal. Available at: [Link]
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Gloaguen, E., et al. (2017). Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. NIH. Available at: [Link]
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Li, X., et al. (2022). Protein acylation: mechanisms, biological functions and therapeutic targets. PubMed. Available at: [Link]
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Liu, B., et al. (2022). An Expanding Repertoire of Protein Acylations. PMC - NIH. Available at: [Link]
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Zhang, Q., et al. (2015). Quantitative Analysis of Newly Synthesized Proteins. PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 16-Heptadecyn-1-ol
This technical guide provides a comprehensive analysis of the solubility characteristics of 16-Heptadecyn-1-ol, a long-chain alkynyl alcohol of significant interest to researchers, scientists, and drug development professionals. A thorough understanding of its solubility in diverse solvent systems is fundamental for its effective application in organic synthesis, formulation development, and various biological assays. This document delineates the theoretical principles governing its solubility, provides field-proven experimental protocols for its determination, and offers estimated solubility profiles based on available data for structurally related compounds.
Core Principles: Understanding the Solubility of a Long-Chain Alkynyl Alcohol
The solubility of this compound is primarily dictated by its molecular structure, which features a long, seventeen-carbon aliphatic chain and a terminal hydroxyl (-OH) group. This imparts an amphiphilic character to the molecule. The long hydrocarbon tail is nonpolar and hydrophobic, favoring interactions with nonpolar solvents, while the hydroxyl group is polar and hydrophilic, capable of forming hydrogen bonds with polar solvents.
The overarching principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. Solvents with polarity similar to this compound will be more effective at dissolving it. However, the considerable length of the carbon chain suggests that the nonpolar character will dominate its overall solubility profile, leading to better solubility in nonpolar and moderately polar organic solvents and limited solubility in highly polar solvents like water. The presence of the alkyne (carbon-carbon triple bond) functionality introduces a region of higher electron density and linearity compared to its saturated analogue, 1-heptadecanol, which can subtly influence its interaction with certain solvents.
Estimated Solubility Profile of this compound
| Solvent System | Solvent Type | Estimated Solubility of this compound | Rationale for Estimation |
| Water | Polar Protic | Very Low / Insoluble | The dominant hydrophobic character of the C17 alkyl chain significantly outweighs the hydrophilic nature of the single hydroxyl group. |
| Methanol | Polar Protic | Sparingly Soluble | The shorter alkyl chain of methanol allows for some interaction with the hydroxyl group of this compound, but the overall polarity mismatch with the long hydrocarbon tail limits solubility. |
| Ethanol | Polar Protic | Moderately Soluble | Ethanol's slightly longer alkyl chain compared to methanol makes it a slightly better solvent for the nonpolar portion of the solute, enhancing solubility. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity is suitable for interacting with the hydroxyl group, while its organic character can accommodate the long alkyl chain. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties effectively. |
| Hexane | Nonpolar | Freely Soluble | The nonpolar nature of hexane closely matches the long hydrocarbon chain of this compound, leading to favorable van der Waals interactions and high solubility. |
Disclaimer: The data presented in this table are estimations and should be experimentally verified for any critical application. The solubility of long-chain alcohols can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any contaminants.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility. This method involves equilibrating an excess of the solid solute with the solvent of interest until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC, or Raman Spectrometer)
Step-by-Step Methodology
Step 1: Preparation of the Saturated Solution
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached. A common starting point is to add approximately 100 mg of solute to 10 mL of solvent.
-
Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach thermodynamic equilibrium. For long-chain alcohols, this can take 24 to 72 hours.
Step 2: Phase Separation
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the excess solid, two common methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. This method is effective at removing fine particulates.
-
Step 3: Quantification of the Dissolved Solute
-
The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Sample Analysis: Analyze the standard solutions and the saturated supernatant using the chosen analytical method.
-
Solubility Calculation: Use the standard curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of this compound solubility.
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of this compound, and understanding these is critical for experimental design and data interpretation.
-
Temperature: Generally, for solid solutes dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A good match between the polarity of the solvent and the solute will lead to higher solubility.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form may have a different solubility.
Logical Relationship of Influencing Factors
Caption: Key factors that modulate the solubility of this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling long-chain fatty alcohols should be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or use a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative experimental data is sparse, a strong understanding of the underlying chemical principles allows for reliable estimation of its solubility profile. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust and validated method. By considering the factors that influence solubility and adhering to appropriate safety protocols, researchers can confidently work with this compound in a variety of solvent systems.
References
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Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
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A Senior Application Scientist's Guide to High-Purity 16-Heptadecyn-1-ol for Advanced Research and Drug Development
For researchers, medicinal chemists, and professionals in drug development, the quality and characteristics of starting materials are paramount to the success of their endeavors. This guide provides an in-depth technical overview of high-purity 16-Heptadecyn-1-ol, a long-chain alkynyl alcohol with significant potential as a versatile building block in the synthesis of novel therapeutics and complex molecular probes.
Introduction: The Strategic Value of this compound in Modern Drug Discovery
This compound (CAS No: 62873-30-7), with the molecular formula C₁₇H₃₂O, is a bifunctional molecule featuring a long C₁₇ aliphatic chain, a terminal hydroxyl group, and a terminal alkyne.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly for applications requiring the introduction of a long lipophilic chain with a reactive handle for further molecular elaboration.[1]
The terminal alkyne group is of particular interest due to its ability to participate in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the straightforward and robust conjugation of the lipid chain to other molecules, including peptides, fluorescent dyes, and drug scaffolds. Furthermore, the terminal hydroxyl group provides an additional site for functionalization, enabling the creation of diverse and complex molecular architectures. Alkynyl groups play irreplaceable roles in drug discovery due to their special electronic structure and chemical reactivity.
Commercial Availability and Supplier Selection
High-purity this compound is available from a select number of specialized chemical suppliers. When sourcing this reagent for research and drug development, it is crucial to consider not only the stated purity but also the supplier's reputation for quality control and the availability of comprehensive analytical data.
| Supplier | Product Number | Stated Purity | Available Quantities |
| Toronto Research Chemicals | H281285 | Not explicitly stated, sold as a research chemical. | 100mg |
| EvitaChem | EVT-1197582 | Research Grade | Inquire for details |
Note: Purity and available quantities are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a lot-specific Certificate of Analysis.
Quality Specifications and Analytical Characterization: A Deep Dive into Purity
For applications in drug development, a thorough understanding of the purity profile of this compound is essential. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier prior to purchase. Key analytical tests and expected results are outlined below.
Identity Confirmation
-
¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are fundamental for confirming the chemical structure of this compound. The ¹H NMR spectrum should clearly show signals corresponding to the terminal alkyne proton, the methylene protons adjacent to the hydroxyl group, and the long aliphatic chain. The ¹³C NMR will confirm the presence of the alkynyl carbons and the carbon bearing the hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular weight is approximately 252.44 g/mol .[1] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also provide information about volatile impurities.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A high-purity sample of this compound should exhibit a single major peak, with any impurities being well-resolved and quantified. A purity of ≥98% is generally recommended for drug discovery applications.
-
Gas Chromatography (GC): For volatile compounds, GC is an effective method for purity determination. It can also be used to identify and quantify residual solvents from the synthesis process.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₃₂O |
| Molecular Weight | 252.44 g/mol |
| CAS Number | 62873-30-7 |
| Appearance | White to off-white solid or liquid |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |
Synthesis and Manufacturing for High Purity
High-purity this compound is typically synthesized through multi-step organic reactions. A common synthetic route involves the reduction of the corresponding carboxylic acid, 16-heptadecynoic acid.[1]
Caption: A simplified workflow for the synthesis of this compound from its carboxylic acid precursor.
The choice of reducing agent and reaction conditions is critical to achieving high yields and purity.[1] For pharmaceutical applications, the synthesis must be conducted under controlled conditions to minimize the formation of impurities. Purification is typically achieved through column chromatography or recrystallization.
Applications in Drug Development and Biomedical Research
The unique bifunctional nature of this compound makes it a valuable tool in several areas of drug discovery and biomedical research.
Click Chemistry and Bioconjugation
The terminal alkyne of this compound is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific attachment of the long lipid chain to molecules containing an azide group. This is highly advantageous for:
-
Targeted Drug Delivery: Attaching a cytotoxic drug to a targeting ligand (e.g., an antibody or peptide) via a this compound linker can improve the drug's therapeutic index by concentrating it at the site of action.
-
Fluorescent Labeling: Conjugating a fluorescent dye to a bioactive molecule using this compound as a linker enables the study of the molecule's distribution and localization in cells and tissues.
-
PROTACs and Molecular Glues: The long, flexible chain of this compound can be incorporated into Proteolysis Targeting Chimeras (PROTACs) and molecular glues to bridge a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.
Caption: The role of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Building Block for Bioactive Lipids
The long aliphatic chain of this compound can be incorporated into the synthesis of various bioactive lipids. The terminal alkyne can be further modified, for example, through hydrogenation to the corresponding alkane or alkene, or through other alkyne-specific reactions. This allows for the synthesis of:
-
Lipid-based Drug Delivery Systems: The hydrophobic chain can be incorporated into liposomes or lipid nanoparticles to encapsulate and deliver drugs.
-
Novel Lipid Signaling Molecules: By modifying the hydroxyl and alkyne groups, novel lipid analogues can be synthesized to probe lipid signaling pathways.
-
Enzyme Substrates and Inhibitors: Alkynyl lipids can serve as substrates for enzymatic assays, allowing for sensitive and specific detection.
Safe Handling and Storage
As with all chemicals, proper safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.
Conclusion
High-purity this compound is a valuable and versatile building block for researchers and drug development professionals. Its unique combination of a long aliphatic chain, a terminal hydroxyl group, and a reactive terminal alkyne provides a powerful platform for the synthesis of novel therapeutics, molecular probes, and advanced drug delivery systems. Careful selection of a reputable supplier and a thorough evaluation of the compound's purity are critical first steps in harnessing the full potential of this important synthetic intermediate.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 557527, 16-Heptadecenal. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6710762, 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 557439, 13-Heptadecyn-1-ol. [Link]
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Purdue University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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NIH. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. [Link]
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An In-depth Technical Guide to the Safe Handling of 16-Heptadecyn-1-ol
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for 16-Heptadecyn-1-ol, a long-chain acetylenic alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from safety data sheets (SDS), toxicological studies of related long-chain alcohols, and established best practices for handling terminal alkynes. The guide covers chemical and physical properties, hazard identification, risk mitigation strategies including engineering controls and personal protective equipment (PPE), detailed protocols for safe handling and storage, and robust emergency procedures. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety and ensure a self-validating system of laboratory practice.
Section 1: Chemical Profile and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a long C17 aliphatic chain, a terminal hydroxyl group (-OH), and a terminal alkyne group (C≡CH).[1] This structure dictates its physical properties and chemical reactivity. The long hydrocarbon tail imparts a waxy, solid nature at room temperature and low water solubility, characteristic of long-chain fatty alcohols.[2][3] The terminal alkyne is a site of high reactivity, while the primary alcohol group can undergo typical oxidation and esterification reactions.
Understanding these properties is the foundation of safe handling. The low volatility, suggested by the high boiling points of similar long-chain alcohols, means inhalation risk at ambient temperatures is low, but this can change upon heating.[4][5] The terminal alkyne's acidic proton and its potential for energetic reactions necessitate specific handling protocols, which will be detailed in subsequent sections.[6]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value / Description | Rationale & Significance |
| Chemical Name | This compound | IUPAC nomenclature for unambiguous identification. |
| CAS Number | 62873-30-7 | Unique registry number for database searches.[1] |
| Molecular Formula | C₁₇H₃₂O | Defines the elemental composition.[1] |
| Molecular Weight | 252.4 g/mol | Essential for stoichiometric calculations and concentration preparations.[7] |
| Appearance | White solid (estimated) | Based on analogous long-chain alcohols like 1-heptadecanol.[4] Influences handling and storage. |
| Boiling Point | > 300 °C (estimated) | High boiling point indicates low vapor pressure at room temperature, reducing inhalation hazard under normal conditions.[4] |
| Flash Point | > 130 °C (estimated) | The compound is combustible but not highly flammable. Ignition sources should still be controlled, especially during heating.[4][8] |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethers, alcohols) | Poor water solubility impacts environmental fate and cleaning procedures.[3][9] Good solubility in organic solvents is key for reaction chemistry. |
Section 2: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented, a robust risk assessment can be formulated by examining data for its constituent functional groups and analogous structures, namely long-chain alcohols and terminal alkynes.
Primary Hazards:
-
Skin and Eye Irritation: Long-chain alcohols, particularly in the C12-C16 range, are considered mild skin and eye irritants.[2] Direct contact may cause temporary irritation.[5] Therefore, it is prudent to treat this compound as a potential irritant.
-
Reactivity of the Terminal Alkyne: The terminal alkyne group (C≡C-H) presents a specific set of chemical hazards. The acetylenic proton is weakly acidic and can react with strong bases to form acetylides.[6] Some metal acetylides, particularly those of heavy metals like copper, silver, and mercury, are shock-sensitive and can decompose explosively. This is a critical consideration in planning reactions and selecting equipment.
-
Combustibility: With an estimated flash point well above room temperature, the compound is not classified as flammable but will burn if exposed to a significant ignition source, especially at elevated temperatures.[4][8]
-
Aquatic Toxicity: Long-chain alcohols can be harmful to aquatic organisms.[3] Therefore, release into drains or the environment must be strictly avoided.[8]
Toxicological Profile Summary: Studies on the long-chain alcohols category show low acute and repeat-dose toxicity.[2] They are generally not considered mutagenic or reproductive hazards.[2][10] The primary health effects are related to local irritation upon contact.[2]
Hazard Relationship Diagram
The following diagram illustrates the primary hazards associated with this compound and their interconnections.
Caption: Hazard profile for this compound.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for mitigating the identified risks.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially when heating or performing reactions, must be conducted in a certified chemical fume hood. This ensures any potential dusts or vapors are contained and exhausted safely.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any vapors or dusts.[8]
-
Static Discharge Prevention: The terminal alkyne functionality warrants precautions against static discharge, which could serve as an ignition source for solvent vapors. Use grounding straps for equipment and non-sparking tools where applicable, particularly when handling large quantities or flammable solvents.[8]
-
Safety Showers and Eyewash Stations: Immediate access to an emergency eyewash station and safety shower is mandatory in all areas where the chemical is handled.[11]
Personal Protective Equipment (PPE):
The selection of PPE must be based on the specific task being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not typically required if handled in a fume hood. |
| Solution Preparation | Safety goggles or face shield | Nitrile or neoprene gloves. Inspect for tears before use.[8] | Standard lab coat | Not typically required if handled in a fume hood. |
| Running Reactions (Ambient Temp) | Safety goggles | Nitrile or neoprene gloves | Standard lab coat | Not typically required if handled in a fume hood. |
| Running Reactions (Heated) | Face shield over safety goggles | Insulated, chemical-resistant gloves | Flame-retardant lab coat | Not required if handled in a fume hood with proper airflow. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with organic vapor cartridge may be necessary for large spills. |
Section 4: Safe Handling and Storage Protocols
Adherence to a systematic workflow is critical for minimizing risk. The following protocols are designed to guide the user from material reception to experimental use.
Step-by-Step Handling Protocol:
-
Pre-Handling Assessment:
-
Review this guide and the manufacturer's Safety Data Sheet (SDS) before starting work.
-
Ensure all necessary engineering controls are functional and required PPE is available.
-
Verify that spill cleanup materials are readily accessible.
-
-
Retrieval from Storage:
-
Retrieve the container from its designated storage location.
-
Visually inspect the container for any signs of damage or leakage.
-
-
Transfer and Weighing:
-
Perform all transfers and weighing operations inside a chemical fume hood.
-
Use spatulas and weighing boats to handle the solid material. Avoid creating dust.
-
If transferring into a reaction vessel, ensure the vessel is clean, dry, and free of incompatible residues (especially heavy metal salts).
-
-
Experimental Use:
-
When setting up reactions, avoid contact with strong oxidizing agents, strong bases (unless intended for acetylide formation in a controlled manner), and heavy metal catalysts that could form explosive acetylides.
-
If heating the compound, use a controlled heating source like a heating mantle or oil bath with temperature feedback. Avoid open flames.[8]
-
Ensure any reaction setup is secure and properly clamped.
-
-
Post-Handling:
-
Tightly reseal the container after use.
-
Clean any contaminated surfaces and equipment promptly.
-
Dispose of contaminated consumables (e.g., weighing boats, gloves) in the designated solid chemical waste stream.
-
Safe Handling Workflow Diagram
Caption: Decision tree for responding to a this compound spill.
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect human health and the environment.
-
Waste Streams: All materials contaminated with this compound, including excess reagent, contaminated absorbents, and used consumables, must be disposed of as hazardous chemical waste.
-
Containerization: Use clearly labeled, sealed containers appropriate for solid or liquid chemical waste. Do not mix incompatible waste streams.
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour waste down the drain or dispose of it in regular trash. [8]Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.
References
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U.S. Environmental Protection Agency. (2009, December). SCREENING-LEVEL HAZARD CHARACTERIZATION: Long Chain Alcohols Category. Retrieved from [Link]
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Roberts, D. W., et al. (2015). Human health risk assessment of long chain alcohols. Regulatory Toxicology and Pharmacology, 73(2), 539-547. Retrieved from [Link]
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Fisk, P. R., et al. (2009). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Ecotoxicology and Environmental Safety, 72(8), 2135-2148. Retrieved from [Link]
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Schäfers, C., et al. (2009). Environmental properties of long-chain alcohols, Part 2: Structure-activity relationship for chronic aquatic toxicity of long-chain alcohols. Ecotoxicology and Environmental Safety, 72(1), 17-25. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-heptadecanol, 1454-85-9. Retrieved from [Link]
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Bedoukian Research. (2015, June 1). Safety Data Sheet: z-13-OCTADECENAL. Retrieved from [Link]
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Li, J., et al. (2014). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 34(1), 37-51. Retrieved from [Link]
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FlavScents. (2026). 1-acetoxy-2-hydroxy-16-heptadecyn-4-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557439, 13-Heptadecyn-1-ol. Retrieved from [Link]
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A Technical Guide to the Natural Occurrence and Significance of Heptadecynyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heptadecynyl (C17) compounds represent a significant class of polyacetylenes, a group of naturally occurring lipids characterized by the presence of two or more carbon-carbon triple bonds. These metabolites, derived from fatty acids, are not ubiquitous in nature but are prominently found within specific families of higher plants, notably the Apiaceae and Araliaceae. Their presence is not merely incidental; they serve as crucial components of the plant's defense system and have demonstrated a remarkable spectrum of biological activities. These activities, ranging from potent cytotoxicity against cancer cell lines to antimicrobial and anti-inflammatory effects, position heptadecynyl compounds as compelling subjects for phytochemical research and as promising lead structures in drug discovery and development. This guide provides a comprehensive overview of their natural distribution, biosynthetic origins, key examples with associated bioactivities, and standardized methodologies for their isolation and characterization, offering a foundational resource for scientific exploration in this field.
Introduction: The Chemical Ecology of Polyacetylenes
Polyacetylenes are a diverse group of more than 1400 known natural products derived from the acetate-malonate pathway.[1] While they are found sporadically across various plant families, fungi, and marine organisms, their concentration and structural diversity are hallmarks of the Apiaceae (e.g., carrot, celery, parsnip), Araliaceae (e.g., ginseng, ivy), and Asteraceae families.[1][2] Among these, the aliphatic C17-polyacetylenes, often referred to as falcarinol-type compounds, are of significant interest due to their prevalence in common food plants and potent bioactivities.[3]
These compounds are biosynthesized from unsaturated fatty acids and are considered phytoalexins—antimicrobial and antifungal substances that plants produce in response to pathogen attack.[4] This defensive role underpins their inherent reactivity and biological potency. Their often bitter taste can deter herbivores, while their toxicity protects against fungal diseases, such as the liquorice rot that affects carrot roots during storage.[5][6] For researchers, this ecological function provides a critical insight: the presence and concentration of these compounds can be influenced by environmental stressors, cultivation practices, and storage conditions.
Distribution of Heptadecynyl Compounds in Nature
The occurrence of C17 polyacetylenes is a significant chemosystematic marker for several plant families.[7] Their distribution, however, extends beyond the plant kingdom.
Plant Kingdom: A Focus on Apiaceae and Araliaceae
The vast majority of heptadecynyl compounds have been isolated from plants in the Apiaceae and Araliaceae families.[8][9] These two families are rich sources of falcarinol-type C17-polyacetylenes.[1]
-
Apiaceae Family: This family includes many common vegetables. Carrots (Daucus carota), parsnips (Pastinaca sativa), celery (Apium graveolens), and parsley (Petroselinum crispum) are well-documented sources of compounds like falcarinol and falcarindiol.[3][7] The concentration of these compounds can vary significantly between cultivars and even within different tissues of the same plant.[10]
-
Araliaceae Family: This family is renowned for its medicinal plants. Panax ginseng (Panax ginseng) is a primary source of panaxynol (which is structurally identical to falcarinol) and panaxydol.[11][12] Ivy (Hedera helix) also contains significant amounts of falcarinol.[5]
Other Natural Sources
While less common, heptadecynyl and other polyacetylenes have been isolated from other domains of life:
-
Fungi and Microorganisms: Certain fungi and bacteria are capable of producing polyacetylenic metabolites, often with potent antibiotic properties.[8][13]
-
Marine Organisms: Marine sponges are prolific producers of diverse bioactive compounds, including some polyacetylenes, although terpenoids and alkaloids are more common.[8][14][15] The chemical diversity in sponges is often attributed to their symbiotic microbial communities.[14]
Biosynthesis of Heptadecynyl Polyacetylenes
The structural backbone of heptadecynyl compounds strongly suggests their origin from fatty acid metabolism, a hypothesis confirmed by isotopic labeling studies.[1] The biosynthesis of falcarinol-type C17-polyacetylenes is understood to proceed from oleic acid (a C18 fatty acid).
The key steps in this pathway are:
-
Desaturation: Oleic acid undergoes sequential dehydrogenation to introduce triple bonds, forming intermediates like crepenynic acid.
-
Chain Shortening: The C18 fatty acid precursor is shortened to a C17 chain, typically through β-oxidation.
-
Further Modifications: The resulting C17 polyacetylene backbone undergoes further enzymatic modifications, such as hydroxylation, oxidation, or acetylation, to produce the diverse array of compounds found in nature.[1]
This pathway highlights the plant's sophisticated metabolic machinery for converting a common primary metabolite (oleic acid) into a highly specialized and potent defensive compound.
Caption: General Workflow for Heptadecynyl Compound Isolation.
Protocol 1: Extraction and Fractionation from Panax ginseng
This protocol is adapted from methodologies used for isolating panaxynol and panaxydol. [12] Objective: To obtain a crude polyacetylene-rich extract from dried ginseng root.
Materials:
-
Dried Panax ginseng root powder
-
Methanol (MeOH), HPLC grade
-
n-Hexane, HPLC grade
-
Deionized water
-
Rotary evaporator, separatory funnel, filter paper
Procedure:
-
Extraction: Reflux 100 g of dried ginseng powder with 1 L of methanol for 4 hours. Allow to cool and filter the mixture. Repeat the extraction process two more times with fresh methanol.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a concentrated MeOH extract.
-
Partitioning: Suspend the concentrated extract in 500 mL of deionized water. Transfer the suspension to a 2 L separatory funnel.
-
Liquid-Liquid Extraction: Partition the aqueous suspension with an equal volume (500 mL) of n-hexane. Shake vigorously and allow the layers to separate. Collect the upper hexane layer. Repeat the hexane extraction three times.
-
Causality Note: This step separates the non-polar polyacetylenes (soluble in hexane) from polar compounds like ginsenosides and sugars (soluble in water).
-
-
Final Concentration: Combine the hexane fractions and evaporate the solvent under reduced pressure. This yields a crude polyacetylene-rich extract (crude PA). Store under nitrogen at -20°C, protected from light. [6]
Protocol 2: Cytotoxicity Evaluation using MTT Assay
This protocol provides a standard method for assessing the cytotoxic effects of isolated compounds on cancer cell lines.
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (LC50).
Materials:
-
Human cancer cell line (e.g., HT-29, CaCo-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Isolated heptadecynyl compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with DMSO vehicle (negative control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the LC50 value using appropriate software. [12]
Future Directions and Conclusion
The study of heptadecynyl compounds is a vibrant and promising field. While significant progress has been made in identifying these compounds and characterizing their primary biological activities, many questions remain. Future research should focus on:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents. [16]* Synergistic Effects: Investigating how these compounds interact with other phytochemicals in their natural food matrix, as synergy may play a significant role in their overall bioactivity. [17]* Biosynthetic Engineering: A deeper understanding of the biosynthetic pathway could enable the production of these compounds in microbial or plant-based systems, providing a sustainable alternative to chemical synthesis or extraction from limited natural sources. [18]* Clinical Relevance: Translating the promising in vitro and animal model data into human clinical trials is the ultimate goal for drug development.
References
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Christensen, L.P. (2006). Bioactive polyacetylenes in food plants of the Apiaceae family. ResearchGate. [Link]
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Lai, J.X., et al. (2024). Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates. Arabian Journal of Chemistry. [Link]
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Zidorn, C., et al. (2005). Polyacetylenes from the Apiaceae Vegetables Carrot, Celery, Fennel, Parsley, and Parsnip and Their Cytotoxic Activities. Journal of Agricultural and Food Chemistry. [Link]
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Lai, J.X., et al. (2024). Plant polyacetylenoids: Phytochemical, analytical and pharmacological updates. Arabian Journal of Chemistry. [Link]
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Dembitsky, V.M., et al. (2014). Biosynthesis of Panaxynol and Panaxydol in Panax ginseng. Molecules. [Link]
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Christensen, L.P., & Brandt, K. (2006). Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Kim, J., et al. (2023). Identification of New Polyacetylenes from Dendropanax morbifera with PPAR-α Activity Study. MDPI. [Link]
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Christensen, L.P. (2020). Aliphatic C17-Polyacetylenes of the Falcarinol Type as Potential Health Promoting Compounds in Food Plants of the Apiaceae Family. ResearchGate. [Link]
-
Kim, D.H., et al. (2019). Protective Effect of Panaxynol Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies. Biomolecules. [Link]
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Popovich, D.G., et al. (2017). Isolation and characterization of bioactive polyacetylenes Panax ginseng Meyer roots. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Kim, D.H., et al. (2019). Protective Effect of Panaxynol Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies. ResearchGate. [Link]
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Various Authors. (2016). Which is the best analytical method for isolating polyacetylenes from herbs? ResearchGate. [Link]
-
Unknown Author. (n.d.). Falcarinol in carrots - reduces cancer risk. Food-Info. [Link]
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Kim, D.H., et al. (2019). Protective Effect of Panaxynol Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies. PubMed. [Link]
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Koidis, A., et al. (2015). Bioactive C17-Polyacetylenes in Carrots (Daucus carota L.): Current Knowledge and Future Perspectives. ResearchGate. [Link]
-
Purup, S., et al. (2009). Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. Journal of Agricultural and Food Chemistry. [Link]
-
Lashua, A.F. (2011). Isolation of polyacetylene: Exploring the properties of isolated, orie. University of Akron. [Link]
-
Konovalov, D.A. (2014). Polyacetylene Compounds of Plants of the Asteraceae Family (Review). ResearchGate. [Link]
-
Lim, S.H.E., et al. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs. [Link]
-
Al-Sarayireh, Y., et al. (2023). Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention. Molecules. [Link]
-
Zhang, Z.P., et al. (2018). Polyacetylenes from the Roots of Swietenia macrophylla King. MDPI. [Link]
-
Avato, P., et al. (2006). Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida. Fitoterapia. [Link]
-
Rawson, A., et al. (2012). Bioactivity of falcarinol and the influenceof processing and storage on its content in carrots (Daucus carota L). ResearchGate. [Link]
-
Al-Sarayireh, Y., et al. (2023). A hemlock water dropwort curry: a case of multiple poisoning. ResearchGate. [Link]
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Jiménez, C., et al. (2013). Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012). ResearchGate. [Link]
-
Lim, S.H.E., et al. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. ResearchGate. [Link]
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Lauritano, C., et al. (2022). Bioactive Compounds from Marine Sponges and Algae: Effects on Cancer Cell Metabolome and Chemical Structures. ArTS. [Link]
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Reddy, C.V., et al. (2015). Total Synthesis and Anticancer activity of a cyclic heptapeptide from Marine sponge using water soluble peptide coupling agent EDC. ResearchGate. [Link]
-
Kumari, P., et al. (2021). Putative 8-heptadecene biosynthetic pathway in L. incisa. ResearchGate. [Link]
-
Zhang, C., et al. (2024). The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology. Plant Communications. [Link]
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Brakhage, A.A. (2012). Biosynthesis and function of secondary metabolites. Beilstein Journals. [Link]
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Liu, W., et al. (2003). Biosynthesis of the enediyne antitumor antibiotic C-1027. Proceedings of the National Academy of Sciences. [Link]
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Iciek, M., et al. (2007). Biosynthesis and biological properties of compounds containing highly reactive, reduced sulfane sulfur. Polish Journal of Pharmacology. [Link]
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Methodological & Application
The Strategic Application of 16-Heptadecyn-1-ol in Click Chemistry: A Guide for Researchers
Introduction: Harnessing the Power of a Hydrophobic Alkyne in Bioconjugation and Beyond
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the way scientists approach the synthesis of complex molecular architectures.[1][2] Its unparalleled efficiency, selectivity, and biocompatibility have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[3][4] At the heart of this powerful reaction lies the terminal alkyne, a versatile functional group that, when paired with an azide, forms a stable triazole linkage.[5] This guide focuses on a particularly intriguing, yet often overlooked, member of the alkyne family: 16-Heptadecyn-1-ol .
With its long C17 aliphatic chain, this compound introduces a significant hydrophobic element into the click chemistry landscape. This unique characteristic opens up exciting possibilities for the synthesis of novel amphiphilic molecules, probes for studying lipid biology, and components for drug delivery systems that interact with cellular membranes. However, its pronounced lipophilicity also presents specific challenges in terms of solubility and purification that necessitate tailored protocols.
This document provides a comprehensive overview of the use of this compound in CuAAC reactions, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice. We will delve into the critical aspects of solvent selection, catalyst systems, and purification strategies designed to ensure high yields and purity when working with this long-chain alkyne.
Core Principles: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[6] The reaction is catalyzed by a Cu(I) species, which can be introduced directly or generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent, most commonly sodium ascorbate.[7] The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to enhance the reaction rate and prevent the oxidation of the Cu(I) catalyst.[5]
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. This catalyzed pathway is significantly faster and more regioselective than the uncatalyzed thermal Huisgen cycloaddition.[5]
Experimental Protocols: A Tailored Approach for this compound
The primary challenge in utilizing this compound in standard click chemistry protocols is its poor solubility in purely aqueous media. Therefore, the selection of an appropriate solvent system is paramount for achieving efficient reaction kinetics.
Protocol 1: CuAAC Reaction of this compound with an Azide
This protocol provides a robust starting point for the reaction of this compound with a generic azide partner.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent System: A mixture of tert-Butanol (t-BuOH) and water (1:1 v/v) or Dimethyl sulfoxide (DMSO) and water (1:1 v/v)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/water). The concentration of the limiting reactant (this compound) should typically be in the range of 10-100 mM.
-
Catalyst Premix: In a separate vial, prepare a fresh premix of the catalyst. Dissolve CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in a small amount of deionized water. The solution should turn a light blue color.
-
Degassing: To prevent the oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture containing the alkyne and azide by bubbling with nitrogen or argon gas for 15-20 minutes.
-
Initiation: To the degassed reaction mixture, add the catalyst premix. Subsequently, add a freshly prepared solution of sodium ascorbate (0.5 equivalents in deionized water).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
Causality Behind Experimental Choices:
-
Solvent System: The use of a co-solvent like t-BuOH or DMSO is crucial to solubilize the highly lipophilic this compound, ensuring it is available for reaction.[8]
-
Excess Azide: A slight excess of the azide component helps to drive the reaction to completion.
-
Catalyst System: The combination of CuSO₄ and sodium ascorbate provides a convenient and efficient in situ source of the active Cu(I) catalyst.[7] THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and accelerates the reaction.[5]
-
Degassing: The removal of dissolved oxygen is critical to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to avoid potential oxidative side reactions.[9]
Protocol 2: Work-up and Purification of the Lipophilic Triazole Product
The purification of the triazole product derived from this compound requires a strategy to efficiently remove the copper catalyst and then separate the lipophilic product from any unreacted starting materials or byproducts.
Materials:
-
Completed reaction mixture from Protocol 1
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl) or a 0.1 M aqueous solution of Ethylenediaminetetraacetic acid (EDTA)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for column chromatography)
Procedure:
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl or 0.1 M EDTA to remove the copper catalyst.[10] The aqueous layer will typically turn a deep blue color as the copper is complexed. Repeat the wash until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by silica gel column chromatography.[11]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The highly lipophilic nature of the product means it will likely elute at a relatively low polarity.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Final Product: Evaporate the solvent from the pure fractions to yield the final 1,4-disubstituted-1,2,3-triazole product.
Causality Behind Purification Choices:
-
Copper Removal: Washing with NH₄Cl or EDTA is an effective method to chelate and remove the copper catalyst from the organic phase.[9]
-
Silica Gel Chromatography: This is a standard and effective technique for purifying organic compounds. The choice of a hexane/ethyl acetate gradient allows for the efficient separation of the nonpolar triazole product from more polar impurities.[11]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Solvent System | t-BuOH/water (1:1) or DMSO/water (1:1) | Ensures solubility of the lipophilic this compound. |
| Concentration | 10-100 mM | Balances reaction rate and solubility. |
| Azide Stoichiometry | 1.1 equivalents | Drives the reaction to completion. |
| CuSO₄·5H₂O | 0.05 - 0.1 equivalents | Catalytic amount sufficient for the reaction. |
| Sodium Ascorbate | 0.5 - 1.0 equivalents | Reduces Cu(II) to the active Cu(I) state. |
| THPTA Ligand | 0.25 - 0.5 equivalents | Stabilizes Cu(I) and accelerates the reaction. |
| Reaction Temperature | Room Temperature | Mild conditions are typically sufficient. |
| Reaction Time | 1 - 4 hours | Varies depending on the specific reactants. |
Visualizing the Workflow
Caption: Workflow for the CuAAC reaction of this compound and subsequent purification.
Applications in Research and Development
The unique properties of this compound make it a valuable tool for a variety of applications:
-
Probing Lipid Environments: The long alkyl chain can mimic natural fatty acids, allowing for the development of probes to study lipid metabolism, membrane dynamics, and protein-lipid interactions.
-
Drug Delivery: The incorporation of this hydrophobic tail into drug molecules or delivery vehicles can enhance their interaction with cell membranes, potentially improving cellular uptake and bioavailability.
-
Materials Science: The synthesis of amphiphilic block copolymers and other materials with self-assembling properties can be achieved by clicking this compound onto hydrophilic polymers.
-
Bioconjugation: While its use in aqueous bioconjugation requires careful consideration of solubility, it can be employed to label proteins and other biomolecules intended for insertion into lipid bilayers or for studying hydrophobic interactions.
Conclusion
This compound is a powerful, albeit specialized, building block for click chemistry. By understanding and addressing the challenges posed by its lipophilicity through tailored protocols, researchers can unlock its full potential. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in the synthesis of novel and functional molecules for a wide range of scientific disciplines. As with any chemical reaction, optimization for specific substrates is encouraged to achieve the best possible results.
References
Sources
- 1. researchgate.net [researchgate.net]
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- 3. lumiprobe.com [lumiprobe.com]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
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- 11. researchgate.net [researchgate.net]
Probing Cellular Acylation and Lipid Trafficking: A Detailed Protocol for Metabolic Labeling with 16-Heptadecyn-1-ol
Authored by: Senior Application Scientist
Introduction: Unveiling Lipid Dynamics with a Clickable Probe
16-Heptadecyn-1-ol, more commonly referred to in the literature as 17-Octadecynoic acid (17-ODYA) after cellular oxidation, is a powerful bioorthogonal probe for studying lipid metabolism and protein acylation.[1][2][3] This fatty acid analog contains a terminal alkyne group, a small, biologically inert functional group that allows for the covalent attachment of reporter molecules through a highly specific and efficient reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[4][5][6]
Once introduced to cultured cells, 17-ODYA is readily taken up and processed by the cell's endogenous metabolic machinery, serving as a surrogate for its natural counterpart, stearic acid.[2][7] It can be incorporated into complex lipids, such as phospholipids and neutral lipids, or attached to proteins as a post-translational modification, primarily through S-palmitoylation.[1][3] The alkyne tag then provides a chemical handle for the subsequent attachment of a variety of azide-containing reporter tags, including fluorophores for imaging or biotin for enrichment and proteomic analysis.[2][5] This approach offers a non-radioactive and versatile method to visualize, identify, and quantify lipidated proteins and track the trafficking of lipids within the cell.[2][4][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 17-ODYA for metabolic labeling. We will delve into the underlying principles, provide detailed, step-by-step protocols for cell labeling, sample preparation, and downstream analysis, and offer insights into experimental design and data interpretation.
Core Principles of 17-ODYA Metabolic Labeling
The experimental workflow for metabolic labeling with 17-ODYA can be conceptually divided into three main stages:
-
Metabolic Incorporation: Live cells are incubated with 17-ODYA, which is actively transported into the cell and activated to its coenzyme A (CoA) derivative. This allows it to be utilized by cellular enzymes for protein acylation and lipid synthesis.
-
Click Chemistry Reaction: After labeling, cells are lysed, and the alkyne-tagged biomolecules are conjugated to an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via the CuAAC reaction.
-
Downstream Analysis: The labeled biomolecules are then analyzed using a variety of techniques, including in-gel fluorescence scanning, fluorescence microscopy, or mass spectrometry-based proteomics and lipidomics.
Experimental Workflow Overview
Figure 1. A generalized workflow for metabolic labeling experiments using this compound (17-ODYA).
Detailed Protocols
Part 1: Metabolic Labeling of Cultured Cells with 17-ODYA
This protocol describes the general procedure for labeling adherent or suspension mammalian cells with 17-ODYA. Optimization of labeling time and concentration may be required for different cell types and experimental goals.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), preferably delipidated for certain applications
-
This compound (17-ODYA)
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (FAF-BSA)
-
Potassium hydroxide (KOH)
-
Phosphate-buffered saline (PBS)
Optimizing 17-ODYA Delivery:
The poor aqueous solubility of long-chain fatty acids like 17-ODYA can limit its cellular uptake and incorporation.[7][9] To enhance its bioavailability, a saponification step followed by complexing with FAF-BSA is highly recommended.[7][9]
Preparation of Saponified 17-ODYA Stock Solution (10 mM):
-
Dissolve 17-ODYA in ethanol to a concentration of 100 mM.
-
In a separate tube, prepare a 75 mM KOH solution in ethanol.
-
Add an equal volume of the 75 mM KOH solution to the 100 mM 17-ODYA solution.
-
Incubate at 55°C for 30 minutes to facilitate saponification.
-
Prepare a 5% (w/v) FAF-BSA solution in sterile water.
-
Add the saponified 17-ODYA solution to the FAF-BSA solution to achieve a final 17-ODYA concentration of 10 mM.
-
Incubate at 37°C for 15 minutes to allow complex formation.
-
Store the stock solution at -20°C.
Labeling Protocol:
-
Cell Culture: Grow cells to the desired confluency in their standard culture medium. For a 6-well plate, aim for 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the 17-ODYA stock solution into pre-warmed complete culture medium to the desired final concentration. A typical starting concentration is 25-50 µM.[1] For studies focusing on lipid metabolism, using delipidated FBS can enhance the incorporation of the exogenous fatty acid.[7]
-
Metabolic Labeling:
-
For adherent cells, aspirate the old medium and wash the cells once with warm PBS. Add the pre-warmed labeling medium to the cells.
-
For suspension cells, pellet the cells by centrifugation, wash once with warm PBS, and resuspend in the pre-warmed labeling medium.
-
-
Incubation: Incubate the cells for the desired period. Labeling times can range from 1 to 24 hours, depending on the biological question. For dynamic studies like pulse-chase experiments, shorter labeling times (e.g., 1-4 hours) are often used.[2][10]
-
Cell Harvest:
-
For Proteomics/Lipidomics: After incubation, wash the cells twice with cold PBS to remove excess 17-ODYA. Lyse the cells immediately or store the cell pellet at -80°C for later analysis.
-
For Microscopy: Grow and label cells on sterile glass coverslips. After labeling, wash with PBS and proceed to the fixation and click chemistry staining protocol.
-
| Parameter | Recommended Range | Notes |
| 17-ODYA Concentration | 10 - 100 µM | Start with 25-50 µM and optimize for your cell line. Higher concentrations can be toxic. |
| Labeling Time | 1 - 24 hours | Shorter times (1-4h) are suitable for dynamic studies. Longer times (6-24h) can increase signal but may also lead to metabolic conversion of the probe.[1][2] |
| Cell Density | 70 - 90% confluency | Ensure cells are in a healthy, actively growing state for optimal metabolic incorporation. |
Table 1. Recommended parameters for 17-ODYA metabolic labeling.
Part 2: Click Chemistry Reaction for Biotin or Fluorophore Conjugation
This protocol describes the in vitro click chemistry reaction to conjugate an azide-reporter to the alkyne-modified biomolecules in cell lysates.
Materials:
-
Cell lysate from 17-ODYA labeled cells
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Azide-reporter (e.g., Azide-PEG4-Biotin, Azide-Fluor 488)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Methanol, Chloroform, Water for protein precipitation
Click Reaction Protocol (for 1 mg of protein):
-
Lysate Preparation: Resuspend the cell pellet in lysis buffer and sonicate or pass through a fine-gauge needle to ensure complete lysis. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix by sequentially adding the following reagents. It is crucial to add the reagents in the specified order to prevent premature copper reduction.
-
Cell lysate (containing 1 mg of protein)
-
Azide-reporter (final concentration 100 µM)
-
TCEP (final concentration 1 mM, freshly prepared)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.
-
Protein Precipitation: After the reaction, precipitate the protein to remove excess reagents. A common method is methanol/chloroform precipitation.[11]
-
Add four volumes of methanol, one volume of chloroform, and three volumes of water to the sample.
-
Vortex thoroughly and centrifuge at high speed to pellet the protein.
-
Carefully remove the aqueous top layer and wash the protein pellet with methanol.
-
-
Resuspend Protein: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer for in-gel fluorescence).
Figure 2. The core principle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Downstream Analysis Protocols
A. In-Gel Fluorescence Analysis of Acylated Proteins
This method allows for the visualization of 17-ODYA-labeled proteins directly in an SDS-PAGE gel.
Protocol:
-
Sample Preparation: Resuspend the protein pellet from the click reaction in 1x SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.[2][5]
-
Protein Loading Control: After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein loading in each lane.[11]
B. Fluorescence Microscopy of Labeled Lipids and Proteins
This protocol is for visualizing the subcellular localization of 17-ODYA-containing molecules.
Protocol:
-
Cell Culture and Labeling: Grow and label cells on glass coverslips as described in Part 1.
-
Fixation: After labeling, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary to allow the click chemistry reagents to enter the cell.
-
Click Reaction: Perform the click reaction directly on the coverslip by incubating with the click reaction mix (as described in Part 2, but without the cell lysis step) for 30-60 minutes at room temperature, protected from light.[12]
-
Washing: Wash the coverslips extensively with PBS to remove unreacted reagents.
-
Counterstaining (Optional): Counterstain nuclei with DAPI or other cellular markers as needed.[13]
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.[14][15]
C. Mass Spectrometry-Based Proteomics and Lipidomics
For identification and quantification of acylated proteins or novel lipids, mass spectrometry is the method of choice.[4][16]
Sample Preparation for Proteomics:
-
Biotin Enrichment: Use a biotin-azide reporter in the click reaction. After the reaction, enrich for biotinylated proteins using streptavidin-coated beads.[1][11]
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using trypsin.[11]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18] The identification of peptides will reveal the identity of the proteins that were acylated with 17-ODYA.
Sample Preparation for Lipidomics:
-
Lipid Extraction: After metabolic labeling, perform a total lipid extraction from the cell pellet using a method such as the Bligh-Dyer or Folch extraction.
-
Click Reaction (Optional but Recommended): While not always necessary, performing a click reaction with an azide-reporter can aid in the specific detection of 17-ODYA-containing lipids, especially when using targeted mass spectrometry approaches.[16]
-
LC-MS Analysis: Analyze the lipid extract by liquid chromatography-mass spectrometry (LC-MS).[19][20][21] The 17-ODYA-containing lipids will have a characteristic mass shift corresponding to the incorporation of the alkyne fatty acid, allowing for their identification and relative quantification.
Trustworthiness and Self-Validation
To ensure the reliability of your results, it is crucial to include proper controls in your experiments:
-
No-Labeling Control: Cells that are not treated with 17-ODYA but are subjected to the same lysis and click chemistry procedures. This control will reveal any background signal from the reporter tag or non-specific binding.
-
Competition Control: Co-incubate cells with 17-ODYA and an excess of the corresponding natural fatty acid (stearic acid). A decrease in the signal from the 17-ODYA-labeled molecules would indicate specific metabolic incorporation.
-
Click Chemistry Controls: Perform the click reaction in the absence of the copper catalyst or the azide-reporter to ensure that the signal is dependent on a successful click reaction.
Conclusion
Metabolic labeling with this compound (17-ODYA) is a versatile and powerful technique for investigating the dynamic processes of protein acylation and lipid metabolism. By following the detailed protocols and incorporating the appropriate controls outlined in this application note, researchers can confidently explore the roles of lipids in a wide range of biological processes, from signal transduction to membrane trafficking, and accelerate discoveries in both basic research and drug development.
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Martin, B. R., et al. (2012). Global profiling of dynamic protein palmitoylation. Nature Methods, 9(1), 84-89. [Link]
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Hannoush, R. N. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170), e62107. [Link]
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Gao, X., & Hannoush, R. N. (2018). A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology. Biochemistry, 57(2), 194-204. [Link]
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Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 892 tracing-lipid-metabolism-by-alkyne-lipids-and-mass-spectrometry-the-state-of-the-art. [Link]
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Jao, C. Y., et al. (2014). Practical labeling methodology for choline-derived lipids and applications in live cell fluorescence imaging. Photochemistry and photobiology, 90(3), 686–694. [Link]
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G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]
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Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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Martin, B. R., & Cravatt, B. F. (2009). Non-radioactive analysis of dynamic protein palmitoylation. Current protocols in chemical biology, 1, 143–157. [Link]
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Charron, G., et al. (2009). Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. Cell, 138(1), 158-169. [Link]
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Haberkant, P., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of lipid research, 57(6), 1137–1147. [Link]
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Zhang, M. M., et al. (2010). Global profiling of dynamic protein palmitoylation. Proceedings of the National Academy of Sciences of the United States of America, 107(19), 8627–8632. [Link]
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Correa, I. R., Jr. (2014). A not-so-ancient grease history: click chemistry and protein lipid modifications. Frontiers in chemistry, 2, 63. [Link]
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Li, J., et al. (2017). De novo labeling and trafficking of individual lipid species in live cells. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1862(4), 433–442. [Link]
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Application Notes and Protocols for In Vivo Protein Modification using 16-Heptadecyn-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 16-Heptadecyn-1-ol, a terminal alkyne-containing long-chain fatty alcohol, for the metabolic labeling and subsequent analysis of protein acylation in living cells and organisms. By harnessing the cell's own metabolic machinery, this chemical reporter is incorporated into proteins as a surrogate for natural fatty acids. The embedded alkyne handle then serves as a bioorthogonal reactive group for covalent modification with reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling protein visualization, identification, and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate dynamic protein lipidation events in vivo.
Introduction: Unveiling the Acylated Proteome
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that governs a vast array of cellular processes.[1][2] This lipid modification influences protein trafficking, subcellular localization, membrane association, stability, and interactions with other molecules.[1][2] Dysregulation of protein acylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the enzymes and substrates of these pathways attractive therapeutic targets.[1]
Studying the dynamics of protein acylation in a native biological context has been challenging due to the labile nature of the thioester bond in S-acylation and the lack of robust tools for detection. The advent of bioorthogonal chemistry has revolutionized this field.[3][4][5][6] By introducing a chemical reporter with a unique functional group—one that is inert to biological systems but highly reactive with a specific partner—researchers can tag and study biomolecules in their natural environment.[6]
This compound is a powerful chemical tool designed for this purpose. As a long-chain fatty alcohol analog, it is recognized by cellular enzymes and incorporated into proteins that undergo fatty acylation, such as S-acylation (palmitoylation) or N-myristoylation.[7][8] The terminal alkyne group serves as a bioorthogonal handle, enabling the selective attachment of azide-containing probes for various downstream applications.[9][10][11]
The Principle: Metabolic Labeling and Bioorthogonal Ligation
The in vivo application of this compound is a two-step process:
-
Metabolic Incorporation: Cells or organisms are incubated with this compound. The cell's metabolic pathways recognize it as a fatty acid analog and attach it to target proteins via the enzymatic machinery responsible for protein acylation.[7][8] This results in a population of proteins that are "tagged" with an alkyne group.
-
Bioorthogonal "Click" Reaction: The alkyne-tagged proteins can then be selectively reacted with an azide-functionalized reporter molecule.[9][12] This reaction, commonly known as "click chemistry," is highly specific and occurs under biocompatible conditions, allowing for the covalent attachment of probes such as fluorophores (for imaging), biotin (for enrichment and mass spectrometry-based identification), or other affinity tags.[10][13][14]
}
Figure 1: Workflow for in vivo protein modification using this compound.
Experimental Design and Considerations
Successful in vivo protein modification studies using this compound require careful planning and optimization.
Reagent Preparation and Handling
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile, organic solvent such as DMSO or ethanol. Store at -20°C or -80°C, protected from light.
-
Probe Delivery: For cell culture experiments, the stock solution can be diluted directly into the culture medium. For animal studies, formulation with a biocompatible vehicle (e.g., Kolliphor EL, PEG400) may be necessary for effective delivery via intraperitoneal (IP) or intravenous (IV) injection.
Optimizing Labeling Conditions
The efficiency of metabolic labeling depends on several factors that should be empirically determined for each experimental system.
| Parameter | Cell Culture | In Vivo (Animal Models) | Rationale & Key Considerations |
| Concentration | 10 - 100 µM | 1 - 10 mg/kg | Balance labeling efficiency with potential cytotoxicity. Higher concentrations may be needed for shorter incubation times. |
| Incubation Time | 4 - 24 hours | 6 - 48 hours | Longer incubation times generally lead to greater incorporation but may also result in probe metabolism or turnover of the labeled protein. |
| Cell Type/Tissue | Varies | Varies | Metabolic activity and probe uptake can differ significantly between cell types and tissues. |
| Controls | Vehicle-only, No-probe | Vehicle-only, No-probe | Essential for assessing background signal and non-specific binding of the detection reagent. |
Choosing a Click Chemistry Reaction
Two main types of alkyne-azide cycloaddition reactions are used for bioorthogonal ligation.
| Reaction | Advantages | Disadvantages | Best For |
| CuAAC | Fast reaction kinetics.[9] | Requires a copper(I) catalyst, which can be toxic to living cells.[10] | Ex vivo and in vitro applications on cell lysates or fixed samples. |
| SPAAC | Copper-free, highly biocompatible.[15] | Slower reaction kinetics compared to CuAAC. Requires specialized strained alkyne or azide reagents. | Labeling on live cells and potentially in whole organisms. |
Detailed Protocols
Protocol 1: Metabolic Labeling of Acylated Proteins in Cultured Mammalian Cells
This protocol describes the labeling of acylated proteins in adherent mammalian cells followed by lysis and fluorescent detection.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
CuAAC Reaction Components:
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Cell Seeding: Plate mammalian cells on appropriate culture dishes and grow to 70-80% confluency.
-
Metabolic Labeling: a. Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM). b. Aspirate the old medium from the cells and replace it with the labeling medium. c. Incubate the cells for the desired period (e.g., 16 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add ice-cold Lysis Buffer to the cells, scrape, and collect the lysate. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
CuAAC Reaction (Click Chemistry): a. In a microcentrifuge tube, combine 50 µg of protein lysate with the pre-mixed click chemistry cocktail. A typical final reaction mixture might contain:
- 100 µM Azide-fluorophore
- 1 mM CuSO₄
- 1 mM TCEP or 5 mM Sodium Ascorbate
- 100 µM TBTA b. Adjust the final volume with PBS or Lysis Buffer. c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended): a. Precipitate the protein using a methanol/chloroform protocol to remove excess reagents. b. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Analysis: a. Separate the labeled proteins by SDS-PAGE. b. Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths. c. The gel can be subsequently stained with Coomassie Blue to visualize total protein.
Protocol 2: In Vivo Labeling and Ex Vivo Tissue Analysis in a Mouse Model
This protocol provides a general framework for labeling acylated proteins in a mouse model. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound
-
Biocompatible vehicle (e.g., 10% Kolliphor EL in saline)
-
Anesthetic
-
Tissue homogenization buffer with protease inhibitors
-
Azide-biotin
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Probe Administration: a. Formulate this compound in the vehicle to the desired concentration. b. Administer the probe to the mice via intraperitoneal (IP) injection (e.g., 5 mg/kg). Include a vehicle-only control group. c. House the animals for the desired labeling period (e.g., 24 hours).
-
Tissue Harvest and Homogenization: a. Euthanize the mice according to approved protocols. b. Perfuse with ice-cold PBS to remove blood from the tissues. c. Harvest tissues of interest (e.g., liver, brain, heart) and immediately snap-freeze in liquid nitrogen or proceed to homogenization. d. Homogenize the tissues in ice-cold homogenization buffer and clarify the lysate by centrifugation.
-
Protein Enrichment via Click Chemistry: a. Normalize the protein concentration of the tissue lysates. b. Perform a CuAAC reaction as described in Protocol 1, but using Azide-biotin instead of a fluorophore. c. Incubate the biotinylated lysates with streptavidin-agarose beads for 2-4 hours at 4°C with rotation to capture the labeled proteins.
-
Washing and Elution: a. Wash the beads extensively with homogenization buffer to remove non-specifically bound proteins. b. Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Analyze the enriched acylated proteins by Western blot using antibodies against specific proteins of interest or by silver staining to visualize all enriched proteins. c. For proteome-wide identification, the eluted proteins can be subjected to on-bead digestion followed by LC-MS/MS analysis.
}
Figure 2: Downstream applications following metabolic labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling | Increase probe concentration or incubation time. Ensure probe is fully dissolved. |
| Inefficient click reaction | Use fresh reagents, especially the reducing agent (TCEP/ascorbate). Optimize reaction time and temperature. | |
| Low abundance of target protein | Increase the amount of protein lysate used for the click reaction. Consider an enrichment step. | |
| High background | Non-specific binding of azide probe | Perform a protein precipitation step after the click reaction. Include appropriate wash steps. |
| Probe cytotoxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. | |
| Smeared bands on gel | Protein degradation | Use fresh protease inhibitors in all buffers. Keep samples on ice. |
Conclusion
This compound is a versatile and powerful tool for the study of protein acylation in living systems. By combining metabolic labeling with the specificity of bioorthogonal click chemistry, researchers can gain unprecedented insights into the dynamics of this crucial post-translational modification. The protocols and guidelines presented here provide a robust starting point for designing and executing experiments to explore the acylated proteome in health and disease.
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Detecting Cellular Incorporation of 16-Heptadecyn-1-ol: An Application and Protocol Guide
Introduction: Unveiling Lipid Metabolism and Modification with a Click
The study of lipid metabolism and post-translational lipidation is crucial for understanding a myriad of cellular processes, from signal transduction and membrane trafficking to protein localization and function.[1][2][3] Traditional methods relying on radioactive isotopes, while powerful, present significant safety and disposal challenges. The advent of bioorthogonal chemistry has revolutionized our ability to probe these dynamic processes in living systems with unprecedented precision and ease.[4][5]
This guide provides a comprehensive overview and detailed protocols for the use of 16-Heptadecyn-1-ol, a terminal alkyne-containing fatty alcohol, as a metabolic reporter for studying lipid metabolism and protein acylation.[1][6] Once introduced to cells, this fatty acid analog is processed by endogenous metabolic pathways and incorporated into lipids and acylated proteins. The terminal alkyne group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a variety of reporter molecules—such as fluorophores or affinity tags—via the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][7][8][9] This powerful two-step strategy enables the visualization, identification, and quantification of lipid-modified biomolecules in a variety of contexts.
This document is intended for researchers, scientists, and drug development professionals seeking to employ this cutting-edge technique to investigate the intricate roles of lipids in cellular function and disease.
Principle of the Method: A Two-Step Bioorthogonal Strategy
The core of this methodology lies in a two-step process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Incorporation: Cells are incubated with this compound. Being an analog of natural fatty acids, it is recognized and utilized by the cell's metabolic machinery. It can be activated to its CoA ester and subsequently incorporated into complex lipids or attached to proteins as a post-translational modification (acylation).[1][6]
-
Click Chemistry Detection: The alkyne handle incorporated into cellular biomolecules is then detected by reaction with an azide-containing reporter molecule in the presence of a copper(I) catalyst.[1][8][9] This CuAAC reaction is highly specific, rapid, and occurs under biocompatible conditions, ensuring that the labeling is restricted to the alkyne-tagged molecules.[8][9]
Figure 1: Workflow for detecting this compound incorporation.
Experimental Protocols
Part 1: Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for labeling cultured mammalian cells. Optimization of incubation time and concentration of the fatty acid analog may be required for different cell lines.
Materials:
-
This compound (commercially available)
-
Cell culture medium appropriate for your cell line
-
Fetal Bovine Serum (FBS), delipidated if possible for certain applications[4]
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Cultured mammalian cells
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10-100 mM stock solution. Store at -20°C.
-
Prepare Labeling Medium: For optimal delivery, especially for longer chain fatty acids, it is recommended to complex the this compound with fatty acid-free BSA.[4]
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 10-100 µM).
-
For improved solubility and reduced cytotoxicity, pre-complex the fatty acid with BSA. A 5:1 molar ratio of fatty acid to BSA is a good starting point.
-
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks, or coverslips for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Metabolic Labeling:
-
Remove the existing culture medium.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired period (typically 4-24 hours) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the specific metabolic process being investigated.
-
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation.
-
For adherent cells, wash with PBS and detach using trypsin or a cell scraper.
-
Wash the harvested cells twice with cold PBS to remove any unincorporated this compound.
-
The cell pellet can now be processed for downstream applications.
-
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates
This protocol is for performing the click chemistry reaction on total cell lysates.
Materials:
-
Labeled cell pellet from Part 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[10][11]
-
Sodium ascorbate (freshly prepared)
-
PBS (pH 7.4)
Reagent Preparation:
| Reagent | Stock Concentration | Solvent |
| Azide-Reporter | 1-10 mM | DMSO or water |
| CuSO₄ | 20-50 mM | Water |
| THPTA/TBTA | 100 mM | Water/DMSO |
| Sodium Ascorbate | 100-300 mM | Water (prepare fresh) |
Protocol:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein lysate) to a new tube.
-
Determine Protein Concentration: Measure the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Prepare Click Reaction Master Mix: For each sample, prepare the master mix in the following order. The volumes can be scaled as needed.[10][12][13]
-
Protein lysate (e.g., 50 µg in 50 µL)
-
Azide-reporter (final concentration 20-50 µM)
-
THPTA/TBTA (final concentration 1 mM)
-
CuSO₄ (final concentration 1 mM)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to the master mix to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) species.[10][13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Sample Preparation for Downstream Analysis: The sample is now ready for various downstream analyses. Specific preparation steps are outlined below.
Downstream Applications and Data Analysis
Fluorescence Microscopy
Purpose: To visualize the subcellular localization of incorporated this compound.
Sample Preparation after Click Reaction:
-
Fixation: If the click reaction was performed on live, permeabilized cells, proceed to fixation. For lysate-based click reactions, this is not applicable. For imaging, it is often preferable to perform the click reaction after fixation and permeabilization of the cells on a coverslip.[14][15]
-
Wash labeled cells on coverslips with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[15]
-
Click Reaction on Coverslip: Perform the click reaction as described in Part 2, but with the reagents applied directly to the coverslip.
-
Washing: Wash the coverslips extensively with PBS to remove unreacted reagents.
-
Counterstaining (Optional): Stain nuclei with DAPI or other cellular components with specific antibodies.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[14]
Data Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Analyze images for the spatial distribution of the fluorescence signal, which corresponds to the location of the alkyne-tagged lipids and proteins.
-
Co-localization analysis with organelle-specific markers can provide insights into the metabolic fate of the fatty acid analog.
Flow Cytometry
Purpose: To quantify the incorporation of this compound on a single-cell level.
Sample Preparation after Click Reaction:
-
For optimal results, perform the click reaction after cell fixation and permeabilization.[13][16]
-
Fixation: Fix the labeled cells in suspension with 1-4% paraformaldehyde for 15 minutes.[17]
-
Permeabilization: Permeabilize the cells with a saponin-based buffer or a mild detergent like Triton X-100.[13][17]
-
Click Reaction: Perform the click reaction in suspension as described in Part 2.
-
Washing: Wash the cells twice with permeabilization buffer and then once with FACS buffer (e.g., PBS with 1% BSA).
-
Resuspension: Resuspend the cells in FACS buffer for analysis.
Data Analysis:
-
Analyze the cell population on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.[6]
-
Quantify the mean fluorescence intensity of the cell population to determine the overall level of fatty acid incorporation.
-
Gating on specific cell populations based on forward and side scatter or other markers can reveal cell-type-specific differences in metabolism.
Mass Spectrometry-Based Proteomics and Lipidomics
Purpose: To identify and quantify specific proteins and lipids that have incorporated this compound.
Sample Preparation for Proteomics:
-
Perform the click reaction on the cell lysate using a biotin-azide reporter.
-
Protein Precipitation: Precipitate the proteins to remove interfering reagents. A common method is methanol/chloroform precipitation.[18]
-
Enrichment of Biotinylated Proteins: Resuspend the protein pellet and incubate with streptavidin-coated magnetic beads to capture the biotin-tagged proteins.[1][2]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.[1][2]
Proteomics Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be used to compare the extent of acylation between different experimental conditions.[7]
Sample Preparation for Lipidomics:
-
Perform the click reaction on the cell lysate with a reporter tag suitable for enrichment or direct analysis.
-
Lipid Extraction: After the click reaction, perform a lipid extraction using a method such as Folch or Bligh-Dyer.
-
Analysis: Analyze the lipid extract directly by LC-MS/MS. The modified lipids will have a characteristic mass shift corresponding to the attached reporter, allowing for their identification and quantification.[19]
Lipidomics Data Analysis:
-
Acquire data using a high-resolution mass spectrometer.
-
Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.[20][21]
-
Specialized software can be used to process the complex lipidomics data and perform statistical analysis to identify changes in the lipidome upon treatment.[22]
Figure 2: Downstream analysis workflows.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low signal | Inefficient metabolic incorporation of this compound. | Optimize labeling time (4-24h) and concentration (10-100 µM). Use fatty acid-free BSA for delivery.[4] |
| Inefficient click reaction. | Ensure sodium ascorbate is freshly prepared. Optimize the concentration of copper and ligand. Ensure the pH of the reaction buffer is around 7.4. | |
| Low abundance of target molecules. | Increase the amount of starting material (cell lysate). For proteomics, consider peptide-level enrichment.[1][2] | |
| High background | Non-specific binding of the reporter probe. | Ensure thorough washing after the click reaction. Include a no-alkyne control to assess background. For microscopy, use appropriate blocking buffers.[15] |
| Copper-mediated cell toxicity. | Use a copper-chelating ligand like THPTA or TBTA to minimize toxicity.[10][11] Consider using copper-free click chemistry (SPAAC) if toxicity is a persistent issue. | |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and media composition. |
| Reagent degradation. | Store stock solutions properly. Prepare sodium ascorbate fresh for each experiment. |
Conclusion
The use of this compound in combination with click chemistry provides a robust and versatile platform for the study of lipid metabolism and protein acylation. This approach offers high sensitivity and specificity, enabling a wide range of applications from in-gel fluorescence scanning to advanced mass spectrometry-based proteomics and lipidomics. By following the detailed protocols and troubleshooting guidelines presented here, researchers can confidently apply this powerful technique to gain deeper insights into the complex world of cellular lipids.
References
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Cravatt, B. F. (2009). Robust fluorescent detection of protein fatty-acylation in mammalian cells.
- Yang, Y., & Yang, F. (2015). Quantitative chemoproteomics for site-specific analysis of protein alkylation by 4-hydroxy-2-nonenal in cells. Analytical chemistry, 87(5), 2937-2944.
- Buck, S. B., Bradford, K. C., & Gee, K. R. (2008). Click chemistry for the labeling and detection of biomolecules. Current protocols in cell biology, 39(1), 7-11.
- Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.
- Martin, B. R., & Cravatt, B. F. (2009). Chemical proteomics strategies for analyzing protein lipidation.
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Bio-Techne. (n.d.). Intracellular Staining Flow Cytometry Protocol Using Detergents. Retrieved from [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
-
Cell Sciences Imaging Facility (CSIF). (n.d.). Sample preparation. Retrieved from [Link]
- Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Yao, J. K., & Rock, C. O. (2013). Optimized incorporation of alkynyl fatty acid analogs for the detection of fatty acylated proteins using click chemistry. Journal of visualized experiments: JoVE, (74), e50308.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
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Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]
- Jiang, H., Khan, S., Wang, Y., Charron, G., He, B., Sebastian, C., ... & Lin, H. (2008). Substrate-inspired design of a new class of sirtuin-based NAD+−dependent protein deacylase inhibitors. Journal of the American Chemical Society, 130(47), 15792-15793.
-
Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]
- Ulmer, C. Z., & Garrett, T. J. (2019). Lipidomics from sample preparation to data analysis: a primer. Analytical and bioanalytical chemistry, 411(26), 6703-6712.
- Zaro, B. W., Yang, Y. Y., Hang, H. C., & Pratt, M. R. (2011). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current protocols in chemical biology, 3(4), 183-196.
- Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2012). Metabolic labeling of cultured mammalian cells for stable isotope-resolved metabolomics: practical aspects of tissue culture and sample extraction. Methods in molecular biology (Clifton, N.J.), 833, 177-189.
- Park, H., & Lee, J. Y. (2013). Mass spectrometry-based lipidomics and its application to biomedical research. BMB reports, 46(11), 527.
-
International Lipidomics Society. (n.d.). Publications. Retrieved from [Link]
- Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(21), 11951-11956.
- Dennis, E. A. (2015). Laurens van Deenen Lecture: Lipidomics: making sense of the data lode. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1851(5), 406-411.
- Liebisch, G., Fahy, E., Aoki, J., Dennis, E. A., & Köfeler, H. C. (2020). Introduction of a lipidomics scoring system for data quality assessment. Journal of lipid research, 61(4), 455-458.
- Wu, R., & Garcia, B. A. (2011). Schematic of the general procedure for 15 N metabolic labeling.
- Jain, M., Nilsson, R., Sharma, S., Madhusudhan, N., Kitami, T., Souza, A. L., ... & Mootha, V. K. (2012). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 2(4), 987-997.
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Application Notes & Protocols: 16-Heptadecyn-1-ol for Advanced Lipidomic and Proteomic Profiling
An in-depth guide for researchers, scientists, and drug development professionals
Introduction: Unveiling the Acylome with a Bioorthogonal Probe
In the intricate landscape of cellular signaling, post-translational modifications (PTMs) represent a critical layer of regulation. Among these, protein acylation—the attachment of fatty acids to proteins—is fundamental for controlling protein localization, stability, and function.[1][2] Long-chain S-acylation (often called S-palmitoylation) is a reversible modification that tethers proteins to cellular membranes, thereby spatially regulating signaling pathways.[3] Studying this dynamic process has been historically challenging due to the labile nature of the thioester bond and the hydrophobicity of the lipid modification.[2]
16-Heptadecyn-1-ol emerges as a powerful chemical reporter to overcome these hurdles. As a long-chain fatty alcohol analog, it possesses a terminal alkyne group, a bioorthogonal handle that remains chemically inert within the cell until it is specifically targeted.[4] Cells uptake this probe and, through endogenous metabolic machinery, convert it into fatty acyl-CoA intermediates which are then attached to proteins by S-acyltransferases.[5] The embedded alkyne tag allows for the covalent attachment of reporter molecules—such as fluorophores or biotin—via the highly selective and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[6][7] This strategy enables the visualization, enrichment, and identification of acylated proteins from complex biological systems, providing a window into the dynamic cellular "acylome".[1][3]
This guide provides the scientific principles, detailed protocols, and field-proven insights for leveraging this compound in lipidomic and proteomic workflows.
Part 1: Scientific Principles & Core Logic
Metabolic Labeling with a Bioorthogonal Reporter
The foundational step of this workflow is metabolic labeling. The premise is to introduce a chemical reporter that closely mimics a natural metabolite, allowing it to be processed by the cell's native enzymatic pathways. This compound serves as a surrogate for natural long-chain fatty acids like palmitate.
Causality of Design:
-
Structural Mimicry : The long hydrocarbon chain of this compound resembles that of endogenous fatty acids, ensuring its recognition and utilization by cellular enzymes responsible for fatty acid activation and transfer.
-
Bioorthogonality : The terminal alkyne is the key functional group. It does not interfere with cellular processes and does not react with native functional groups found in biomolecules.[4] This "invisibility" is crucial for preventing off-target effects and ensuring that the subsequent chemical ligation is highly specific.[6]
Once introduced to cell culture, the probe is metabolized and incorporated into proteins as an S-acyl modification. This effectively "tags" a snapshot of the proteins undergoing acylation during the labeling period.
The Power of Click Chemistry: CuAAC
The "click chemistry" reaction, specifically the CuAAC, is the lynchpin of this methodology. It forms a stable triazole linkage between the alkyne handle on the acylated protein and an azide-containing reporter molecule.[4][7]
Key Attributes of the CuAAC Reaction:
-
High Selectivity : The azide and alkyne groups react exclusively with each other, even in the highly complex environment of a cell lysate, ignoring other reactive functional groups.[8]
-
High Yield & Favorable Kinetics : The reaction proceeds rapidly and to completion under mild, aqueous conditions (e.g., physiological pH, room temperature), preserving the integrity of the proteins being studied.[4]
-
Versatility : A wide range of azide-functionalized reporters can be used, including biotin-azide for affinity purification and fluorescent azides (e.g., Rhodamine-Azide, Alexa Fluor-Azide) for in-gel visualization.[3]
This two-step approach—metabolic labeling followed by bioorthogonal ligation—allows researchers to decouple the biological incorporation of the probe from its detection, offering significant experimental flexibility.[6]
Part 2: Core Applications & Methodologies
The primary application of this compound is the large-scale profiling of protein S-acylation to understand how this modification regulates cellular processes in health and disease.
Workflow Overview: From Labeling to Identification
The experimental pipeline is a multi-stage process designed to specifically isolate and identify proteins modified with the this compound probe.
Caption: Workflow for enrichment and on-bead digestion.
Step-by-Step Methodology:
-
Resuspension: Resuspend the dried protein pellet from Protocol 3 in 200 µL of 2% SDS in 50 mM Tris-HCl, pH 8.0. Sonicate briefly to fully dissolve.
-
Dilution: Add 800 µL of DPBS to dilute the SDS to 0.4%, making it compatible with streptavidin binding.
-
Bead Incubation: Add 50 µL of a high-capacity streptavidin agarose bead slurry. Incubate for 1.5 hours at room temperature on a rotator.
-
Washing Series: Pellet the beads (2,000 x g for 2 min) and discard the supernatant. Perform the following washes to remove non-specifically bound proteins:
-
2x with 1 mL of 1% SDS in DPBS.
-
1x with 1 mL of 8 M Urea in 100 mM Tris-HCl, pH 8.0.
-
3x with 1 mL of 50 mM Ammonium Bicarbonate (ABC).
-
-
Reduction & Alkylation:
-
Resuspend beads in 100 µL of 50 mM ABC.
-
Add DTT to 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add iodoacetamide to 25 mM and incubate in the dark for 30 minutes.
-
-
Digestion:
-
Add 1 µg of sequencing-grade Trypsin to the bead slurry.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the peptides.
-
Perform a second elution by adding 100 µL of 50 mM ABC, vortexing, and combining the supernatants.
-
-
Sample Cleanup: Acidify the peptide solution with formic acid (to ~pH 3). Desalt the peptides using a C18 StageTip or equivalent protocol.
-
LC-MS/MS Analysis: The cleaned peptides are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
References
- Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). Journal of Proteome Research.
- Bioorthogonal pro-metabolites for profiling short chain fatty acyl
- Thinon, E., & Hang, H. C. (2015).
- Click chemistry and its application to proteomics. (2019). G-Biosciences.
- Click Chemistry in Proteomic Investig
- Click-based synthesis and proteomic profiling of lipst
- Deciphering protein long-chain S-acylation using mass spectrometry proteomics str
- Click Chemistry in Proteomic Investig
- Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. (n.d.). NIH.
- Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. (2025). Royal Society of Chemistry.
- Quantitative Analysis of Newly Synthesized Proteins. (n.d.). PubMed Central - NIH.
- Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. (n.d.). PubMed Central - NIH.
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- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactproteomics.com [impactproteomics.com]
Application Notes and Protocols for the Synthesis of 16-Heptadecyn-1-ol and Its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Long-Chain Alkynyl Alcohols in Modern Research
Long-chain functionalized hydrocarbons are fundamental building blocks in the synthesis of complex molecules with applications ranging from materials science to pharmacology. 16-Heptadecyn-1-ol, a 17-carbon chain molecule featuring a terminal alkyne and a primary alcohol, represents a particularly valuable intermediate. The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the facile conjugation to other molecules. The primary alcohol offers a site for oxidation to aldehydes and carboxylic acids, or esterification to produce a diverse array of functionalized lipids.[1][2]
This guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent conversion into key derivatives. The methodologies are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and troubleshooting.
I. Synthesis of the Core Moiety: this compound
The synthesis of this compound is most effectively achieved through the alkylation of an acetylide anion with a suitable long-chain alkyl halide.[3][4][5][6] This strategy allows for the construction of the carbon skeleton in a convergent manner. A critical consideration in this multi-step synthesis is the presence of two reactive functional groups: the acidic terminal alkyne proton and the hydroxyl group. To prevent unwanted side reactions, a protection/deprotection strategy is essential.
Overall Synthetic Workflow
The following diagram illustrates the multi-step synthesis of this compound, commencing from the commercially available 15-bromo-1-pentadecanol.
Caption: Synthetic workflow for this compound.
Protocol 1.1: Protection of 15-Bromo-1-pentadecanol
Rationale: The hydroxyl group of the starting material is protected as a tetrahydropyranyl (THP) ether. This protecting group is stable under the strongly basic conditions of the subsequent alkylation step and can be easily removed under mildly acidic conditions.
| Reagent/Parameter | Quantity/Value | Notes |
| 15-Bromo-1-pentadecanol | 1.0 eq | Starting material. |
| 3,4-Dihydro-2H-pyran (DHP) | 1.2 eq | Protecting agent. |
| Pyridinium p-toluenesulfonate (PPTS) | 0.05 eq | Acid catalyst. |
| Dichloromethane (DCM) | Anhydrous, sufficient to make a 0.5 M solution | Solvent. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
| Workup | Aqueous NaHCO₃ wash, brine wash, dry (Na₂SO₄) | Neutralizes the catalyst and removes water-soluble impurities. |
| Purification | Flash column chromatography (silica gel) | Eluent: Hexanes/Ethyl Acetate gradient (e.g., 98:2 to 95:5). |
| Expected Yield | >95% |
Step-by-Step Methodology:
-
To a solution of 15-bromo-1-pentadecanol in anhydrous DCM, add DHP and PPTS.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.
Protocol 1.2: Alkylation of Acetylene and Synthesis of this compound
Rationale: This is a two-step, one-pot procedure. First, acetylene is deprotonated with a strong base like sodium amide in liquid ammonia to form the sodium acetylide. This potent nucleophile then reacts with the protected bromo-pentadecanol via an S(_N)2 mechanism to form the new carbon-carbon bond.[3][4][5] The reaction works best with primary alkyl halides to avoid elimination side reactions.[6]
| Reagent/Parameter | Quantity/Value | Notes |
| Sodium Amide (NaNH₂) | 2.2 eq | Strong base. Handle with care. |
| Liquid Ammonia (NH₃) | Anhydrous, sufficient for a 0.2 M reaction | Solvent, requires a dry ice/acetone condenser. |
| Acetylene Gas | Bubbled through the solution | The alkyne source. |
| Protected 15-Bromo-1-pentadecanol (from 1.1) | 1.0 eq in anhydrous THF | The electrophile. |
| Reaction Temperature | -78 °C to -33 °C | Maintained by the dry ice/acetone bath and boiling point of ammonia. |
| Reaction Time | 1 hour for deprotonation, 4-6 hours for alkylation | Monitor by TLC. |
| Quenching Agent | Saturated aqueous NH₄Cl | Neutralizes excess base. |
| Intermediate Purification | Aqueous workup and extraction | The protected this compound is taken to the next step without chromatography. |
| Deprotection Reagent | Pyridinium p-toluenesulfonate (PPTS) | 0.1 eq |
| Deprotection Solvent | Methanol (MeOH) | |
| Deprotection Temperature & Time | 50 °C, 2-3 hours | |
| Final Purification | Flash column chromatography (silica gel) | Eluent: Hexanes/Ethyl Acetate gradient (e.g., 90:10 to 80:20). |
| Expected Overall Yield (from protected bromide) | 70-80% |
Step-by-Step Methodology:
-
Set up a three-neck flask with a dry ice/acetone condenser and an inlet for ammonia.
-
Condense anhydrous ammonia into the flask at -78 °C.
-
Carefully add sodium amide in portions.
-
Bubble acetylene gas through the solution for 30 minutes to form the sodium acetylide.
-
Slowly add a solution of the protected 15-bromo-1-pentadecanol in anhydrous THF.
-
Allow the reaction to stir at -33 °C (the boiling point of ammonia) for 4-6 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extract the aqueous residue with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the crude protected alkyne under reduced pressure.
-
Dissolve the crude material in methanol, add PPTS, and heat to 50 °C for 2-3 hours.
-
Cool the reaction, concentrate under reduced pressure, and purify by flash column chromatography to yield pure this compound.
II. Synthesis of this compound Derivatives
The terminal alkyne and primary alcohol of this compound are gateways to a wide range of derivatives. Here, we detail protocols for its oxidation and esterification.
Derivatization Pathways
Caption: Derivatization pathways for this compound.
Protocol 2.1: Oxidation to 16-Heptadecynal
Rationale: A mild oxidizing agent is required to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.[7] Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation.[8]
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | Starting material. |
| PCC | 1.5 eq | Mild oxidizing agent. |
| Celite® or Silica Gel | Equal weight to PCC | Adsorbs the chromium byproducts, simplifying workup. |
| Dichloromethane (DCM) | Anhydrous, sufficient for a 0.2 M solution | Solvent. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-2 hours | Monitor by TLC. |
| Workup | Filtration through a pad of silica gel/Celite® | Removes the chromium salts. |
| Purification | Flash column chromatography (silica gel) | Eluent: Hexanes/Ethyl Acetate gradient (e.g., 95:5 to 90:10). |
| Expected Yield | 85-95% |
Step-by-Step Methodology:
-
To a suspension of PCC and Celite® in anhydrous DCM, add a solution of this compound in DCM.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, washing thoroughly with more diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by flash chromatography.
Protocol 2.2: Oxidation to 16-Heptadecynoic Acid
Rationale: A strong oxidizing agent is needed to convert the primary alcohol directly to a carboxylic acid. Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a classic and effective choice.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | Starting material. |
| Jones Reagent | 2.5 eq (added dropwise) | Strong oxidizing agent. Prepare fresh. Handle with extreme care. |
| Acetone | Reagent grade, sufficient for a 0.1 M solution | Solvent. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is exothermic. |
| Reaction Time | 2-4 hours | Monitor by TLC. The reaction mixture will turn from orange to green. |
| Quenching Agent | Isopropanol | Destroys excess oxidant. |
| Workup | Extraction with ethyl acetate, aqueous washes | Removes chromium salts and acid. |
| Purification | Recrystallization or flash column chromatography | Recrystallization from hexanes is often effective. |
| Expected Yield | 75-85% |
Step-by-Step Methodology:
-
Dissolve this compound in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of isopropanol until the orange color disappears.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude carboxylic acid.
Protocol 2.3: Esterification to 16-Heptadecynyl Oleate
Rationale: Esterification can be achieved under various conditions.[1][9][10][11] The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for coupling a carboxylic acid (in this case, oleic acid) with an alcohol.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | Starting material. |
| Oleic Acid | 1.1 eq | The carboxylic acid component. |
| DCC | 1.2 eq | Coupling agent. |
| DMAP | 0.1 eq | Catalyst. |
| Dichloromethane (DCM) | Anhydrous, sufficient for a 0.3 M solution | Solvent. |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 4-12 hours | Monitor by TLC. |
| Workup | Filtration, aqueous washes | Removes the dicyclohexylurea (DCU) byproduct and catalyst. |
| Purification | Flash column chromatography (silica gel) | Eluent: Hexanes/Ethyl Acetate gradient (e.g., 99:1 to 95:5). |
| Expected Yield | >90% |
Step-by-Step Methodology:
-
Dissolve this compound, oleic acid, and DMAP in anhydrous DCM and cool to 0 °C.
-
Add a solution of DCC in DCM dropwise. A white precipitate (DCU) will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the DCU precipitate, washing the solid with DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
III. Product Characterization: A Self-Validating System
Confirmation of the successful synthesis of this compound and its derivatives relies on standard analytical techniques. The following table provides expected spectroscopic data.
| Compound | Technique | Expected Resonances/Bands |
| This compound | ¹H NMR | δ ~3.64 (t, 2H, -CH₂OH), ~2.18 (td, 2H, -CH₂-C≡CH), ~1.94 (t, 1H, -C≡CH), 1.5-1.2 (m, broad, alkyl chain CH₂)[12][13] |
| ¹³C NMR | δ ~84.7 (-C≡CH), ~68.1 (-C≡CH), ~63.1 (-CH₂OH), various signals in the alkyl region.[13] | |
| IR (neat) | ~3300 cm⁻¹ (broad, O-H stretch), ~3310 cm⁻¹ (sharp, ≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~2920, 2850 cm⁻¹ (C-H alkyl stretches)[12][14] | |
| 16-Heptadecynal | ¹H NMR | δ ~9.76 (t, 1H, -CHO), ~2.42 (td, 2H, -CH₂CHO), ~2.18 (td, 2H, -CH₂-C≡CH), ~1.94 (t, 1H, -C≡CH) |
| IR (neat) | ~3310 cm⁻¹ (sharp, ≡C-H stretch), ~2720 cm⁻¹ (C-H aldehyde stretch), ~1730 cm⁻¹ (C=O stretch) | |
| 16-Heptadecynoic Acid | ¹H NMR | δ ~11-12 (br s, 1H, -COOH), ~2.35 (t, 2H, -CH₂COOH), ~2.18 (td, 2H, -CH₂-C≡CH), ~1.94 (t, 1H, -C≡CH) |
| IR (neat) | ~3300-2500 cm⁻¹ (very broad, O-H acid stretch), ~3310 cm⁻¹ (sharp, ≡C-H stretch), ~1710 cm⁻¹ (C=O stretch) |
References
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JoVE. (2025). Preparation of Alkynes: Alkylation Reaction. Journal of Visualized Experiments. [Link]
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Szymanowska, E., et al. (2013). Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts. Polish Journal of Chemical Technology, 15(3), 44-50. [Link]
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Ieda, N., et al. (2009). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Industrial & Engineering Chemistry Research, 48(21), 9435–9440. [Link]
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Abro, R., et al. (1998). Esterification Kinetics of Long-Chain Fatty Acids and Fatty Alcohols with a Surfactant-Coated Lipase in n-Hexane. Journal of the American Oil Chemists' Society, 75(12), 1785–1789. [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
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Chemistry LibreTexts. (2024). 9.8: Alkylation of Acetylide Anions. [Link]
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Groch, P., et al. (2020). Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 18(38), 7599-7605. [Link]
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OpenStax. (2023). 9.8 Alkylation of Acetylide Anions. In Organic Chemistry. [Link]
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OpenOChem Learn. Alkynes. [Link]
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Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
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OpenStax. (2023). 9.8 Alkylation of Acetylide Anions. In Organic Chemistry. [Link]
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Yamashita, Y., et al. (2021). Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. Chemical Science, 12(35), 11768-11775. [Link]
-
University of Colorado Boulder. IR: alkynes. [Link]
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Le, C. M., et al. (2020). Remote Functionalization by Pd-Catalyzed Isomerization of Alkynyl Alcohols. Journal of the American Chemical Society, 142(27), 11885–11891. [Link]
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Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(49), 26659–26667. [Link]
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Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]
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Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
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Hansen, T. V., & Stenstrøm, Y. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(74), 10891-10893. [Link]
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Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]
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Krische, M. J., et al. (2011). Oxidative Alkynylation of Alcohols or Aldehydes Using RuHCl(CO)(PPh₃)₃: Ynones Made Easy. Organic Letters, 13(12), 3122–3124. [Link]
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Cao, Q., et al. (2017). Synthesis of 2-Alkynoates via Pd(II)-Catalyzed Oxidative Carbonylation of Terminal Alkynes and Alcohols. ChemCatChem, 9(20), 3848-3852. [Link]
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Application Note: Fluorescent Tagging of 16-Heptadecyn-1-ol Labeled Proteins
A Comprehensive Guide to Bioorthogonal Labeling for Proteomic Analysis
Introduction
The study of protein dynamics, localization, and interactions within the complex cellular environment is fundamental to advancing our understanding of biology and accelerating drug discovery.[1][2] Metabolic labeling, a powerful technique for probing these processes, involves the introduction of chemical reporters into biomolecules.[3][4] 16-Heptadecyn-1-ol (16-HDO) is a valuable metabolic probe, an analog of palmitic acid that contains a terminal alkyne group. This feature allows it to be incorporated into proteins that undergo S-palmitoylation, a reversible post-translational lipid modification crucial for protein trafficking, stability, and function. The alkyne handle serves as a bioorthogonal reactive group, enabling the subsequent attachment of fluorescent probes via "click chemistry."[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the fluorescent tagging of proteins metabolically labeled with 16-HDO. We will delve into the principles of bioorthogonal chemistry, provide step-by-step protocols for two key click chemistry reactions, and offer insights into experimental design and data interpretation.
Scientific Background: The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[][7][8] The azide-alkyne cycloaddition is a cornerstone of bioorthogonal chemistry, offering a highly specific and efficient method for conjugating molecules.[7][8] This reaction forms a stable triazole linkage between an azide and an alkyne.[8] For the purposes of labeling 16-HDO incorporated proteins, two primary variants of this reaction are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and rapid reaction utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne (from 16-HDO) and an azide-functionalized fluorescent probe.[9][10] While powerful, the potential toxicity of the copper catalyst requires careful optimization, especially for live-cell imaging applications.[9][11] The use of copper-chelating ligands can mitigate this toxicity and enhance reaction efficiency.[9][10][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[][12][13][14] This makes SPAAC particularly well-suited for applications in living systems where copper toxicity is a concern.[][12][13] However, the reaction kinetics of SPAAC are generally slower than CuAAC.[12]
The choice between CuAAC and SPAAC depends on the specific experimental goals, with CuAAC often favored for in vitro applications due to its speed, while SPAAC is a preferred method for live-cell labeling.[10][12][13]
Experimental Workflow Overview
The overall process of fluorescently tagging 16-HDO labeled proteins can be broken down into three key stages:
-
Metabolic Labeling: Cells are incubated with 16-HDO, which is metabolically incorporated into proteins destined for S-palmitoylation.
-
Cell Lysis and Protein Extraction: The cells are lysed to release the labeled proteome.
-
Fluorescent Tagging via Click Chemistry: The alkyne-modified proteins are reacted with an azide-containing fluorescent dye using either CuAAC or SPAAC.
-
Downstream Analysis: The fluorescently labeled proteins are then ready for various downstream applications, such as in-gel fluorescence scanning, microscopy, or mass spectrometry-based proteomic analysis.
Caption: Overall experimental workflow for fluorescent tagging.
Detailed Protocols
PART 1: Metabolic Labeling of Adherent Cells with this compound (16-HDO)
This protocol describes the metabolic incorporation of 16-HDO into proteins in cultured adherent cells.
Materials:
-
Adherent cells (e.g., HeLa, HEK293T)[15]
-
Complete cell culture medium
-
This compound (16-HDO)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate or 10 cm dish) to achieve 70-80% confluency on the day of labeling.[15]
-
Prepare 16-HDO Stock Solution: Prepare a 10 mM stock solution of 16-HDO in DMSO.
-
Labeling:
-
Aspirate the culture medium from the cells.
-
Add fresh complete medium containing the desired final concentration of 16-HDO (typically 25-100 µM). A vehicle-only control (DMSO) should be run in parallel.
-
Incubate the cells for the desired labeling period (typically 4-24 hours) at 37°C in a humidified CO2 incubator.
-
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
Proceed to cell lysis or fixation depending on the downstream application.
-
PART 2: Fluorescent Tagging of 16-HDO Labeled Proteins in Cell Lysates via CuAAC
This protocol is suitable for fluorescently tagging 16-HDO labeled proteins in a cell lysate for subsequent analysis, such as in-gel fluorescence.
Materials:
-
16-HDO labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorescent azide probe (e.g., Azide-Fluor 488, TAMRA-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water)[15]
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO/t-butanol)[15]
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)[15]
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the master mix in the following order. The volumes below are for a 50 µL final reaction volume with 50 µg of protein.
Reagent Stock Concentration Final Concentration Volume for 50 µL Rxn Protein Lysate 1-5 mg/mL 1 mg/mL X µL (for 50 µg) Fluorescent Azide 1 mM 25 µM 1.25 µL TCEP 100 mM 1 mM 0.5 µL TBTA 10 mM 100 µM 0.5 µL CuSO4 50 mM 1 mM 1 µL | PBS | - | - | to 49 µL |
-
Initiate the Reaction:
-
Add 1 µL of freshly prepared 100 mM sodium ascorbate to the master mix.
-
Vortex briefly to mix.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE:
-
Add 4X SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5-10 minutes.[15]
-
The samples are now ready for SDS-PAGE and in-gel fluorescence analysis.
-
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
PART 3: Fluorescent Tagging of 16-HDO Labeled Proteins on Live Cells via SPAAC
This protocol is designed for the fluorescent labeling of 16-HDO modified proteins on the surface of living cells.
Materials:
-
Cells metabolically labeled with 16-HDO
-
Complete cell culture medium
-
Strain-promoted alkyne-azide cycloaddition (SPAAC) compatible fluorescent probe (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare Cells:
-
After metabolic labeling with 16-HDO, aspirate the labeling medium.
-
Wash the cells twice with warm PBS.
-
-
Prepare Labeling Solution:
-
Dilute the SPAAC fluorescent probe in complete culture medium to the desired final concentration (typically 5-50 µM).
-
-
Labeling Reaction:
-
Add the labeling solution to the cells.
-
Incubate at 37°C for 30-60 minutes in a humidified CO2 incubator.
-
-
Wash and Image:
-
Aspirate the labeling solution and wash the cells three times with warm PBS.
-
Add fresh medium or imaging buffer to the cells.
-
The cells are now ready for live-cell fluorescence microscopy.
-
Considerations for Drug Discovery and Development
The ability to visualize and quantify changes in protein S-palmitoylation has significant implications for drug discovery.[2][16][17][18] This methodology can be applied to:
-
Target Identification and Validation: Identify novel protein targets that are regulated by S-palmitoylation in disease states.
-
High-Throughput Screening: Develop cell-based assays to screen for compounds that modulate the activity of palmitoyltransferases (PATs) or acyl-protein thioesterases (APTs).
-
Mechanism of Action Studies: Elucidate how drug candidates impact protein lipidation and subsequent cellular signaling pathways.
-
Pharmacodynamic Biomarker Development: Use changes in protein palmitoylation as a biomarker for drug efficacy in preclinical models.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Optimize 16-HDO concentration and incubation time. |
| Inefficient click reaction. | For CuAAC, ensure sodium ascorbate is freshly prepared. For SPAAC, increase probe concentration or incubation time. | |
| Protein of interest is not palmitoylated. | Confirm palmitoylation status through literature or prediction software. | |
| High background fluorescence | Non-specific binding of the fluorescent probe. | Increase the number of wash steps. Include a no-alkyne control to assess background. |
| Copper-mediated protein aggregation (CuAAC). | Ensure the use of a stabilizing ligand like TBTA. | |
| Cell toxicity (live-cell imaging) | Copper toxicity (CuAAC). | Switch to a SPAAC-based protocol. If using CuAAC, optimize copper and ligand concentrations.[11] |
Conclusion
The fluorescent tagging of proteins metabolically labeled with this compound is a robust and versatile technique for studying protein S-palmitoylation. By leveraging the specificity of bioorthogonal click chemistry, researchers can visualize, identify, and quantify palmitoylated proteins in a variety of contexts. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) approaches allows for flexibility in experimental design, enabling applications ranging from in-gel proteome profiling to live-cell imaging. This powerful methodology provides invaluable insights into the roles of protein lipidation in health and disease, and serves as a critical tool in the modern drug discovery pipeline.
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Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
-
Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. [Link]
-
Finn, M. G., & Fokin, V. V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Methods in Enzymology (Vol. 478, pp. 43-69). Academic Press. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry, 22(10), 1912–1916. [Link]
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Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118). [Link]
-
Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(4), 1193-1200. [Link]
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Zhu, H., & Wang, C. (2021). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. STAR Protocols, 2(3), 100684. [Link]
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Thiele, C., Karpenko, I. A., & Ahrends, R. (2018). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 59(11), 2235–2244. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 8(19), 4309-4312. [Link]
-
ResearchGate. (n.d.). Bioorthogonal reactions for labeling of a protein of interest. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Alkyne-containing Fluorescent Dyes. Retrieved from [Link]
-
Sawa, M., & Yoshimura, T. (2016). Specific and quantitative labeling of biomolecules using click chemistry. Analytical Sciences, 32(1), 13-20. [Link]
-
Nikic, I., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(5), 780-791. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]
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Gee, K. R., & Agnew, B. (2009). Click chemistry for labeling and detection of biomolecules. Methods in Molecular Biology, 539, 145-157. [Link]
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Mohammed, S., & Heck, A. J. (2011). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Quantitative Methods for Proteomics (pp. 111-127). Royal Society of Chemistry. [Link]
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Li, Y., et al. (2021). New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics. Analytical Chemistry, 93(15), 6061-6068. [Link]
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Lemeer, S., & Heck, A. J. (2009). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Chemico-Biological Interactions, 181(1), 1-8. [Link]
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ResearchGate. (n.d.). A workflow depicting differential 16 O/ 18 O. Retrieved from [Link]
-
Jiménez-Heredia, R., et al. (2021). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 2(4), 100889. [Link]
-
Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. [Link]
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Huang, G., & Wicha, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Huang, G., & Wicha, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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National Center for Biotechnology Information. (n.d.). 13-Heptadecyn-1-ol. PubChem Compound Database. Retrieved from [Link]
-
C-H. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15(1), 3326. [Link]
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- 9. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Analysis of 16-Heptadecyn-1-ol Adducts
Introduction
16-Heptadecyn-1-ol is a versatile chemical probe used in chemical biology and drug development to investigate lipid metabolism, protein lipidation, and the formation of covalent adducts with cellular macromolecules. As a fatty alcohol analog, it can be metabolically incorporated into various lipid species or directly interact with proteins. Its key feature is a terminal alkyne group, which serves as a bioorthogonal handle. This alkyne allows for the highly specific and efficient covalent attachment of reporter tags via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2] This enables the detection, enrichment, and identification of molecules that have formed adducts with this compound.
This guide provides a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of this compound adducts, primarily focusing on protein modifications. The methodologies described herein are designed for researchers in proteomics, metabolomics, and drug discovery aiming to identify and characterize the cellular targets of this probe.
Principle and Overall Workflow
The central strategy involves introducing this compound to a biological system (e.g., cell culture), allowing it to form covalent adducts with target molecules, primarily proteins. The terminal alkyne of the adducted probe is then "clicked" to an azide-containing reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for imaging). Tagged proteins are subsequently enriched, digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify both the modified proteins and the specific sites of adduction.
Part 1: Experimental Protocols
Metabolic Labeling of Cells with this compound
This protocol describes the treatment of cultured mammalian cells with this compound to promote the formation of intracellular adducts.
Rationale: The concentration and incubation time are critical parameters. A concentration that is too low may not yield a detectable number of adducts, while a concentration that is too high could induce cytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare the treatment medium by diluting the this compound stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 10-100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the treatment medium (or vehicle control medium) to the cells.
-
Incubate for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound probe.
-
Proceed immediately to cell lysis or store the cell pellets at -80°C.
Cell Lysis and Protein Extraction
This protocol outlines the lysis of labeled cells and solubilization of proteins for subsequent analysis.
Rationale: The choice of lysis buffer is important to ensure efficient protein solubilization while being compatible with the downstream click chemistry reaction. Buffers containing strong reducing agents like DTT should be used cautiously as they can interfere with the Cu(I) catalyst.
Materials:
-
Lysis Buffer (e.g., RIPA buffer or a urea-based buffer: 8 M urea, 100 mM Tris-HCl pH 8.0, with protease inhibitors)
-
Probe sonicator or mechanical homogenizer
-
Centrifuge
Protocol:
-
Add an appropriate volume of ice-cold lysis buffer to the washed cell pellet.
-
Resuspend the pellet and incubate on ice for 30 minutes, with occasional vortexing.
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) or by other appropriate homogenization methods.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized reporter tag onto the alkyne handle of the this compound adducts.[3]
Rationale: The CuAAC reaction is highly efficient and specific.[1] It requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate. A copper-chelating ligand such as TBTA or THPTA is included to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2]
Materials:
-
Protein lysate from labeled cells (1-2 mg/mL)
-
Biotin-Azide (or other azide tag) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Protocol:
-
In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 1 mg).
-
Add the following reagents in order, vortexing gently after each addition:
-
Biotin-Azide to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM (this is a mild reducing agent that does not interfere with the Cu(I) catalyst).
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
Enrichment and Digestion of Tagged Proteins
This protocol is for the enrichment of biotin-tagged proteins using streptavidin affinity chromatography, followed by on-bead tryptic digestion.
Rationale: Enrichment is crucial for detecting low-abundance adducts.[4] Streptavidin-biotin interaction is one of the strongest non-covalent interactions known, allowing for stringent washing to remove non-specifically bound proteins. On-bead digestion minimizes sample loss and contamination.
Materials:
-
Streptavidin-agarose beads or magnetic streptavidin beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., 20% Acetonitrile in 100 mM Tris-HCl, pH 8.0)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate in water)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Protocol:
-
Equilibrate the streptavidin beads by washing them three times with the initial lysis buffer.
-
Add the equilibrated beads to the click-reacted lysate and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
Wash Buffer 3 (3 times)
-
Digestion Buffer (3 times)
-
-
After the final wash, resuspend the beads in Digestion Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.
-
The next day, pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid (to ~pH 2-3) and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
Part 2: Mass Spectrometry and Data Analysis
LC-MS/MS Analysis
Rationale: Reverse-phase chromatography is typically used to separate the complex peptide mixture before introduction into the mass spectrometer.[5] Electrospray ionization (ESI) is the preferred method for ionizing peptides.[6] Data-dependent acquisition (DDA) is a common mode where the instrument automatically selects the most abundant precursor ions for fragmentation.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 75 µm ID x 25 cm length, 1.9 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile |
| Gradient | 5-40% B over 90-120 minutes |
| Flow Rate | ~300 nL/min |
| Ionization Mode | Positive ESI |
| MS1 Scan Range | 350-1500 m/z |
| MS1 Resolution | 60,000 - 120,000 |
| MS/MS Acquisition | Data-Dependent Acquisition (Top 20 precursors) |
| Fragmentation | Higher-energy Collisional Dissociation (HCD) |
| MS/MS Resolution | 15,000 - 30,000 |
Data Analysis and Interpretation
Rationale: The key to identifying the adducted peptides is to search for a specific mass modification on amino acid residues. This modification mass is the sum of the this compound remnant (after covalent attachment) and the reporter tag used in the click reaction. Open modification searches can also be employed to find unexpected adducts.[7][8]
Mass Calculation:
-
Mass of this compound: C₁₇H₃₂O = 252.2453 Da
-
The exact mass of the remnant will depend on the nature of the covalent linkage to the amino acid (e.g., Michael addition, Schiff base formation). For a simple addition, the modification would be +252.2453 Da.
-
Total Modification Mass = (Mass of this compound remnant) + (Mass of clicked Azide-Tag)
Data Analysis Workflow:
Interpreting MS/MS Spectra: The MS/MS spectrum of a modified peptide should contain fragment ions (b- and y-ions) that confirm the peptide sequence. The mass shift corresponding to the adduct will be localized to a specific residue if the fragmentation pattern clearly indicates which fragment ions contain the modification. For example, if a modification is on the 5th residue of a 10-residue peptide, the y₆, y₇, y₈, and y₉ ions will all show the mass shift, while the y₁ through y₅ ions will not.
Part 3: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Signal for Tagged Peptides | - Inefficient metabolic labeling.- Inefficient click reaction.- Poor protein enrichment. | - Optimize this compound concentration and incubation time.- Use freshly prepared click reaction reagents, especially sodium ascorbate.- Ensure sufficient streptavidin bead capacity and incubation time. Increase the amount of starting material. |
| High Background of Non-specific Proteins | - Insufficient washing of beads after enrichment.- Sticky streptavidin beads. | - Increase the number and stringency of wash steps (e.g., include urea or high salt washes).- Perform a control experiment without the biotin-azide tag to identify non-specific binders. |
| Ambiguous Adduct Site Localization | - Poor quality MS/MS spectrum.- Adduct is labile and fragments during CID/HCD. | - Optimize fragmentation energy.- Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD) if available, which can be gentler on modifications.[9] |
References
- Cífková, E., & Holčapek, M. (2016). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. In Mass Spectrometry of Lipids. Springer.
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Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Biocompare. Available from: [Link].
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Wikibooks. Structural Biochemistry/Lipids/Sample Preparation for Mass Spectrometry-Based Lipidomics Studies. Wikibooks. Available from: [Link].
- Hartler, J., et al. (2017). Lipidomics from sample preparation to data analysis: a primer. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(8), 785-797.
- Valverde, A., et al. (2022). Analytical approach for identification and mechanistic insights into mRNA-lipid adduct formation. Analytical Chemistry, 94(35), 12051-12059.
- Wang, D., et al. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Analytical Chemistry, 89(19), 10308-10312.
- Züllig, T., & Köfeler, H. C. (2021).
- Rubino, F. M. (2015). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of The American Society for Mass Spectrometry, 26(9), 1502-1512.
-
ResearchGate. Revisiting Fatty Acid Fragmentation: New Insights into Structural Identification by High-Resolution and Multi-Stage Mass Spectrometry. ResearchGate. Available from: [Link].
- Smith, L. M., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(10), 4813-4823.
- Züllig, T., & Köfeler, H. C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Physiology, 13, 888499.
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G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. Available from: [Link].
- Parker, C. G., & Pratt, M. R. (2020).
- Hsu, F. F., & Turk, J. (2009). Mass Spectrometric Analysis of Long-Chain Lipids. Journal of the American Society for Mass Spectrometry, 20(6), 986-999.
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Chemical Communications. Click-based synthesis and proteomic profiling of lipstatin analogues. Royal Society of Chemistry. Available from: [Link].
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ResearchGate. Outline of workflow used to identify alkyne-tagged proteins adducted by.... ResearchGate. Available from: [Link].
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MDPI. Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. MDPI. Available from: [Link].
- Parker, C. G., & Pratt, M. R. (2020).
-
PubChem. 16-Heptadecyne-1,2,4-triol, 4-acetate. National Center for Biotechnology Information. Available from: [Link].
-
National Institutes of Health. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. NIH. Available from: [Link].
- Jo, A., et al. (2018).
-
ResearchGate. Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical.... ResearchGate. Available from: [Link].
- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Accounts of chemical research, 44(9), 666–676.
-
National Institutes of Health. Bioorthogonal pro-metabolites for profiling short chain fatty acylation. NIH. Available from: [Link].
-
National Institutes of Health. Designing Bioorthogonal Reactions for Biomedical Applications. NIH. Available from: [Link].
-
PubChem. 16-Heptadecenal. National Center for Biotechnology Information. Available from: [Link].
- Searles, M. P., et al. (2021). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of the American Chemical Society, 143(35), 14319-14329.
-
PubChem. 13-Heptadecyn-1-ol. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one. National Center for Biotechnology Information. Available from: [Link].
-
National Institutes of Health. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. Available from: [Link].
- Searles, M. P., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.
-
National Institutes of Health. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. NIH. Available from: [Link].
- Blair, I. A. (2005). Liquid chromatography/mass spectrometry analysis of bifunctional electrophiles and DNA adducts from vitamin C mediated decomposition of 15-hydroperoxyeicosatetraenoic acid. Rapid Communications in Mass Spectrometry, 19(7), 845-854.
-
National Institutes of Health. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. NIH. Available from: [Link].
-
eScholarship.org. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. University of California. Available from: [Link].
-
Oregon State University. Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. Oregon State University. Available from: [Link].
-
Sci-Hub. Gas—liquid chromatography-mass spectrometry of hydroxylated octadecanols derived from hydroxylated stearic acids. Sci-Hub. Available from: [Link].
-
ResearchGate. Gas chromatographic analysis of Diels-Alder adducts of geometrical and positional isomers of conjugated linoleic acid. ResearchGate. Available from: [Link].
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
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- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical approach for identification and mechanistic insights into mRNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Notes and Protocols: 16-Heptadecyn-1-ol as a Substrate for Enzymatic Assays
Introduction: A Novel Tool for Probing Fatty Acid Hydroxylase Activity
The study of fatty acid metabolism is crucial for understanding a myriad of physiological and pathological processes, including inflammation, metabolic disorders, and cancer. Central to this field are the cytochrome P450 (CYP) enzymes, particularly the CYP4A subfamily, which catalyze the ω-hydroxylation of fatty acids.[1][2] This terminal hydroxylation is a critical step in certain metabolic pathways and the production of signaling molecules.[1][3] However, the development of robust and sensitive assays to measure the activity of these enzymes can be challenging due to the nature of their substrates and products.
16-Heptadecyn-1-ol emerges as a powerful tool for overcoming these challenges. This long-chain fatty alcohol is distinguished by a terminal alkyne group, a feature that makes it an ideal substrate for a highly specific and sensitive detection method known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[4][5] By serving as a surrogate for endogenous fatty acids, this compound allows for the direct and efficient labeling of the enzymatic reaction product, enabling a streamlined and versatile assay for researchers in enzymology and drug discovery.
This application note provides a comprehensive guide to the use of this compound as a substrate for enzymatic assays, with a focus on fatty acid ω-hydroxylases like human CYP4A11. We will delve into the principles of the assay, provide detailed protocols for both the enzymatic reaction and the subsequent product detection, and discuss the advantages of this innovative approach.
Principle of the Assay: A Two-Step Strategy
The assay is designed as a two-step process that couples an enzymatic reaction with a highly selective chemical ligation for detection.
Step 1: Enzymatic ω-Hydroxylation. In the first step, this compound is incubated with a source of the enzyme of interest, such as recombinant human CYP4A11 or liver microsomes. The enzyme, in the presence of necessary cofactors like NADPH, catalyzes the hydroxylation of the terminal methyl group (ω-carbon) of the fatty alcohol.[2][6] This reaction produces ω-hydroxy-16-heptadecyn-1-ol, which retains the crucial terminal alkyne group.
Step 2: Click Chemistry-Based Detection. The second step involves the detection of the newly formed hydroxylated product. The terminal alkyne of ω-hydroxy-16-heptadecyn-1-ol serves as a chemical handle for the "click" reaction. A reporter molecule containing an azide group, such as a fluorescent azide, is covalently attached to the alkyne in a highly efficient and specific manner.[4][7][8] The resulting triazole linkage is stable, and the fluorescence of the reporter molecule provides a quantifiable signal that is directly proportional to the amount of product formed, and thus, the activity of the enzyme.
Visualizing the Workflow
The following diagram illustrates the overall workflow of the enzymatic assay using this compound.
Caption: Workflow of the this compound enzymatic assay.
Protocols
Part 1: Enzymatic ω-Hydroxylation of this compound
This protocol is designed for a typical in vitro assay using recombinant human CYP4A11. The conditions can be adapted for other enzyme sources, such as liver microsomes.
Materials:
-
Recombinant human CYP4A11
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
DMSO (for dissolving the substrate)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare the following reaction mixture on ice. The final volume can be scaled as needed.
| Component | Final Concentration | Example Volume (for 100 µL) |
| Potassium Phosphate Buffer (1 M, pH 7.4) | 100 mM | 10 µL |
| Recombinant CYP4A11 | 10-50 nM | Variable |
| NADPH Regenerating System | As per manufacturer's instructions | Variable |
| This compound (from 10 mM stock) | 10-100 µM | 1-10 µL |
| Nuclease-free water | To final volume | Up to 100 µL |
-
Initiate the Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Incubate: Incubate the reaction at 37°C for 15-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and stop the reaction.
-
Centrifuge: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect the Supernatant: Carefully transfer the supernatant, which contains the hydroxylated product, to a new tube for the click chemistry detection step.
Part 2: Click Chemistry Detection of ω-Hydroxy-16-heptadecyn-1-ol
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling the enzymatic product with a fluorescent azide probe.
Materials:
-
Supernatant from the enzymatic reaction
-
Fluorescent azide probe (e.g., FAM-azide, TAMRA-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
PBS (phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving the fluorescent probe)
Procedure:
-
Prepare Stock Solutions:
-
Fluorescent azide probe: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
Sodium ascorbate: 500 mM in water (prepare fresh)
-
THPTA: 100 mM in water
-
-
Prepare the Click Reaction Cocktail: Prepare the following cocktail immediately before use. The volumes are for a single 100 µL reaction and can be scaled.
| Component | Final Concentration | Example Volume |
| Supernatant from enzymatic reaction | - | 50 µL |
| PBS (pH 7.4) | - | 30 µL |
| Fluorescent azide probe (from 10 mM stock) | 100 µM | 1 µL |
| CuSO₄ (from 50 mM stock) | 1 mM | 2 µL |
| THPTA (from 100 mM stock) | 5 mM | 5 µL |
| Sodium ascorbate (from 500 mM stock) | 5 mM | 2 µL |
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
Analysis: The fluorescently labeled product can be analyzed by various methods:
-
Fluorescence Plate Reader: For high-throughput screening, the fluorescence can be directly measured in a 96-well plate.
-
HPLC with Fluorescence Detection: For more quantitative analysis and to separate the labeled product from unreacted probe, reverse-phase HPLC with a fluorescence detector is recommended.
-
LC-MS/MS: For definitive identification of the product, the reaction mixture can be analyzed by LC-MS/MS.[9]
-
Data and Expected Results
The expected product of the enzymatic reaction is ω-hydroxy-16-heptadecyn-1-ol. Following the click chemistry reaction, this will be converted to a fluorescently labeled triazole derivative.
Table 1: Reference Kinetic Parameters for CYP4A11 with Lauric Acid
| Substrate | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Lauric Acid (C12:0) | 4.7 | 7.0 | 24,822 | [1] |
| Lauric Acid (C12:0) | 200 | 38 | 3,167 | [3] |
These values for lauric acid can serve as a starting point for optimizing the assay with this compound.
Product Characterization by Mass Spectrometry:
The identity of the hydroxylated product can be confirmed by mass spectrometry. After derivatization (e.g., silylation), the mass spectrum will show characteristic fragmentation patterns that confirm the position of the hydroxyl group.[10][11][12]
Advantages and Applications
The use of this compound as a substrate in enzymatic assays offers several distinct advantages:
-
High Specificity and Bioorthogonality: The terminal alkyne and the azide probe are bioorthogonal, meaning they do not react with other functional groups in a complex biological sample, leading to very low background signal.[7]
-
Sensitivity: The use of fluorescent probes allows for highly sensitive detection of the enzymatic product.
-
Versatility: A wide range of azide-containing reporter molecules can be used, including fluorescent dyes of different wavelengths, biotin for affinity purification, or mass tags for mass spectrometry-based detection.
-
High-Throughput Screening: The assay can be adapted to a 96-well or 384-well plate format, making it suitable for high-throughput screening of enzyme inhibitors or activators.
Applications:
-
Enzyme Kinetics: Determination of Km and Vmax for fatty acid ω-hydroxylases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify inhibitors of specific CYP4A enzymes.
-
Drug Metabolism Studies: Investigating the role of ω-hydroxylation in the metabolism of drug candidates.
-
Basic Research: Probing the substrate specificity and mechanism of fatty acid hydroxylases.
Conclusion
This compound is a valuable and versatile tool for the study of fatty acid ω-hydroxylases. Its terminal alkyne group, combined with the power of click chemistry, enables the development of sensitive, specific, and high-throughput enzymatic assays. The protocols and information provided in this application note offer a solid foundation for researchers to implement this innovative substrate in their studies of fatty acid metabolism and drug discovery.
References
-
The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease. National Institutes of Health. [Link]
-
ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. Journal of the American Chemical Society. [Link]
-
Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11. Biochemistry. [Link]
-
GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Wiley Online Library. [Link]
-
ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations. National Institutes of Health. [Link]
-
A gas chromatography-mass spectrometry method for the measurement of fatty acid omega and omega(-1) hydroxylation kinetics by CYP4A1 using an artificial membrane system. PubMed. [Link]
-
Steady-state kinetic parameters of hydroxylation of lauric acid by... ResearchGate. [Link]
-
Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase. National Institutes of Health. [Link]
-
Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. [Link]
-
Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from... ResearchGate. [Link]
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Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11. National Institutes of Health. [Link]
-
Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11. ResearchGate. [Link]
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Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. [Link]
-
Omega-1, Omega-2 and Omega-3 hydroxylation of long-chain fatty acids, amides and alcohols by a soluble enzyme system from Bacillus megaterium. PubMed. [Link]
-
Methods of using click chemistry in the discovery of enzyme inhibitors. ResearchGate. [Link]
-
Probing lipid-protein adduction with alkynyl surrogates: application to Smith-Lemli-Opitz syndrome. National Institutes of Health. [Link]
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Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli. Frontiers. [Link]
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Click Chemistry Protocols. Confluore. [Link]
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Structural elucidation of hydroxy fatty acids by photodissociation mass spectrometry with photolabile derivatives. University of Wollongong Research Online. [Link]
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Enzymatic Synthesis of Fatty Alcohol Esters by Alcoholysis. AOCS. [Link]
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Omega oxidation. Wikipedia. [Link]
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Evaluation of ω-alkynyl-labeled linoleic and arachidonic acids as substrates for recombinant lipoxygenase pathway enzymes. National Institutes of Health. [Link]
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LC-MS/MS analysis of hydroxy-fatty acids. ResearchGate. [Link]
-
Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols. Frontiers. [Link]
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Probing Protein Acylation: A Guide to Metabolic Labeling with 16-Heptadecyn-1-ol
Introduction: Illuminating Protein Lipidation with a Click
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, and function.[1][2] Dysregulation of these processes is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] To study this dynamic process, researchers require tools that can track acylated proteins within the complex environment of a living cell. 16-Heptadecyn-1-ol is a powerful chemical reporter designed for this purpose.
This long-chain fatty alcohol possesses a terminal alkyne group, a small, bio-inert chemical handle.[3][4] When introduced to cell culture, this compound is metabolized and incorporated into proteins by the cell's own enzymatic machinery, presumably as a surrogate for natural fatty acids like palmitate. This metabolic labeling step effectively "tags" acylated proteins with an alkyne.
The true power of this technique lies in its two-step detection process.[5][6] The incorporated alkyne handle can be specifically and covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that bears a complementary azide group. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is highly efficient, selective, and biocompatible, allowing for robust detection of labeled proteins with minimal off-target effects.[7][8][9]
This guide provides a comprehensive framework for utilizing this compound to label and visualize acylated proteins in mammalian cell culture, covering optimized labeling conditions, detailed protocols for downstream detection via in-gel fluorescence and microscopy, and critical insights into the causality behind the experimental design.
Core Principles & Workflow
The experimental process is divided into two main phases: metabolic labeling of live cells with the alkyne probe, followed by fixation and detection using click chemistry.
Caption: The CuAAC "Click" Reaction mechanism.
Protocol 2.2: Detection by In-Gel Fluorescence
This protocol allows for the visualization of the entire profile of acylated proteins in a cell lysate. [3][10]
-
Cell Lysis:
-
After labeling, wash cells twice with cold PBS.
-
Lyse the cells by adding 1% SDS lysis buffer supplemented with a protease inhibitor cocktail. [3]For a 60 mm dish, use ~200-300 µL of lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Reaction in Lysate:
-
In a microfuge tube, normalize 50-100 µg of protein lysate to a final volume of 50 µL with lysis buffer.
-
Prepare a fresh click reaction cocktail. The following recipe is adapted from Xu & Peng, 2024. [5]| Component | Stock Conc. | Final Volume (for 50µL lysate) | Final Conc. | | :--- | :--- | :--- | :--- | | Azido-Rhodamine | 5 mM (in DMSO) | 1 µL | ~100 µM | | TBTA Ligand | 2 mM (in DMSO/t-BuOH) | 2.5 µL | ~100 µM | | TCEP | 50 mM (in H₂O) | 1 µL | ~1 mM | | CuSO₄·5H₂O | 50 mM (in H₂O) | 1 µL | ~1 mM |
-
-
Reaction and Sample Preparation:
-
Add the click reaction cocktail to the protein lysate, vortex gently, and incubate for 1 hour at room temperature, protected from light.
-
Precipitate the protein to remove excess reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 30 minutes.
-
Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet once with ice-cold methanol.
-
Air-dry the pellet briefly and resuspend it in 1x SDS-PAGE loading buffer.
-
-
Gel Electrophoresis and Imaging:
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation/emission filters for the chosen fluorophore (e.g., Rhodamine: ~550 nm excitation / ~570 nm emission).
-
After fluorescent scanning, the same gel can be stained with Coomassie Blue to visualize total protein as a loading control.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Inefficient Labeling: Probe toxicity, low uptake. | Optimize this compound concentration and incubation time. Ensure the FAF-BSA complex was prepared correctly. |
| Inactive Click Reagents: Oxidized copper, degraded ascorbate. | Prepare Sodium Ascorbate and CuSO₄ solutions fresh. Add reagents in the correct order. Use a copper-stabilizing ligand like TBTA or THPTA. [11] | |
| Poor Permeabilization (Microscopy): | Increase Triton X-100 concentration to 0.5% or incubation time to 15 minutes. | |
| High Background | Non-specific Probe Binding: | Ensure thorough washing after labeling and click reaction steps. Include a BSA blocking step for microscopy. |
| Reagent Aggregation: | Centrifuge stock solutions of fluorescent azides before use. Ensure all click components are fully dissolved before adding to the reaction. | |
| Cell Death/Toxicity | High Probe Concentration: | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line (e.g., 10-100 µM). |
| Copper Toxicity (Microscopy): | Reduce copper concentration and incubation time. Consider using a picolyl azide reporter, which allows for lower copper concentrations. [12] |
References
-
Xu, Y., & Peng, T. (2024). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Bio-protocol, 14(22), e5114. [Link]
-
Xu, Y., & Peng, T. (2024). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. ResearchGate. [Link]
-
Thiele, C., Papan, C., Schtrade, K., & Stegmann, C. M. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Histochemistry and cell biology, 138(4), 543–558. [Link]
-
Martin, B. R., & Cravatt, B. F. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of visualized experiments : JoVE, (170), 10.3791/62415. [Link]
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100551. [Link]
-
Xu, Y., & Peng, T. (2024). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. PubMed. [Link]
-
Sinha, R., et al. (2015). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC Advances, 5(92), 75618-75626. [Link]
-
De la Fuente, M. A., et al. (2015). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS chemical biology, 10(6), 1466–1473. [Link]
-
Martin, B. R., & Cravatt, B. F. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments. [Link]
-
Gee, K. R., et al. (2025). Click chemistry for labeling and detection of biomolecules. ResearchGate. [Link]
-
Prescher, J. A., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(42), 14873–14877. [Link]
-
De la Fuente, M. A., et al. (2015). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Publications. [Link]
-
Greaves, J., et al. (2017). Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy. The Analyst, 142(22), 4330–4336. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Zhang, Y., et al. (2022). Protein acylation: mechanisms, biological functions and therapeutic targets. Signal Transduction and Targeted Therapy, 7(1), 396. [Link]
-
PubChem. (n.d.). 13-Heptadecyn-1-ol. National Center for Biotechnology Information. [Link]
-
Wang, X. (2024). A Click Chemistry Amplified Nanopore Assay for High Performance Testing of Protein Biomarkers in Diseases. Scholar Commons. [Link]
-
Human Metabolome Database. (2012). 13-Heptadecyn-1-ol. HMDB. [Link]
-
FooDB. (2020). 13-Heptadecyn-1-ol. FooDB. [Link]
-
Garge, M., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances, 14(11), 7687-7711. [Link]
-
Metallo, C. M., et al. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 27, 65–72. [Link]
-
PubChem. (n.d.). 13-Heptadecyn-1-ol. National Center for Biotechnology Information. [Link]
-
Resh, M. D. (2016). Fatty acylation of proteins: The long and the short of it. Progress in lipid research, 63, 120–131. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 16-Heptadecyn-1-ol Concentration for Cell Labeling
Welcome to the technical support center for 16-Heptadecyn-1-ol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals who are using this alkyne-tagged fatty acid for metabolic labeling and subsequent analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by potential causes and validated solutions.
Issue 1: High Cell Death or Signs of Cytotoxicity After Labeling
Question: I've treated my cells with this compound and am observing a significant decrease in cell viability. What could be the cause and how can I fix it?
Answer:
High cell death is a common issue when first optimizing a new labeling reagent. The primary culprits are often the concentration of the labeling reagent itself or the solvent used for its delivery.
Potential Causes & Solutions:
-
Concentration of this compound is too high: While it is a fatty acid analog that can be incorporated into cellular lipids, high concentrations can be toxic.[1]
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. A good starting point for many cell lines is a range of 10-100 µM.[2] It is crucial to identify the lowest concentration that still provides a detectable signal.
-
-
Solvent Toxicity: this compound is typically dissolved in an organic solvent like DMSO or ethanol before being added to the cell culture medium. High concentrations of these solvents can be cytotoxic.[3]
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is as low as possible, typically below 0.5% for DMSO.[3] Prepare a high-concentration stock solution of this compound so that you only need to add a small volume to your media. Always include a vehicle control (media with the same amount of solvent but without the this compound) in your experiments to assess the effect of the solvent alone.
-
-
Incubation Time: Prolonged exposure to even a sub-lethal concentration of the labeling reagent can lead to cytotoxicity.
-
Solution: Optimize the incubation time. A shorter incubation period may be sufficient for detectable labeling without causing significant cell death. Start with a time course experiment, for example, 4, 8, 16, and 24 hours.[4]
-
Experimental Protocol: Determining Optimal Concentration via MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.[5]
-
Preparation of this compound dilutions: Prepare a 2X stock solution series of this compound in your cell culture medium. A suggested range of final concentrations to test is 1, 5, 10, 25, 50, and 100 µM. Remember to keep the final solvent concentration constant across all wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control and an untreated control.
-
Incubation: Incubate the plate for your desired labeling time (e.g., 16 hours) at 37°C in a CO2 incubator.[4]
-
MTT Assay: After incubation, add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (usually around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Issue 2: Low or No Detectable Signal After Click Chemistry
Question: I have completed the labeling and the click chemistry reaction, but I am seeing a very weak or no signal. What are the possible reasons for this?
Answer:
A weak or absent signal can be frustrating and can stem from issues with the labeling step, the click reaction itself, or the detection method.
Potential Causes & Solutions:
-
Insufficient Incorporation of this compound: The concentration of the labeling reagent may be too low, or the incubation time may be too short for your cell type.
-
Solution: Increase the concentration of this compound (based on your cytotoxicity data) and/or extend the incubation time. Different cell types have different metabolic rates, so what works for one may not work for another.
-
-
Inefficient Click Reaction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but its efficiency can be compromised.[6][7]
-
Solution:
-
Fresh Reagents: Use freshly prepared solutions of the copper(I) catalyst, reducing agent (like sodium ascorbate), and the azide-functionalized detection reagent.[8][9]
-
Copper(I) Oxidation: The active catalyst is copper(I), which can be oxidized to the inactive copper(II) state by oxygen. De-gas your reaction solutions or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][10]
-
Ligands: The use of a copper-chelating ligand like THPTA or TBTA can stabilize the copper(I) catalyst and improve reaction efficiency, especially in complex biological samples.[8][9][11]
-
-
-
Poor Detection Reagent: The azide-functionalized fluorescent dye or biotin may not be optimal for your application.
-
Solution:
-
Fluorophore Choice: Ensure your fluorescent dye is bright and photostable, and that you are using the correct excitation and emission wavelengths for detection.
-
Steric Hindrance: If your azide probe has a bulky structure, it might sterically hinder the click reaction. Consider using a probe with a longer, more flexible linker.
-
-
Workflow for Optimizing Labeling and Click Reaction
Caption: Workflow for optimizing this compound labeling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound labeling?
A1: this compound is a fatty acid analog that contains a terminal alkyne group.[12] This alkyne group serves as a "bioorthogonal handle," meaning it does not interfere with native biological processes.[13] Cells take up this fatty acid and incorporate it into various lipids through their natural metabolic pathways.[14] After labeling, the alkyne group can be specifically detected by a copper(I)-catalyzed click reaction with an azide-containing molecule, such as a fluorescent dye or biotin.[6][7] This allows for the visualization or enrichment of the labeled lipids and lipid-modified proteins.
Q2: What is a good starting concentration for this compound?
A2: A general starting concentration range for labeling most cell lines is between 10 µM and 100 µM.[2] However, the optimal concentration is highly dependent on the cell type, its metabolic activity, and the specific experimental goals. It is always recommended to perform a dose-response curve to determine the highest concentration that is not cytotoxic to your cells.
Q3: How should I prepare and store this compound?
A3: this compound is a waxy solid that should be dissolved in an organic solvent such as DMSO or ethanol to prepare a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. For cell labeling, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use.
Q4: Can I use this compound for in vivo studies?
A4: While the primary application discussed here is for in vitro cell labeling, fatty acid analogs with bioorthogonal handles have been used in in vivo studies in model organisms. However, this requires careful consideration of factors such as delivery method, bioavailability, and potential toxicity to the whole organism. Specific protocols for in vivo use would need to be developed and optimized.
Q5: What are the downstream applications after labeling with this compound?
A5: After successful labeling and click chemistry, you can perform a variety of downstream analyses, including:
-
Fluorescence Microscopy: Visualize the subcellular localization of the labeled lipids.
-
Flow Cytometry: Quantify the labeling efficiency in a cell population.
-
Proteomics: Identify proteins that have been modified with the fatty acid analog.[15]
-
Lipidomics: Analyze the types of lipids that have incorporated the this compound.[16][17][18][19]
Summary of Recommended Concentration Ranges
| Cell Type | Starting Concentration Range (µM) | Incubation Time (hours) | Reference |
| General Mammalian Cells | 10 - 100 | 4 - 24 | [2] |
| Bacteria | 50 - 200 | 2 - 6 | [14] |
| Yeast | 25 - 100 | 8 - 16 | N/A |
Note: These are general guidelines. The optimal conditions must be determined empirically for your specific experimental system.
References
- Gaebler, A., Milan, R., Straub, L., Hoelper, D., Kuerschner, L., & Thiele, C. (2013). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 54(8), 2282–2290.
- Martin, B. R., & Cravatt, B. F. (2009). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry.
- Martin, B. R., Wang, C., Adibekian, A., Tully, S. E., & Cravatt, B. F. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. JoVE (Journal of Visualized Experiments), (170), e62390.
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
- Lanyon-Hogg, T., Faronato, M., & Magee, A. I. (2021). Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. Journal of Biological Chemistry, 297(2), 100912.
- Thiele, C., Papan, C., Hoelper, D., Kusserow, K., Gaebler, A., Schoene, M., ... & Kuerschner, L. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(12), 2492–2500.
- Zaro, B. W., Yang, Y., Hang, H. C., & Pratt, M. R. (2019). Bioorthogonal pro-metabolites for profiling short chain fatty acylation. Chemical Science, 10(15), 4257–4262.
- Nozeret, K., & Vivès, C. (2018). Components Subcellular Localization: Identification of Lipoproteins Using Alkyne Fatty Acids and Click Chemistry. In Bacterial Lipoproteins (pp. 129-140). Humana Press, New York, NY.
- Zappacosta, B., Mastrofrancesco, A., Persichilli, S., Iacovelli, F., Tirindelli, M. C., & Mazzaro, E. (2021). In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. Biomolecules, 11(8), 1148.
- Han, X. (2016). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Trends in biochemical sciences, 41(11), 954-969.
- Lanyon-Hogg, T., Faronato, M., & Magee, A. I. (2022). Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. bioRxiv.
- Knapp, P., & Fessard, V. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 25(21), 5009.
- Hrit, J., Goodrich, J. A., & Kugel, J. F. (2019). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current protocols in chemical biology, 11(4), e79.
- Han, X. (2016). Lipidomics: Techniques, Applications, and Outcomes Related to Biomedical Sciences. Trends in Biochemical Sciences, 41(11), 954-969.
- Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of chemical research, 44(9), 666–676.
- Metallo, C. M., & Vander Heiden, M. G. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 24(6), 977–983.
- Wang, M., Wang, C., & Han, X. (2022).
- Crown, S. B., Long, C. P., & Antoniewicz, M. R. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic engineering, 38, 142–151.
- Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2011). Bioorthogonal proteomics of 15-hexadecynyloxyacetic acid chemical reporter reveals preferential targeting of fatty acid modified proteins and biosynthetic enzymes. Bioorganic & medicinal chemistry, 19(14), 4317–4321.
- Ma, X., & Xia, Y. (2016). Identification and quantitation of lipid C= C location isomers: A shotgun lipidomics approach enabled by photochemical reaction. Proceedings of the National Academy of Sciences, 113(8), 2032-2037.
- Ferreira-Santos, P., Timóteo, M. S., Pereira-Silva, M., Costa, E., Bronze, R., & Gaspar, M. M. (2023). Evidence of Time-Dependent Hepatic Cytotoxicity and Mitochondrial Remodelling Induced by Palmitoyl Epigallocatechin Gallate vs. Its Native (Poly)Phenol. International Journal of Molecular Sciences, 24(13), 10971.
- Tyurina, Y. Y., & Kagan, V. E. (2019). Oxidative lipidomics: applications in critical care. Current opinion in critical care, 25(2), 135–140.
- Crown, S. B., Long, C. P., & Antoniewicz, M. R. (2016). Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System. Metabolic engineering, 38, 142-151.
- Ye, X., Luke, B. T., Johann, D. J., Jr, Ono, A., Prieto, D. A., Chan, K. C., ... & Blonder, J. (2010). Optimized method for computing (18)O/(16)O ratios of differentially stable-isotope labeled peptides in the context of postdigestion (18)O exchange/labeling. Analytical chemistry, 82(13), 5878–5886.
- Pal, A., & Alam, A. (2013). Evaluation of Azathioprine-Induced Cytotoxicity in an In Vitro Rat Hepatocyte System. Journal of toxicology, 2013, 131834.
- Ye, X., Luke, B. T., Johann, D. J., Jr, Ono, A., Prieto, D. A., Chan, K. C., ... & Blonder, J. (2010). An optimized method for computing 18O/16O ratios of differentially stable-isotope labeled peptides in the context of post-digestion 18O exchange/labeling. Analytical chemistry, 82(13), 5878–5886.
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- 19. Oxidative lipidomics: applications in critical care - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in 16-Heptadecyn-1-ol Experiments
Welcome to the technical support center for 16-Heptadecyn-1-ol applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments with this versatile metabolic probe. As a long-chain fatty alcohol analog with a terminal alkyne, this compound is a powerful tool for studying lipid metabolism and protein modification, particularly S-palmitoylation, through bioorthogonal labeling and click chemistry.[1][2] However, achieving a robust and reproducible signal can be challenging. This guide provides in-depth, field-proven insights in a question-and-answer format to help you overcome low signal issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very weak or no signal after labeling my cells with this compound and performing click chemistry. What are the likely causes and how can I troubleshoot this?
A1: Senior Application Scientist Insights
Low signal is a frequent challenge in bioorthogonal labeling experiments. The issue can stem from several stages of the workflow, from initial probe delivery to the final detection step. Let's break down the potential culprits and the corresponding troubleshooting strategies.
Inefficient Cellular Uptake and Metabolism of this compound
The lipophilic nature of this long-chain alcohol can lead to poor solubility in aqueous media and inefficient delivery to cells.
-
Causality: this compound, being a fatty alcohol with a 17-carbon chain, has very low water solubility.[3][4][5] For efficient uptake, it needs to be presented to cells in a bioavailable form. Furthermore, once inside the cell, it must be activated to its CoA ester to be utilized by the cellular machinery for protein acylation.[6][7]
-
Troubleshooting Protocol:
-
Complex with Fatty Acid-Free BSA: To enhance solubility and mimic natural fatty acid transport, complex this compound with fatty acid-free Bovine Serum Albumin (BSA). A common starting point is a 5:1 molar ratio of the alkyne probe to BSA.[6]
-
Optimize Labeling Concentration and Time: Titrate the concentration of the this compound-BSA complex (typically in the range of 25-100 µM) and the incubation time (from 4 to 24 hours).[6][7] The optimal conditions can be cell-type dependent.
-
Serum Starvation: Consider a period of serum starvation before and during labeling to reduce competition from endogenous fatty acids present in the serum.[8]
-
Suboptimal Click Chemistry Reaction
The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is a robust reaction, but its efficiency is highly dependent on the reaction conditions.[9][10][11]
-
Causality: The key to a successful click reaction is the presence of a sufficient concentration of the catalytic Cu(I) species. Cu(I) is prone to oxidation to the inactive Cu(II) state.[10] Therefore, a reducing agent and a stabilizing ligand are crucial for maintaining the catalytic activity.
-
Troubleshooting Protocol:
-
Freshly Prepare Reagents: Always use freshly prepared solutions of the copper(II) sulfate (CuSO₄), the reducing agent (e.g., sodium ascorbate), and the azide-containing reporter molecule.[9][11]
-
Use a Copper(I)-Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are essential to protect the Cu(I) from oxidation and increase reaction efficiency.[9][10] THPTA is water-soluble and generally preferred for biological samples.
-
Optimize Reagent Concentrations: A typical starting point for the click reaction cocktail is:
-
1 mM CuSO₄
-
1 mM THPTA (or TBTA)
-
5 mM Sodium Ascorbate
-
10-50 µM Azide-fluorophore or Azide-biotin
-
-
Degas Solutions: For in vitro click reactions on lysates or purified proteins, degassing the buffer to remove dissolved oxygen can help prevent Cu(I) oxidation.[11][12]
-
Workflow for Troubleshooting Low Signal
Caption: A logical workflow for troubleshooting low signal in this compound experiments.
Q2: My protein of interest is known to be palmitoylated, but I'm not seeing a signal with this compound. Could the probe itself be the issue?
A2: Senior Application Scientist Insights
While this compound is a valuable tool, it's important to recognize its limitations and potential for substrate-specific effects.
Enzyme Specificity and Probe Structure
-
Causality: The enzymes responsible for protein palmitoylation, the DHHC family of palmitoyltransferases, may exhibit substrate specificity.[8][13] The presence of the alkyne group at the ω-1 position of the fatty acid might sterically hinder its recognition and transfer by certain DHHC enzymes. While the alkyne tag is small, it can influence the molecule's conformation.
-
Troubleshooting Strategies:
-
Positive Controls: Include a positive control protein that is known to be robustly labeled with this compound in your cell type. This will help you confirm that your labeling and click chemistry workflow are functioning correctly.
-
Alternative Probes: If possible, try a different alkyne-tagged fatty acid analog with a different chain length, such as 15-hexadecynoic acid (an analog of palmitic acid).[2]
-
Orthogonal Detection Methods: To confirm the palmitoylation status of your protein of interest, consider using an orthogonal method that does not rely on metabolic labeling, such as the Acyl-Biotin Exchange (ABE) assay.[2][14]
-
Low Abundance of the Target Protein
-
Causality: If your protein of interest is of low abundance, the signal from the incorporated this compound may be below the detection limit of your assay.
-
Troubleshooting Strategies:
-
Enrichment: Immunoprecipitate your protein of interest after cell lysis and before the click reaction. This will concentrate the protein and increase the signal-to-noise ratio.[15]
-
High-Sensitivity Detection: For Western blotting, use a high-sensitivity chemiluminescence substrate or switch to a fluorescence-based detection system. For microscopy, use bright and photostable fluorophores and optimize your imaging parameters to maximize signal collection.[16][17][18]
-
Q3: I see a signal, but the background is very high, making it difficult to interpret my results. How can I improve the signal-to-noise ratio?
A3: Senior Application Scientist Insights
High background can obscure your true signal and lead to false positives. The source of the background can be non-specific binding of the detection reagents or autofluorescence.
Sources of High Background and Mitigation Strategies
| Source of High Background | Causality | Mitigation Strategy |
| Non-specific binding of azide reporter | The azide-fluorophore or azide-biotin may non-specifically adhere to cellular components or the solid support (e.g., beads, plates). | - Thoroughly wash cells or lysates after the click reaction to remove excess reagents.[19] - Include appropriate blocking steps in your protocol (e.g., BSA or milk for Western blotting). - For microscopy, use a high-quality antifade mounting medium. |
| Cellular Autofluorescence | Some cellular components, such as flavins and NADH, naturally fluoresce, which can contribute to background signal, especially in the green channel. | - Use fluorophores in the red or far-red spectrum to avoid the autofluorescence range. - Include an "unlabeled" control (cells not treated with this compound but subjected to the click reaction and detection) to assess the level of autofluorescence. |
| Residual Copper Catalyst | Copper ions can sometimes cause cellular toxicity or interfere with downstream applications. | - Perform thorough washing steps after the click reaction. - For sensitive applications, consider using copper-free click chemistry methods, such as strain-promoted alkyne-azide cycloaddition (SPAAC), although these reactions are generally slower.[20] |
Visualizing the Click Chemistry Reaction
Caption: The Cu(I)-catalyzed click chemistry reaction between a this compound-labeled protein and an azide-fluorophore.
References
-
13-Heptadecyn-1-ol | C17H32O | CID 557439 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
-
1-Acetoxy-2-hydroxy-16-heptadecyn-4-one (FDB002996). (2010). FooDB. Retrieved from [Link]
-
Fluorescence Techniques to Study Lipid Dynamics. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. Retrieved from [Link]
-
Proteomic Identification of Palmitoylated Proteins. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. (n.d.). ACS Publications. Retrieved from [Link]
-
Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. (n.d.). Nature. Retrieved from [Link]
-
Using-alkynyl-palmitate analog as a chemical reporter to label proteins... (n.d.). ResearchGate. Retrieved from [Link]
-
Showing Compound 13-Heptadecyn-1-ol (FDB111650). (2020). FooDB. Retrieved from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved from [Link]
-
Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. (2021). JoVE. Retrieved from [Link]
-
Novel fluorescent probes with high signal-to-noise ratios for lipid droplet-specific bioimaging. (2025). PubMed. Retrieved from [Link]
-
Troubleshooting table. (n.d.). ResearchGate. Retrieved from [Link]
-
Signal-to-Noise Considerations. (n.d.). Evident Scientific. Retrieved from [Link]
-
16-Heptadecenal | C17H32O | CID 557527 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
-
Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins. (2022). Frontiers. Retrieved from [Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. (n.d.). MDPI. Retrieved from [Link]
-
A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Click chemistry Activators. (n.d.). Interchim. Retrieved from [Link]
-
Understanding Protein Palmitoylation: Biological Significance and Enzymology. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Enhancing Alkyne-Based Raman Tags with a Sulfur Linker. (2023). eScholarship.org. Retrieved from [Link]
-
Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. (n.d.). MDPI. Retrieved from [Link]
-
Showing metabocard for 13-Heptadecyn-1-ol (HMDB0013813). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Identifying residues that determine palmitoylation using association rule mining. (2019). Oxford Academic. Retrieved from [Link]
-
Optimizing Signal to Noise Ratio. (2023). YouTube. Retrieved from [Link]
-
1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one | C19H32O4 | CID 6710762 - PubChem. (n.d.). PubChem. Retrieved from [Link]
Sources
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- 8. Frontiers | Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins [frontiersin.org]
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Technical Support Center: Minimizing Cytotoxicity of 16-He-ptadecyn-1-ol in Cell Culture
Welcome to the technical support guide for 16-Heptadecyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for minimizing cytotoxicity associated with this long-chain alkynyl alcohol in cell culture experiments.
I. Troubleshooting Guide: Addressing Common Issues
This section is formatted as a direct, problem-solution guide for issues that may arise during your experiments.
Problem 1: Significant Cell Death Observed Even at Low Concentrations
Q: I've treated my cells with a concentration of this compound that is reported to be non-toxic, but I'm observing significant cytotoxicity. What could be the cause?
A: This is a common issue stemming from the poor aqueous solubility of long-chain fatty alcohols like this compound.[1] When directly dissolved in aqueous media, even with the help of organic solvents, the compound can form precipitates or micelles that are highly cytotoxic. Furthermore, the solvent itself, if not sufficiently diluted, can contribute to cell death.[2][3]
Immediate Troubleshooting Steps:
-
Verify Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level, typically below 0.5% for DMSO and 1-2% for ethanol, though this can be cell-line dependent.[3]
-
Solubilization with a Carrier Protein: The most effective way to deliver long-chain fatty acids and their derivatives to cells is by complexing them with a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA).[4][5] This mimics the physiological transport of lipids in vivo and prevents the formation of cytotoxic aggregates.[4]
Problem 2: Inconsistent Results and Poor Reproducibility
Q: My results with this compound are highly variable between experiments. How can I improve reproducibility?
A: Inconsistency often arises from the preparation of the this compound/BSA complex. The molar ratio of the fatty alcohol to BSA is critical, as a high ratio can lead to unbound, cytotoxic molecules.[5]
Key Recommendations for Consistency:
-
Standardize the Molar Ratio: A molar ratio of fatty alcohol to BSA between 1.5:1 and 5:1 is a good starting point.[6] It is crucial to maintain this ratio across all experiments.
-
Controlled Preparation: The temperature and mixing during the complexation process are vital. A standardized protocol should be followed meticulously.[6][7]
-
Use Fresh Preparations: While the complex can be stored, fresh preparations are always recommended to avoid potential degradation or aggregation over time.
Problem 3: Low Efficiency in "Click" Chemistry Reactions
Q: I'm using this compound as a probe for "click" chemistry, but the signal is weak. Could this be related to cytotoxicity?
A: Yes, indirectly. If the cells are unhealthy due to the cytotoxic effects of the probe, their metabolic activity will be reduced, leading to lower incorporation of the alkyne. Additionally, the components of the "click" reaction itself, particularly the copper catalyst, can be toxic.
Optimization Strategies:
-
Minimize Probe-Induced Stress: By using the BSA-complexation method described, you ensure that the cells are healthy and metabolically active for efficient probe uptake and incorporation.
-
Optimize "Click" Reaction Conditions:
-
Use a copper(I)-stabilizing ligand like THPTA or TBTA to reduce copper-mediated cytotoxicity.[8][9]
-
Ensure all "click" reagents are fresh, especially the sodium ascorbate solution, which is prone to oxidation.[10][11]
-
Perform the reaction in a de-gassed solution to prevent the oxidation of the Cu(I) catalyst.[10][12]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about working with this compound.
Q1: What is the underlying mechanism of this compound cytotoxicity?
While specific data on this compound is limited, the cytotoxicity of long-chain fatty alcohols is often attributed to their interaction with cellular membranes. They can intercalate into the lipid bilayer, altering its fluidity and permeability.[13][14] This can disrupt membrane potential and the function of membrane-bound proteins, ultimately leading to cell death.[14][15] Additionally, as with other long-chain fatty acids, high intracellular concentrations can lead to lipotoxicity through mechanisms like oxidative stress and endoplasmic reticulum stress.[5][16]
Q2: How do I prepare a this compound/BSA complex?
A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving fatty-acid-free BSA in your desired media, heating it, adding the this compound (pre-dissolved in a minimal amount of organic solvent), and allowing the complex to form with gentle agitation at 37°C.[6]
Q3: What is the appropriate concentration range for this compound in cell culture?
When complexed with BSA, a good starting range to test is 1-10 µM.[17] However, the optimal concentration is highly dependent on the cell line and the specific application. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental system.
Q4: Can I use other carrier molecules besides BSA?
Yes, other carrier molecules like cyclodextrins have been used to deliver hydrophobic molecules to cells.[18] However, BSA is the most commonly used and well-characterized carrier for fatty acids and their analogs in cell culture.[4][5][17]
III. Experimental Protocols
Protocol 1: Preparation of this compound/BSA Complex
This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[6]
Materials:
-
This compound
-
Fatty-acid-free BSA
-
Ethanol (or DMSO)
-
Cell culture medium (e.g., DMEM)
-
Sterile water
-
Sterile centrifuge tubes
-
Water bath or incubator at 37°C
-
Sterile filter (0.22 µm)
Step-by-Step Procedure:
-
Prepare a 10% (w/v) BSA solution:
-
Under sterile conditions, dissolve 1g of fatty-acid-free BSA in 10 mL of sterile water or your desired cell culture medium.
-
Gently mix until the BSA is completely dissolved. This may require gentle agitation at 37°C.
-
Sterile filter the solution using a 0.22 µm filter.
-
-
Prepare a this compound stock solution:
-
Prepare a high-concentration stock solution (e.g., 150 mM) of this compound in ethanol or DMSO.
-
-
Complexation:
-
In a sterile tube, gently warm the required volume of the 10% BSA solution in a 37°C water bath for 5-10 minutes.
-
Add the appropriate volume of the this compound stock solution to the warm BSA solution to achieve your desired final molar ratio (e.g., 5:1 fatty alcohol to BSA).
-
Incubate the mixture in the 37°C water bath for at least 1 hour with gentle, continuous agitation to allow for complex formation. The solution may initially appear cloudy but should clear as the complex forms.[7]
-
-
Final Dilution:
-
Dilute the this compound/BSA complex to the desired final concentration in your cell culture medium.
-
Important: Prepare a vehicle control using the same concentration of BSA and organic solvent without the this compound.
-
Data Presentation: Example Molar Ratio Calculations
| Component | Stock Concentration | Volume for 1 mL of 0.5 mM FA/BSA (5:1) |
| 10% BSA | 100 mg/mL (~1.5 mM) | 67 µL |
| This compound | 150 mM | 3.3 µL |
| Cell Culture Medium | - | 930 µL |
Note: These are example calculations and should be adjusted based on your specific stock concentrations and desired final concentrations.
IV. Visualization of Key Concepts
Mechanism of BSA-Mediated Delivery
Caption: BSA-mediated delivery of this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting cytotoxicity.
V. References
-
Vertex AI Search. (2025, October 24). Serum Albumins as Carriers for Fatty Acid Delivery. News & Announcements.
-
Fischer, S., et al. (n.d.). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Oxford Academic. Retrieved from [Link]
-
Cunha, D. A., et al. (n.d.). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Conjugation of fatty acids with BSA. Retrieved from [Link]
-
protocols.io. (2022, May 2). Preparation of BSA complexed free fatty acids for in vitro studies. Retrieved from [Link]
-
Click Chemistry Protocols. (n.d.). Retrieved from [Link]
-
Fischer, S., et al. (n.d.). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. NIH. Retrieved from [Link]
-
Le, D. M., et al. (n.d.). Alcohol's Effects on Lipid Bilayer Properties. PMC - NIH. Retrieved from [Link]
-
Reddit. (n.d.). Long-chain Fatty Acids. r/Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty alcohol. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Quora. (2021, July 11). Why are fats soluble in alcohol?. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. Retrieved from [Link]
-
PubMed. (n.d.). The effect of 5-(n-alk(en)yl)resorcinols on membranes. I. Characterization of the permeability increase induced by 5-(n-heptadecenyl)resorcinol. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Retrieved from [Link]
-
Interchim. (n.d.). Click chemistry Activators. Retrieved from [Link]
-
PubMed. (n.d.). Cellular uptake of adamantyl conjugated peptide nucleic acids. Retrieved from [Link]
-
MDPI. (n.d.). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Retrieved from [Link]
-
NIH. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Retrieved from [Link]
-
Scientific Update. (2017, January 17). Alkyne to Alkene Reduction. Retrieved from [Link]
-
Reddit. (2023, June 9). Reduction of alkyne. r/chemistry. Retrieved from [Link]
-
YouTube. (2023, October 14). All You Need to Know about the Reduction of Alkynes. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reduction of Alkynes. MCC Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Evidence of Time-Dependent Hepatic Cytotoxicity and Mitochondrial Remodelling Induced by Palmitoyl Epigallocatechin Gallate vs. Its Native (Poly)Phenol. Retrieved from [Link]
-
PubMed. (n.d.). Action of oligomycin on cultured mammalian cells. Permeabilization to translation inhibitors. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 13-Heptadecyn-1-ol. Retrieved from [Link]
-
MDPI. (2023, January 21). Biliary Metabolome Profiling for Evaluation of Liver Metabolism and Biliary Tract Function Related to Organ Preservation Method and Degree of Ischemia in a Porcine Model. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Retrieved from [Link]
-
NIH. (n.d.). Evaluation of Azathioprine-Induced Cytotoxicity in an In Vitro Rat Hepatocyte System. Retrieved from [Link]
-
PMC - NIH. (n.d.). Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains. Retrieved from [Link]
-
PMC - NIH. (n.d.). Changes in Phospholipid Composition Studied by HPLC and Electric Properties of Liver Cell Membrane of Ethanol-Poisoned Rats. Retrieved from [Link]
-
PubMed. (n.d.). Effect of a negatively charged lipid on membrane-lacticin Q interaction and resulting pore formation. Retrieved from [Link]
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Technical Support Center: Enhancing the Efficiency of 16-Heptadecyn-1-ol Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 16-Heptadecyn-1-ol in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure scientific accuracy and practical utility.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing click reactions with this compound.
Q1: What is the optimal copper source for my click reaction?
The most convenient and widely used copper source is a combination of a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1][2] This in-situ generation of the active Cu(I) catalyst avoids the need to handle potentially unstable Cu(I) salts and compensates for any dissolved oxygen that could oxidize the catalyst.[1] While Cu(I) salts like CuBr or CuI can be used, they may require more stringent anaerobic conditions or higher temperatures.[1]
Q2: Why is a ligand necessary for my reaction?
While not always strictly required, a ligand is highly recommended for several reasons. Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), play a crucial role in:
-
Stabilizing the Cu(I) oxidation state: This prevents oxidation to the inactive Cu(II) state and disproportionation.[3]
-
Accelerating the reaction rate: Ligands can significantly increase the reaction rate, which is particularly important when working with low concentrations of reactants.[2][3][4]
-
Preventing the formation of undesirable side products: Ligands can help to avoid the formation of unreactive copper acetylide polymers.[4]
-
Increasing solubility: Certain ligands can improve the solubility of the copper catalyst in the reaction medium.[4]
Q3: My reaction is not going to completion. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Catalyst Inactivation: The Cu(I) catalyst may have been oxidized by atmospheric oxygen.
-
Insufficient Reagents: The concentration of one or more reactants (this compound, azide, copper, or reducing agent) may be too low.
-
Presence of Inhibitors: Components in your reaction mixture, such as chelating agents (e.g., Tris buffer, EDTA) or thiols, can sequester the copper catalyst.[2][5]
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials can also be a cause.
Q4: Can I run the reaction in an aqueous buffer?
Yes, CuAAC reactions are well-suited for aqueous conditions, which is a major advantage for bioconjugation.[6] However, it is crucial to use non-coordinating buffers like phosphate, HEPES, or MOPS.[5] Buffers containing coordinating agents like Tris can inhibit the reaction by binding to the copper catalyst.[2][5]
Q5: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For a quick assessment, TLC is often sufficient to observe the consumption of the starting materials and the appearance of the triazole product.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound click reactions.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active Cu(I) catalyst is susceptible to oxidation by dissolved oxygen.[5] It is crucial to use degassed solvents and/or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present to regenerate Cu(I).[1][2] |
| Inhibitory Buffer or Media Components | Buffers containing chelating agents like Tris or EDTA can sequester the copper catalyst.[2][5] Switch to a non-coordinating buffer such as phosphate, HEPES, or MOPS.[5] If your sample contains high concentrations of thiols (e.g., from a cell lysate), consider using an excess of the copper catalyst or a sacrificial metal like Zn(II) to bind the thiols.[2] |
| Inappropriate Ligand or Concentration | The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[3][4] For aqueous reactions, a water-soluble ligand like THPTA is recommended.[7] A ligand-to-copper ratio of 2:1 to 5:1 is often optimal.[2][8] |
| Degraded Reagents | Azides, especially those with a low carbon-to-nitrogen ratio, can be unstable.[5] Store azides protected from light and at a low temperature.[5] Use freshly prepared or purified reagents whenever possible. |
| Insufficient Mixing | For heterogeneous reactions, ensure vigorous stirring to facilitate contact between all reactants. |
Problem: Formation of Side Products
| Potential Cause | Recommended Solution |
| Oxidative Homocoupling of Alkyne | In the presence of oxygen, the terminal alkyne (this compound) can undergo oxidative homocoupling to form a diacetylene byproduct.[4] This is often observed as a precipitate. Rigorously deoxygenate all solutions and maintain an inert atmosphere. The use of a suitable ligand can also help to suppress this side reaction. |
| Reaction with Ascorbate Byproducts | In bioconjugation reactions, oxidation products of ascorbate can sometimes react with protein side chains (e.g., arginine).[9] The addition of aminoguanidine can help to scavenge these reactive byproducts.[2][9] |
Problem: Inconsistent Results
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | Use reagents from a reliable source and of high purity. If synthesizing your own azides or alkynes, ensure they are fully characterized before use. |
| Oxygen Contamination | The level of dissolved oxygen can vary between experiments. Standardize your degassing procedure (e.g., sparging with argon for a set amount of time or using the freeze-pump-thaw method). |
| Inaccurate Reagent Concentrations | Prepare fresh stock solutions of reagents, especially sodium ascorbate, as it can degrade in solution.[10] Calibrate pipettes regularly to ensure accurate dispensing of reagents. |
III. Experimental Protocols & Methodologies
A. Standard Protocol for CuAAC Reaction with this compound
This protocol provides a general starting point for the click reaction. Optimization may be required depending on the specific azide used.
Reagents and Stock Solutions:
-
This compound: 10 mM in a suitable solvent (e.g., DMSO, DMF, or a t-BuOH/H₂O mixture).
-
Azide: 10 mM in a suitable solvent.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[11]
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).[12]
-
THPTA Ligand: 100 mM in deionized water.[7]
Procedure:
-
To a microcentrifuge tube, add the following in order:
-
437.5 µL of buffer (e.g., phosphate buffer, pH 7.4).
-
10 µL of 10 mM this compound solution (final concentration ~220 µM).
-
10 µL of 10 mM azide solution (final concentration ~220 µM).
-
-
Prepare the catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 100 mM THPTA ligand.[2] Vortex briefly.
-
Add the 7.5 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.[2]
-
Close the tube and mix by vortexing or gentle inversion.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by standard chromatographic techniques.
B. Protocol for Reactions Prone to Low Yield
For challenging reactions, the following modifications can improve the outcome.
Procedure:
-
Deoxygenation: Before adding the catalyst and sodium ascorbate, thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[10]
-
Increased Catalyst and Ligand: Increase the final concentration of CuSO₄ to 0.25 mM and the THPTA ligand to 1.25 mM (maintaining a 5:1 ligand to copper ratio).[12]
-
Stepwise Addition of Ascorbate: Add half of the sodium ascorbate at the beginning of the reaction and the remaining half after 30-60 minutes to maintain a reducing environment.
-
Elevated Temperature: If the reaction is sluggish at room temperature, it can be gently heated to 35-40 °C.
IV. Visualizing the Process: Diagrams and Workflows
The CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common experimental issues.
Caption: A systematic workflow for troubleshooting inefficient this compound click reactions.
V. References
-
Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y.-H., & Finn, M. G. (2007). Benzimidazole and Related Ligands for Copper-Catalyzed Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279. [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Huisgen Cycloaddition. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Click Chemistry Tools. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. confluore.com.cn [confluore.com.cn]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 16-Heptadecyn-1-ol
Welcome to the technical support resource for the synthesis of 16-Heptadecyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable long-chain acetylenic alcohol. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for optimization.
Overview of a Common Synthetic Pathway
The synthesis of a bifunctional molecule like this compound, which contains both a terminal alkyne and a primary alcohol, requires a strategic approach to avoid unwanted side reactions. A robust and frequently employed method involves the nucleophilic substitution (SN2) reaction between an acetylide anion and a long-chain alkyl halide bearing a protected hydroxyl group. This multi-step approach allows for precise control over the carbon-carbon bond formation and ensures the integrity of the sensitive functional groups.
The general workflow is outlined below:
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question: My yield is consistently low in the C-C coupling (alkylation) step. What are the likely causes?
Low yield in the alkylation of an acetylide is a frequent challenge. The acetylide anion is a potent nucleophile but also a strong base, leading to a delicate balance between the desired SN2 reaction and competing side reactions.[1]
Cause 1: Inefficient Acetylide Anion Formation The terminal proton of an alkyne has a pKa of about 25, requiring a very strong base for complete deprotonation.[1] Incomplete formation of the acetylide nucleophile is a primary cause of low conversion.
-
Solution:
-
Choice of Base: Use a sufficiently strong base. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective choice.[2] Organolithium reagents like n-butyllithium (n-BuLi) in an ethereal solvent (THF, Diethyl Ether) are also highly effective.
-
Solvent: Ensure the solvent is absolutely anhydrous. Acetylides and the strong bases used to generate them react rapidly with water, quenching the reagents.[3]
-
Temperature: When using n-BuLi, perform the deprotonation at low temperatures (-78 °C to 0 °C) to prevent side reactions with the solvent.
-
Cause 2: Competing E2 Elimination Reaction The acetylide anion's strong basicity can promote an E2 elimination reaction with the alkyl halide, forming an alkene instead of the desired alkyne product. This is especially problematic with sterically hindered substrates.[1][2]
-
Solution:
-
Substrate Choice: The reaction is most efficient with primary alkyl halides (R-CH₂-X).[1] Your substrate, a derivative of 15-bromopentadecan-1-ol, is a primary halide and is ideal for minimizing elimination. Avoid secondary or tertiary halides, as they will predominantly yield elimination products.[1]
-
Leaving Group: The choice of halide matters. The order of reactivity for SN2 is I > Br > Cl > F. Using an alkyl iodide will result in the fastest substitution rate, potentially outcompeting elimination. However, alkyl bromides offer a good balance of reactivity and stability.
-
Cause 3: Contamination with Water or Protic Solvents Grignard reagents and acetylide anions are extremely sensitive to protic sources, such as water or alcohols.[4][5] Any trace of moisture will protonate the acetylide, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Rigorous Anhydrous Technique: Dry all glassware in an oven overnight and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Maintain the reaction under a positive pressure of an inert gas throughout the entire process, from reagent addition to quenching.
-
| Parameter | Recommended Condition | Rationale |
| Base | n-BuLi or NaNH₂ | pKa is high enough to fully deprotonate the alkyne (pKa ~25). |
| Solvent | Anhydrous THF, Liquid NH₃ | Aprotic and can dissolve the acetylide salt. Must be rigorously dried. |
| Temperature | -78 °C to 25 °C | Low temperature for n-BuLi addition prevents side reactions. Reaction can often proceed at room temp. |
| Alkyl Halide | Primary (e.g., 1-bromoalkane) | Minimizes the competing E2 elimination reaction.[1] |
Question: I'm observing impurities that are difficult to remove. What could they be?
Potential Impurity 1: Di-alkylation Product If you start with acetylene gas and deprotonate it sequentially, it's possible for the acetylide to be alkylated on both sides, leading to an internal alkyne.
-
Solution: Use a commercially available acetylide source like lithium acetylide-ethylenediamine complex, which provides a mono-anion. Alternatively, use a vast excess of acetylene relative to the base to favor mono-deprotonation.
Potential Impurity 2: Unreacted Starting Material Incomplete conversion will leave you with the protected bromo-alcohol, which can have similar polarity to the product, making separation difficult.
-
Solution: Monitor the reaction by TLC or GC-MS to ensure full consumption of the starting halide. If the reaction stalls, consider adding a slight excess (1.1-1.2 equivalents) of the acetylide.
Potential Impurity 3: Aldol Condensation Products This is a less common but possible side reaction if the Grignard or acetylide reagent deprotonates the carbon alpha to a carbonyl impurity, forming an enolate that can then react further.[6]
-
Solution: Ensure all reagents and solvents are pure and free from aldehyde or ketone contaminants.
Frequently Asked Questions (FAQs)
Q1: Which hydroxyl protecting group is best for this synthesis? The ideal protecting group (PG) must be stable to the strongly basic/nucleophilic conditions of the alkylation step but easy to remove at the end without affecting the terminal alkyne.
-
Tetrahydropyranyl (THP) Ether: Excellent choice. It is installed under mild acidic conditions (e.g., dihydropyran with catalytic PPTS) and is very robust to bases, organometallics, and nucleophiles. It is easily removed with mild aqueous acid (e.g., acetic acid in THF/water).[7]
-
Silyl Ethers (TBDMS, TIPS): These are also very common. They are stable to most non-fluoride-containing reagents.[8] Deprotection is typically achieved with a fluoride source like tetrabutylammonium fluoride (TBAF).[7] However, TBAF can be basic, which may pose a risk to sensitive substrates.[8] Acidic deprotection is also possible.[9] For a long-chain alcohol, a THP group is often a reliable and cost-effective option.
Q2: How can I effectively purify the final this compound? Long-chain alcohols can be challenging to purify due to their waxy nature and sometimes high boiling points.
-
Silica Gel Chromatography: This is the most common method. Use a gradient of ethyl acetate in hexanes. The product is relatively nonpolar but the free hydroxyl group will allow it to adhere to the silica more strongly than non-polar byproducts.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent (like cold hexanes or pentane) can be a highly effective method for removing minor impurities.[10]
-
Distillation: High-vacuum distillation can be used, but may not be practical for small scales and can risk decomposition if the temperature required is too high.
Q3: My deprotection step is cleaving other parts of my molecule or giving low yields. What should I do? This points to a lack of orthogonality in your protection strategy.
-
For THP Ethers: If you are using strong acids (e.g., HCl, H₂SO₄) for deprotection, you risk side reactions with the alkyne. Switch to milder, buffered acidic conditions. A solution of acetic acid in a THF/water mixture, or catalytic pyridinium p-toluenesulfonate (PPTS) in ethanol, is often sufficient to cleave the THP group without affecting the alkyne.
-
For Silyl Ethers: If fluoride-based deprotection is causing issues, consider a mild acid-catalyzed hydrolysis. The stability of silyl ethers to acid is TMS < TES < TBDMS < TIPS < TBDPS.[7] You can often find conditions that will cleave a TBDMS group while leaving other acid-sensitive functionalities intact.[9]
Experimental Protocols
Protocol 1: Protection of 15-Bromopentadecan-1-ol as a THP Ether
-
To a solution of 15-bromopentadecan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction with a saturated solution of sodium bicarbonate and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step after ensuring the absence of starting material.
Protocol 2: Alkylation with Lithium Acetylide
-
Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. All operations must be performed under a strict inert atmosphere.
-
Set up an oven-dried, three-neck flask equipped with a dropping funnel, a gas inlet, and a septum, under a positive pressure of Argon.
-
Charge the flask with lithium acetylide-ethylenediamine complex (1.2 eq) and anhydrous DMSO or THF (~0.4 M).
-
Cool the slurry to 0 °C.
-
Dissolve the protected bromo-alcohol, Br-(CH₂)₁₅-OTHP , (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the bromide solution dropwise to the acetylide slurry over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor by GC-MS for the disappearance of the starting bromide.
-
Carefully quench the reaction by slowly adding it to a cold saturated solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Protocol 3: Deprotection of the THP Ether
-
Dissolve the crude protected alkyne, HC≡C-(CH₂)₁₅-OTHP , in a 4:1 mixture of acetic acid and water.
-
Stir the solution at 40-50 °C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and carefully neutralize the acetic acid by pouring the mixture into an ice-cold, saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexanes).
References
-
JoVE. (2025). Preparation of Alkynes: Alkylation Reaction. JoVE. [Link]
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]
-
Shirini, F., et al. (2004). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. J. Chem. Res.[Link]
-
University of Calgary. Ch 9: Alkylation of Terminal Alkynes. [Link]
-
The Organic Chemistry Tutor. (2019). Alkylation of Terminal Alkynes - NaNH2/Alkyl Halide. YouTube. [Link]
-
Khan Academy. Alkyne acidity and alkylation. [Link]
-
National Science Review | Oxford Academic. (2023). Combining anodic alcohol oxidative coupling for C–C bond formation with cathodic ammonia production. [Link]
-
ResearchGate. (2015). Catalyst Design for Ethanol Selective Polymerization to Long Chain Alcohols and Aldehydes. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Organic Chemistry Portal. Alcohol synthesis by C-C coupling. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. [Link]
-
Krische, M. J. (2011). Catalytic Enantioselective C-C Coupling of Alcohols for Polyketide Total Synthesis beyond Chiral Auxiliaries and Premetalated Reagents. Accounts of Chemical Research. [Link]
-
ResearchGate. (2015). Side Reactions in a Grignard Synthesis. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Carballeira, N. M., & Pagán, M. (2001). Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid. Chemistry and Physics of Lipids. [Link]
-
Das, S., et al. (2010). Transesterification/acetylation of long chain alcohols with alkyl acetate. Chemistry and Physics of Lipids. [Link]
-
Impact Factor. (2023). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness. [Link]
-
MDPI. (2022). Efficient Cross-Coupling of Acetone with Linear Aliphatic Alcohols over Supported Copper on a Fluorite-Type Pr2Zr2O7. [Link]
-
Reddit. (2022). Grignard side reactions. [Link]
-
Quora. (2020). How does Grignard reagent react with alkyne?[Link]
- Google Patents. (1957).
-
Hansen, T. V., & Stenstrøm, Y. (2001). Synthesis of All-Z-1,6,9,12,15-Octadecapenten-3-one, A Vinyl Ketone Polyunsaturated Marine Natural Product Isolated from Callysponga sp. Molecules. [Link]
-
ResearchGate. (2009). Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon: Method. [Link]
-
Park, J. H., et al. (2010). Ethanol production, purification, and analysis techniques: a review. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
PubChem. 13-Heptadecyn-1-ol. [Link]
-
ResearchGate. (2004). One-Pot Synthesis of 2,7-Dioxabicyclo[2.2.1]heptanes from Oxoallylsilanes. [Link]
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Technical Support Center: Purification Strategies for 16-Heptadecyn-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the purification of 16-Heptadecyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a long-chain acetylenic alcohol, this compound presents unique purification challenges.[1][2][3] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you select the appropriate purification strategy from the outset.
Q1: What are the primary methods for purifying crude this compound?
The three most common and effective purification techniques for a long-chain alcohol like this compound are:
-
Flash Column Chromatography: The workhorse for separating compounds based on polarity. It is highly effective for removing impurities with different polarities from the target alcohol.
-
Recrystallization: An excellent technique for removing small amounts of impurities from a solid compound.[4][5] If your crude this compound is a solid or waxy solid at room temperature, this can be a highly efficient final polishing step.
-
Vacuum Distillation: Suitable for thermally stable, high-boiling-point liquids.[6] Since long-chain alcohols have high boiling points and may decompose at atmospheric pressure, distillation must be performed under reduced pressure to lower the boiling point.[6][7]
Q2: How do I decide which purification method to use?
The optimal method depends on the scale of your synthesis, the nature of the impurities, and the final purity required. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: What are the likely impurities in a synthesis of this compound?
Impurities are typically process-related and depend on the synthetic route.[8] For example, if synthesizing from 16-Heptadecynoic acid via reduction, you might encounter:
-
Unreacted Starting Material: The corresponding carboxylic acid.
-
Solvent and Reagent Residues: Traces of solvents or excess reagents.
-
Byproducts: Products from side-reactions, which could include over-reduced alkanes or rearranged isomers.
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC) or GC-MS: This is an excellent method for volatile compounds. GC provides quantitative purity information (e.g., area %), while coupling with Mass Spectrometry (MS) helps identify the impurities.[9][10] Derivatization to trimethylsilyl (TMS) ethers can improve chromatographic performance for alcohols.[11]
-
High-Performance Liquid Chromatography (HPLC): A versatile alternative to GC, especially for less volatile or thermally sensitive impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify impurities if they are present in sufficient quantity (>1%).
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during purification experiments.
Flash Column Chromatography Issues
Q: My compound is streaking on the TLC plate and the column. How can I get sharp bands? A: Streaking, or tailing, is a common issue that reduces separation efficiency. The cause is often one of the following:
-
Cause 1: Sample Overload. You have loaded too much material onto the TLC plate or column.
-
Solution: Reduce the amount of sample loaded. For column chromatography, the mass of the crude material should typically be 1-5% of the mass of the silica gel.
-
-
Cause 2: Inappropriate Solvent System. The solvent may be too polar, or the compound may have low solubility in the mobile phase as it travels.
-
Solution: Re-optimize your solvent system using TLC. Try adding a small percentage (0.1-1%) of a polar modifier like methanol or a few drops of acetic acid (if your compound is acidic) or triethylamine (if basic) to the eluent to improve peak shape.
-
-
Cause 3: Sample Insolubility. The crude sample was not fully dissolved before loading.
-
Solution: Ensure your sample is completely dissolved in a minimum amount of solvent before loading. For compounds with poor solubility, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel, which is then loaded onto the column.
-
Q: I ran a column, but my fractions are still impure. What went wrong? A: This indicates poor separation, which can be traced back to your initial setup.
-
Cause 1: Poorly Packed Column. Channels or cracks in the silica bed allow the sample to travel down unevenly, ruining the separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A "slurry packing" method, where the silica is mixed with the initial solvent and poured into the column, is generally most effective.
-
-
Cause 2: Eluent Polarity Gradient is Too Steep. If you are running a gradient (increasing solvent polarity), increasing the polarity too quickly will cause impurities to elute together with your product.
-
Solution: Use a shallower gradient. If your product and a key impurity are close on the TLC plate (e.g., ΔRf < 0.2), a slow, shallow gradient or even an isocratic (single solvent mixture) elution will be necessary for a good separation.
-
Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice.[12]
-
Cause 1: Solution Cooled Too Quickly. Rapid cooling promotes precipitation over crystallization.
-
Solution: Slow down the cooling process. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a towel can help) before moving it to an ice bath.
-
-
Cause 2: Impure Sample. High levels of impurities can disrupt crystal lattice formation.
-
Solution: First, purify the material by column chromatography to remove the bulk of the impurities, then perform a final recrystallization.
-
-
Cause 3: Poor Solvent Choice. The boiling point of the solvent may be too high.
-
Solution: Re-evaluate your recrystallization solvent. If the compound is still an oil at room temperature in the chosen solvent, try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm solution until it just becomes cloudy, then allow it to cool slowly.
-
Q: No crystals have formed, even after the solution has been in an ice bath for an hour. What should I do? A: This usually means the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.[5][13]
-
Cause 1: Too Much Solvent Was Used. The compound is still fully soluble even at low temperatures.[4]
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
-
-
Cause 2: Lack of Nucleation Sites. Crystal growth needs a starting point.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass shards can provide nucleation sites.
-
Solution 2 (Seeding): If you have a tiny crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.
-
Vacuum Distillation Issues
Q: My compound is decomposing in the distillation pot. How can I prevent this? A: Decomposition indicates the temperature is too high, even under vacuum.[6]
-
Cause 1: Insufficient Vacuum. The pressure in the system is not low enough to sufficiently decrease the compound's boiling point.
-
Solution: Check your vacuum pump for performance and ensure all joints in the glassware are perfectly sealed. Use high-vacuum grease.
-
-
Cause 2: Thermal Instability. The compound may be inherently unstable at the required temperature.
-
Solution: If a better vacuum doesn't solve the problem, distillation may not be a suitable method. Revert to column chromatography, which is performed at room temperature.
-
Section 3: Detailed Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying 100-500 mg of crude this compound.
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3. The main impurities should be well separated.
-
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Add a small plug of glass wool and a thin layer of sand to the bottom.
-
Prepare a slurry of silica gel (e.g., 30-50 g) in the initial, non-polar solvent.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product (~300 mg) in the minimum possible volume of dichloromethane or the eluent.
-
Carefully pipette this solution onto the top of the silica bed.
-
Alternatively, for "dry loading," dissolve the crude product, add ~1-2 g of silica, evaporate the solvent, and carefully load the resulting free-flowing powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting non-polar solvent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Collect fractions (e.g., 10-15 mL each) in test tubes.
-
Gradually increase the polarity of the eluent as required to move your compound down the column.
-
-
Analysis:
-
Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol assumes your crude product is a solid and you have identified a suitable solvent system.
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[5]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Drying:
-
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or place them in a vacuum oven at a low temperature to remove all traces of solvent.
-
Section 4: Data Tables for Reference
Table 1: Common Chromatography Solvents (in order of increasing polarity)
| Solvent | Polarity Index |
| n-Hexane / Heptane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| 2-Propanol (IPA) | 3.9 |
| Ethanol (EtOH) | 4.3 |
| Methanol (MeOH) | 5.1 |
Table 2: Common Solvent Pairs for Recrystallization[12][14]
| Soluble In | Insoluble In (Anti-solvent) |
| Toluene | Hexane |
| Ethanol | Water |
| Acetone | Water |
| Dichloromethane | Hexane |
| Diethyl Ether | Hexane |
Section 5: References
-
University of Rochester. (n.d.). How to Purify by Distillation. Department of Chemistry. Retrieved from
-
EasyStill. (2024, July 30). Troubleshooting Common Distillation Issues. Retrieved from
-
Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs. Home Brew Guides & Videos. Retrieved from
-
Nedstar. (2025, November 25). The art of alcohol distillation. Retrieved from
-
Scribd. (n.d.). Still Spirits Trouble Shooting Guide. Retrieved from
-
Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved from
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from
-
Millersville University. (n.d.). Recrystallization. Retrieved from
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from
-
Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from
-
Make:. (2009, August 24). Laboratory 6.2: Distillation: Purify Ethanol. Retrieved from
-
Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from
-
LEAF by Lesaffre. (2023, November 20). Troubleshooting checklist for industrial ethanol production. Retrieved from
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from
-
Tretyakov, K. V., & Babushok, V. I. (2009). Retention of long-chain acetylenic hydrocarbons on non-polar stationary phases. Journal of Chromatography A, 1216(5), 882-4. Retrieved from
-
EvitaChem. (n.d.). Buy this compound. Retrieved from
-
PubChem. (n.d.). 13-Heptadecyn-1-ol. National Institutes of Health. Retrieved from
-
Carballeira, N. M., & Pagán, M. (2001). Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid. Chemistry and Physics of Lipids, 113(1-2), 23-7. Retrieved from
-
BenchChem. (2025). A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives. Retrieved from
-
Human Metabolome Database. (2012, May 18). Showing metabocard for 13-Heptadecyn-1-ol (HMDB0013813). Retrieved from
-
precisionFDA. (n.d.). 13-HEPTADECYN-1-OL. Retrieved from
-
PubMed. (n.d.). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns. Retrieved from
-
FooDB. (2020, April 6). Showing Compound 13-Heptadecyn-1-ol (FDB111650). Retrieved from
-
Tupec, M., et al. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. PMC - NIH. Retrieved from
-
Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science, 6(2), 94–96. Retrieved from
-
ResearchGate. (n.d.). (PDF) Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Retrieved from
-
ResearchGate. (n.d.). (PDF) Review ACA Development of fatty acid analysis by high-performance liquid chromatography, gas chromatography, and related techniques. Retrieved from
-
MDPI. (2023, November 30). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Retrieved from
Sources
- 1. Buy this compound (EVT-1197582) | 62873-30-7 [evitachem.com]
- 2. Human Metabolome Database: Showing metabocard for 13-Heptadecyn-1-ol (HMDB0013813) [hmdb.ca]
- 3. Showing Compound 13-Heptadecyn-1-ol (FDB111650) - FooDB [foodb.ca]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols / Journal of Chromatographic Science, 1968 [sci-hub.box]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
dealing with non-specific binding of 16-Heptadecyn-1-ol
<_ . Technical Support Center: Troubleshooting Non-Specific Binding of 16-Heptadecyn-1-ol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth troubleshooting for the common challenge of non-specific binding encountered during metabolic labeling and click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a long-chain fatty alcohol containing a terminal alkyne group.[1][2] Its primary application is in metabolic labeling studies. Cells are incubated with this compound, which is incorporated into lipids and other molecules through natural metabolic pathways. The terminal alkyne then serves as a handle for "click chemistry," a highly specific and efficient reaction, allowing for the attachment of reporter molecules like fluorophores or biotin for visualization and purification.[3] This technique is instrumental in studying lipid metabolism, identifying protein-lipid interactions, and in drug discovery.
Q2: What causes non-specific binding in experiments using this compound?
Non-specific binding in the context of this compound experiments can arise from several sources:
-
Hydrophobic Interactions: As a long-chain fatty alcohol, this compound is inherently hydrophobic and can associate non-covalently with hydrophobic pockets on proteins or cellular membranes.
-
Copper-Catalyzed Side Reactions: In copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most common type of click chemistry, the copper catalyst can promote side reactions.[4] Copper ions can bind non-specifically to proteins, and the presence of a reducing agent can generate reactive oxygen species (ROS), which may lead to off-target labeling.[4]
-
Reaction with Thiols: The alkyne group, particularly in the presence of a copper catalyst, can react with free thiols, such as those in cysteine residues of proteins.[4]
-
Excess Reagents: Using a high concentration of the alkyne probe can lead to an increase in non-specific interactions.[4]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to diagnosing and resolving non-specific binding issues.
Issue 1: High background signal in negative controls (no azide reporter).
This is a clear indication of non-specific binding of your this compound probe or issues with the click reaction itself.
Underlying Causes & Solutions:
-
Cause: Hydrophobic interactions of the probe with cellular components.
-
Solution 1: Optimize Probe Concentration and Incubation Time.
-
Protocol: Perform a dose-response experiment to determine the lowest effective concentration of this compound that still provides a detectable specific signal. Similarly, optimize the incubation time to ensure sufficient metabolic incorporation without excessive accumulation of unbound probe.[5]
-
Rationale: Minimizing the amount of free probe reduces the likelihood of non-specific hydrophobic binding.
-
-
Cause: Non-specific binding of the copper catalyst in CuAAC.[4]
-
Solution 2: Adjust Click Chemistry Reagent Ratios.
-
Protocol: It is crucial to have a higher concentration of the reducing agent (sodium ascorbate) than the copper(II) sulfate. A common starting point is to use a significant excess of ascorbate relative to copper.[6] For example, one user found success with 1 mM CuSO4 and 15 mM sodium ascorbate.[6]
-
Rationale: The excess ascorbate ensures the efficient reduction of Cu(II) to the catalytic Cu(I) species and helps to quench residual copper that could contribute to non-specific binding.[6]
-
-
Cause: Azide-independent reactions.
-
Solution 3: Perform a "No Catalyst" Control.
-
Protocol: Set up a control reaction that includes your labeled sample and the azide reporter, but omits the copper catalyst.
-
Rationale: If you still observe a signal in this control, it indicates that the binding is independent of the click reaction and likely due to hydrophobic interactions or other non-covalent associations.
-
Workflow for Diagnosing Non-Specific Binding
Caption: Diagnostic workflow for troubleshooting non-specific binding.
Issue 2: Persistent background even after optimizing concentrations.
If basic optimization fails, more stringent washing and blocking steps are necessary.
Underlying Causes & Solutions:
-
Cause: Insufficient removal of unbound probe and click reagents.
-
Solution 1: Implement Rigorous Washing Steps.
-
Protocol: After metabolic labeling, wash cells thoroughly with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) to help remove non-specifically bound hydrophobic molecules. Increase the number and duration of washes post-click reaction.
-
Rationale: Detergents help to solubilize and remove unbound hydrophobic probes without disrupting cell integrity if used at appropriate concentrations.
-
-
Cause: Available non-specific binding sites on proteins and membranes.
-
Solution 2: Introduce a Blocking Step.
-
Protocol: Before the click reaction, incubate your fixed and permeabilized cells or cell lysate with a blocking agent.[7][8]
-
Rationale: Blocking agents occupy potential sites of non-specific interaction, thereby reducing the chances of the alkyne probe or reporter molecule binding non-specifically.[9]
-
Table 1: Recommended Blocking Agents
| Blocking Agent | Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | A common and effective blocking agent. Not recommended for studies involving phosphoproteins.[9] |
| Non-fat Dry Milk | 5% in TBST | A cost-effective alternative to BSA, but should be avoided when working with biotinylated reporters.[9] |
| Fish Gelatin | 0.1-0.5% in PBS | Can be effective and is a good alternative if BSA or milk causes issues.[9] |
Experimental Protocol: Optimizing Click Chemistry Conditions
This protocol provides a starting point for optimizing your CuAAC reaction to minimize non-specific binding.
-
Prepare Lysates: After metabolic labeling with this compound, lyse cells in a suitable buffer. SDS-based buffers with HEPES are often effective.[5]
-
Protein Quantification: Determine the protein concentration of your lysates to ensure equal loading.
-
Prepare Click Reaction Master Mix:
-
Table 2: Example Click Reaction Components
Component Stock Concentration Final Concentration Volume (for 50 µL reaction) Azide Reporter 1 mM 10 µM 0.5 µL CuSO₄ 100 mM 1 mM 0.5 µL Ligand (e.g., BTTAA) 100 mM 3 mM 1.5 µL Sodium Ascorbate 500 mM 17.5 mM 1.75 µL | Lysate (1 mg/mL) | - | - | 45.75 µL |
-
-
Incubation: Add the master mix to your lysate and incubate at room temperature for 30-60 minutes.
-
Analysis: Proceed with your downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).
Visualization of the Click Chemistry Workflow
Caption: Key steps in an optimized workflow to reduce non-specific binding.
Advanced Troubleshooting
Q3: I've tried everything above and still see non-specific bands on my gel. What else can I do?
-
Consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method. While the reaction is slower, it eliminates the potential for copper-induced non-specific labeling.[3][10] However, be aware that some strained cyclooctynes used in SPAAC can react with thiols.[10]
-
Alternative Reporter Molecules: Some fluorescent dyes are inherently "stickier" than others. If you are using a fluorescent azide, consider switching to a biotin-azide for streptavidin-based detection, which is often a very high-affinity and specific interaction.
-
Purification of Labeled Proteins: For proteomics applications, consider enriching your labeled proteins. After the click reaction with a biotin-azide, you can use streptavidin beads to pull down your proteins of interest, washing away unbound contaminants before analysis.
By systematically addressing each potential source of non-specific binding, from optimizing probe concentration to refining your click chemistry protocol and implementing rigorous blocking and washing steps, you can significantly improve the quality and reliability of your data when working with this compound.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols (pp. 81–96). Humana Press. Retrieved from [Link]
-
Singh, L. (2019). Response to: Non-specific labelling with Click chemistry reaction? ResearchGate. Retrieved from [Link]
-
Bamford, B. (2021). Click chemistry - how to eliminate unspecific binding of TAMRA alkyne? ResearchGate. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. Retrieved from [Link]
-
Schölz, L. (2015). How to reduce unspecific binding in an intracellular click-reaction? ResearchGate. Retrieved from [Link]
-
G-Biosciences. (n.d.). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]
-
Kumar, A., & Sharma, P. (2023). Signature of click chemistry in advanced techniques for cancer therapeutics. RSC Advances, 13(18), 12057–12076. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557439, 13-Heptadecyn-1-ol. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 13-Heptadecyn-1-ol (HMDB0013813). Retrieved from [Link]
-
Boyce, M., & Bertozzi, C. R. (2011). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. In Methods in enzymology (Vol. 500, pp. 149–174). Elsevier. Retrieved from [Link]
Sources
- 1. 13-Heptadecyn-1-ol | C17H32O | CID 557439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 13-Heptadecyn-1-ol (HMDB0013813) [hmdb.ca]
- 3. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Optimizing 16-Heptadecyn-1-ol Labeling
Welcome to the technical support center for 16-Heptadecyn-1-ol metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in utilizing this powerful technique for studying protein S-palmitoylation.
Understanding the Core Principles
This compound is a fatty acid analog of palmitic acid, the most common fatty acid involved in S-palmitoylation.[1][2] This modification, where a 16-carbon saturated fatty acid is attached to cysteine residues, is crucial for regulating protein localization, function, and stability.[2] The key feature of this compound is the presence of a terminal alkyne group. This alkyne serves as a "bioorthogonal handle," meaning it doesn't interfere with normal cellular processes.[3] After cells are metabolically labeled with this compound, this alkyne group can be specifically and efficiently linked to a reporter molecule (like a fluorophore or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[3][4][5][6][7] This allows for the visualization and identification of S-palmitoylated proteins.[4][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the optimization of incubation time for this compound labeling.
Q1: My labeling signal is very weak or non-existent. What are the likely causes and how can I fix this?
A1: Weak or absent signal is a frequent challenge. The root cause often lies in suboptimal incubation time or probe concentration.
Potential Causes & Solutions:
-
Insufficient Incubation Time: The incorporation of this compound into proteins is a time-dependent process. Labeling can increase within the first 24 hours.[9]
-
Troubleshooting Protocol: Perform a time-course experiment. Plate cells at the same density and treat them with a fixed concentration of this compound for varying durations (e.g., 4, 8, 12, 16, 24 hours). Harvest the cells at each time point and proceed with the click chemistry reaction and analysis (e.g., in-gel fluorescence or western blot). This will reveal the optimal incubation window for your specific cell type and protein of interest.
-
-
Suboptimal Probe Concentration: While higher concentrations might seem better, they can lead to cytotoxicity and background labeling.[10]
-
Troubleshooting Protocol: Conduct a dose-response experiment. Incubate your cells with a range of this compound concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for a fixed, intermediate incubation time (e.g., 8 or 16 hours). Analyze the labeling efficiency to find the concentration that provides a robust signal without inducing significant cell death.
-
-
Low Metabolic Activity of Cells: The rate of fatty acid incorporation is directly linked to the metabolic state of the cells.
-
Insight: Ensure your cells are healthy and in the logarithmic growth phase. Factors like confluency and passage number can impact metabolic activity.
-
-
Inefficient Click Chemistry Reaction: The downstream detection step is as critical as the labeling itself.
Q2: I'm observing high background signal. How can I improve the specificity of my labeling?
A2: High background can obscure your true signal and lead to false positives.
Potential Causes & Solutions:
-
Excessive Probe Concentration: As mentioned, high concentrations of the alkyne probe can lead to non-specific labeling.[10]
-
Solution: Refer to your dose-response experiment to select the lowest concentration that still provides a good signal-to-noise ratio.
-
-
Competition with Endogenous Fatty Acids: The cellular machinery has a natural pool of palmitic acid.
-
Expert Tip: To enhance the incorporation of the alkyne analog, you can consider strategies to reduce the levels of endogenous fatty acids. However, this should be approached with caution as it can impact cell health. A more direct approach is to optimize the probe concentration and incubation time.
-
-
Issues with the Click Chemistry Reaction: Incomplete removal of unreacted reporter molecules (azide-fluorophore or azide-biotin) can contribute to background.
-
Solution: Ensure thorough washing steps after the click reaction to remove any unbound reporter molecules.
-
Q3: How do I know if the labeling I'm seeing is specific to S-palmitoylation?
A3: This is a crucial question for data integrity. A key characteristic of S-palmitoylation is the thioester bond that links the fatty acid to the cysteine residue.[1][2] This bond is sensitive to cleavage by hydroxylamine (NH₂OH).
Validation Protocol:
-
After metabolic labeling and cell lysis, divide your lysate into two aliquots.
-
Treat one aliquot with a neutral solution of hydroxylamine (e.g., 0.5 M, pH 7.4) for a few hours at room temperature.
-
Treat the other aliquot with a control solution (e.g., Tris buffer).
-
Proceed with the click chemistry reaction and analysis for both samples.
-
A significant reduction in signal in the hydroxylamine-treated sample confirms that the labeling is indeed due to thioester-linked S-palmitoylation.[11]
Experimental Design & Protocols
Workflow for Optimizing Incubation Time
The following diagram illustrates a logical workflow for determining the optimal incubation time for your experiments.
Caption: Workflow for optimizing this compound incubation time.
Data Summary: Recommended Starting Conditions
The optimal conditions are highly dependent on the cell type. The following table provides a starting point for your optimization experiments.
| Cell Line Type | Recommended Starting this compound Concentration | Recommended Initial Incubation Time Range |
| Common adherent cell lines (e.g., HeLa, HEK293) | 25-50 µM | 4-16 hours |
| Suspension cell lines (e.g., Jurkat) | 25-50 µM | 8-24 hours |
| Primary neurons | 10-25 µM | 12-24 hours |
Note: These are general recommendations. It is imperative to perform your own optimization experiments.
Step-by-Step Protocol: Time-Course Experiment for Incubation Optimization
-
Cell Seeding: Plate your cells in multiple wells or dishes at a consistent density to ensure they are in a similar growth phase at the start of the experiment.
-
Labeling: Once the cells have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the chosen concentration of this compound.
-
Incubation: Incubate the cells for the predetermined time points (e.g., 4, 8, 12, 16, and 24 hours).
-
Cell Harvest: At each time point, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for downstream analysis.
-
Click Chemistry Reaction: In a microcentrifuge tube, combine a standardized amount of protein lysate with the click chemistry reaction cocktail (containing an azide-fluorophore or azide-biotin, copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand).
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Sample Preparation for Analysis:
-
For In-Gel Fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, boil, and load onto a polyacrylamide gel.
-
For Western Blot (Biotin Labeling): Precipitate the protein to remove unreacted biotin, then resuspend in SDS-PAGE sample buffer.
-
-
Analysis:
-
In-Gel Fluorescence: Scan the gel using a fluorescence scanner at the appropriate wavelength.
-
Western Blot: After SDS-PAGE and transfer to a membrane, probe with streptavidin-HRP and detect using chemiluminescence.
-
Concluding Remarks
Optimizing the incubation time for this compound labeling is a critical step for achieving reliable and reproducible results. By systematically evaluating different time points and concentrations, and by including appropriate controls, you can be confident in the specificity and accuracy of your S-palmitoylation studies. This guide provides the foundational knowledge and practical steps to troubleshoot and refine your experimental workflow.
References
-
Merz, N. et al. (2025). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 6(2), 103890. [Link]
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Yucel, B. et al. (2024). Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. STAR Protocols, 5(3), 103296. [Link]
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Ahmadi, M. et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43. [Link]
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Leishman, E. et al. (2021). Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. STAR Protocols, 2(3), 100720. [Link]
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Yucel, B. et al. (2024). Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. STAR Protocols, 5(3), 103296. [Link]
-
Merz, N. et al. (2025). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols, 6(2), 103890. [Link]
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Ahmadi, M. et al. (2019). Optimization of metabolic labeling with Alkyne-containing isoprenoid probes. Methods in Molecular Biology, 2009, 35-43. [Link]
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Zaro, B. W. et al. (2015). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 7(3), 137-158. [Link]
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Kousaka, T. et al. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Journal of Pharmaceutical Analysis, 4(5), 299-306. [Link]
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Jena Bioscience. CLICK-labeling of cellular metabolites. [Link]
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Blanc, M. et al. (2020). Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. Journal of Biological Chemistry, 295(40), 13813-13823. [Link]
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Lee, H. et al. (2015). Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. Biomolecules & Therapeutics, 23(4), 311-321. [Link]
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De, S. et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 11(12), 3329-3335. [Link]
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Martin, B. R. et al. (2012). Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. Cell Host & Microbe, 11(4), 409-420. [Link]
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Chen, Y.-A. et al. (2019). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS ONE, 14(1), e0211202. [Link]
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Elmaleh, D. R. et al. (1983). Comparison of 11C and 14C-labeled fatty acids and their beta-methyl analogs. International Journal of Nuclear Medicine and Biology, 10(4), 181-187. [Link]
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Charron, G. et al. (2009). Figure 4. Profile of fatty-acylated proteomes in different cell lines.... ResearchGate. [Link]
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Technical Support Center: Detection of Long-Chain Fatty Acylation
Welcome to the technical support center for the analysis of long-chain fatty acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting and characterizing this critical post-translational modification. Protein lipidation, particularly the attachment of long-chain fatty acids like palmitate and myristate, is fundamental to regulating protein localization, stability, and function.[1][2] However, its detection is notoriously challenging due to the modification's unique biochemical properties.[3][4]
This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions. We will delve into the causality behind protocol choices to empower you to design, execute, and interpret your experiments with confidence.
Frequently Asked Questions (FAQs)
Here we address common conceptual questions that form the foundation for troubleshooting more specific experimental issues.
Q1: What makes long-chain fatty acylation so difficult to detect?
Detecting long-chain fatty acylation is challenging for a combination of reasons:
-
Low Stoichiometry: Many acylated proteins exist at substoichiometric levels, meaning only a small fraction of the total protein pool is modified at any given time.[5][6]
-
Increased Hydrophobicity: The addition of a long lipid chain significantly increases the hydrophobicity of the protein and its derived peptides. This can lead to poor solubility, aggregation, and difficult handling during standard biochemical and proteomic workflows.[2][3][7]
-
Lability of Thioester Bonds: S-acylation (e.g., S-palmitoylation) involves a thioester linkage to a cysteine residue. This bond is chemically labile and can be easily cleaved under basic pH conditions or by certain reducing agents commonly used in proteomics, leading to loss of the modification during sample preparation.[3][7][8]
-
Lack of Specific Antibodies: Unlike other modifications like phosphorylation, it has been historically difficult to generate high-quality, specific antibodies that recognize fatty-acylated sites.[9]
-
Analytical Challenges in Mass Spectrometry: The hydrophobicity of acylated peptides makes them difficult to analyze by standard liquid chromatography-mass spectrometry (LC-MS). Furthermore, during tandem MS (MS/MS) for site identification, the fatty acyl group is prone to neutral loss, which complicates spectral interpretation.[3][7][10]
Q2: What are the principal strategies for detecting protein fatty acylation?
There are two main approaches, each with distinct advantages and limitations:
-
Metabolic Labeling with Chemical Reporters: This is a powerful technique for studying fatty acylation in living cells.[11] Cells are incubated with a fatty acid analog that contains a "bioorthogonal" chemical handle, such as an alkyne or an azide.[9][12] This analog is incorporated into proteins by the cell's natural enzymatic machinery.[13] After cell lysis, the chemical handle is used to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) via a highly specific chemical reaction known as "click chemistry".[14][15] This strategy allows for sensitive detection and proteomic profiling.[9]
-
Biochemical Enrichment of Endogenous Acylation: These methods aim to detect endogenously acylated proteins without metabolic labeling. Key techniques include:
-
Acyl-Biotin Exchange (ABE): This method specifically targets S-acylated proteins. It involves three steps: (1) blocking all free cysteine thiols, (2) specifically cleaving the thioester bonds with hydroxylamine (NH₂OH) to reveal the previously acylated cysteines, and (3) labeling these newly exposed thiols with a biotin tag for detection or enrichment.[16]
-
Acyl-Resin Assisted Capture (Acyl-RAC): Similar to ABE, Acyl-RAC involves blocking free thiols and then cleaving the thioester bond. However, instead of biotinylating the newly freed cysteines, they are captured on a thiol-reactive resin for enrichment.[16][17]
-
Q3: Which method is better: Metabolic Labeling or Acyl-Biotin Exchange (ABE)?
Neither method is universally "better"; they are complementary and answer different questions.
-
Metabolic Labeling is excellent for studying the dynamics of acylation (turnover, synthesis) and provides high sensitivity.[13] It is the method of choice for pulse-chase experiments. However, it relies on the cell's ability to process the fatty acid analog, which may not perfectly mimic the endogenous lipid and could potentially alter cellular metabolism.[3]
-
ABE/Acyl-RAC detects the steady-state level of endogenous S-acylation without introducing external reporters.[18] This avoids potential artifacts from metabolic perturbation. However, it can be prone to false positives if the initial blocking of free cysteines is incomplete and cannot identify the specific type of fatty acid attached.[17] Combining both approaches can provide a more accurate picture of the S-acyl proteome.[5]
Q4: Can these methods distinguish between different types of fatty acids (e.g., palmitate vs. stearate)?
This is a key challenge.
-
ABE/Acyl-RAC cannot distinguish the type of acyl group, as hydroxylamine cleaves the thioester bond regardless of the fatty acid's length.[17]
-
Metabolic Labeling offers some specificity. By providing cells with alkyne-tagged analogs of different lengths (e.g., myristate, palmitate, stearate), you can probe which fatty acids are incorporated into your protein of interest.[19] However, the cell's enzymatic machinery may have relaxed specificity for these analogs compared to their natural counterparts.[14]
-
Direct Mass Spectrometry is the only definitive way to identify the endogenously attached lipid. This is analytically demanding due to the challenges mentioned in Q1 but provides the highest resolution.[3][4]
Troubleshooting Guide: Metabolic Labeling & Click Chemistry
This is the most common workflow for studying fatty acylation. Here’s how to troubleshoot frequent problems.
Problem 1: Weak or No Signal on Western Blot / In-Gel Fluorescence
This is the most common issue, indicating a failure at one of several key stages.
Caption: Workflow for detecting fatty-acylated proteins using metabolic labeling and click chemistry.
Caption: Decision tree for troubleshooting weak or no signal in a click chemistry experiment.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Weak/No Signal | 1. Inefficient Metabolic Incorporation of the Fatty Acid (FA) Analog | a. Optimize FA Analog Delivery: Long-chain FAs are poorly soluble in aqueous media. Complex the FA analog with fatty-acid-free Bovine Serum Albumin (BSA) before adding it to the culture medium. This mimics natural transport and improves cellular uptake.[20] b. Use Delipidated Serum: Standard fetal bovine serum (FBS) contains high levels of endogenous fatty acids that will compete with your alkyne analog for incorporation. Using delipidated FBS reduces this competition, significantly boosting the signal from your reporter.[20] c. Titrate Concentration and Time: High concentrations of FA analogs can be toxic. Perform a dose-response (e.g., 10-100 µM) and time-course (e.g., 4-24 hours) experiment to find the optimal balance between signal and cell viability for your specific cell type. |
| 2. Failed or Inefficient Click Chemistry Reaction | a. Use Fresh Reagents: The click reaction is sensitive to oxidation. The copper(I) catalyst is generated in situ from copper(II) sulfate by a reducing agent (typically sodium ascorbate). Ensure your sodium ascorbate stock is fresh (prepare it daily) as it degrades quickly in solution. b. Check All Components: The reaction requires the alkyne-protein, azide-tag, copper(II) source, a copper-coordinating ligand (like TBTA) to stabilize the Cu(I) state, and the reducing agent. Omission of any component will cause the reaction to fail.[15] | |
| 3. Protein of Interest is Not Acylated or is Low Abundance | a. Include a Positive Control: Always include a protein known to be robustly acylated (e.g., Src family kinases like Lck or Fyn for both N-myristoylation and S-palmitoylation) to validate that the entire workflow is functional.[14] b. Enrich for Your Protein: If your protein is of low abundance, you may need to perform an immunoprecipitation (IP) before the click reaction to concentrate it. c. Increase Protein Input: Load a higher amount of total protein on your gel. | |
| 4. Poor Detection of the Reporter Tag | a. Validate Streptavidin/Antibody: If using a biotin tag, ensure your conjugated streptavidin (e.g., Streptavidin-HRP) is active. b. Optimize Imaging: For fluorescent tags, ensure you are using the correct excitation/emission wavelengths and appropriate scanner settings. For chemiluminescence, optimize exposure time. |
Problem 2: High Background on Western Blot / In-Gel Fluorescence
High background can obscure your signal and lead to false positives.
| Problem | Possible Cause | Recommended Solution & Rationale |
| High Background | 1. Non-specific Binding of Streptavidin | a. Increase Blocking/Washing: Streptavidin can bind non-specifically to endogenous biotinylated proteins or other components. Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) and the duration/stringency of your wash steps. b. Include a "- Click Reaction" Control: Prepare a sample where you omit a key click chemistry component (like copper). This will reveal any signal that is not dependent on the click reaction itself. |
| 2. Metabolism of the FA Analog | a. Beta-Oxidation: The cell can metabolize the alkyne-FA analog through beta-oxidation, leading to the incorporation of the alkyne handle into other molecules and subsequently other proteins. This can create a smear or non-specific bands.[6] b. Solution: Use the shortest labeling time possible that still gives you a specific signal. For proteomic studies, quantitative approaches are essential to distinguish bona fide acylated proteins from this metabolic background noise.[6] |
Troubleshooting Guide: Mass Spectrometry Analysis
Directly identifying acylated peptides and their modification sites by MS is the gold standard but presents significant hurdles.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Loss of Acyl Group During Sample Prep | 1. Cleavage of Labile Thioester Bond (S-acylation) | a. Control pH: Maintain a neutral or slightly acidic pH (e.g., pH 7.0-7.4) throughout the sample preparation process. Avoid basic buffers (e.g., ammonium bicarbonate at pH > 8) which can hydrolyze the thioester.[7][10] b. Use TCEP as a Reducing Agent: Use tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction instead of dithiothreitol (DTT). DTT is a stronger nucleophile and can promote thioester cleavage. TCEP is more stable and less reactive toward the thioester bond.[7][8] |
| Poor Identification of Acylated Peptides | 1. Low Recovery Due to Hydrophobicity | a. Optimize Chromatography: Acylated peptides are "sticky." They may be lost on surfaces or fail to elute from standard C18 reverse-phase columns. Consider using different stationary phases (e.g., C4) or adding a small percentage of formic acid or isopropanol to the mobile phase to improve recovery.[2] b. Avoid Gel-Based Separation: In-gel digestion can lead to significant losses of hydrophobic peptides. In-solution digestion is often preferable.[7] |
| 2. Neutral Loss of Acyl Group During MS/MS Fragmentation | a. Optimize Fragmentation Method: Collision-induced dissociation (CID) often results in the facile loss of the entire fatty acyl group, leaving little information about the peptide backbone.[10] b. Solution: Employ alternative fragmentation methods. Electron-transfer dissociation (ETD) is often superior as it tends to preserve the labile modification while fragmenting the peptide backbone, making site localization more reliable.[7][10] Higher-energy collisional dissociation (HCD) can also be effective, as fragment ions resulting from the neutral loss can still provide sequence information.[3] |
References
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Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Cravatt, B. F. (2009). Robust Fluorescent Detection of Protein Fatty-Acylation with Chemical Reporters. Journal of the American Chemical Society. [Link]
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Yount, J. S., Charron, G., & Hang, H. C. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology. [Link]
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Zheng, B., & De-Sheng, P. (2019). Chemical Methods for Monitoring Protein Fatty Acylation. In Methods in Molecular Biology. [Link]
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Lanyon-Hogg, T., Faronato, M., & Magee, A. I. (2017). Lipid metabolic labeling workflows to detect S-acylated proteins and sites. ResearchGate. [Link]
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Zabrouskov, V., & Wa C, C. T. (2012). Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical chemistry. [Link]
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Martin, B. R., & Cravatt, B. F. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions. [Link]
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Yount, J. S., Kousoulas, K. G., & Hang, H. C. (2016). Mass-tag labeling reveals site-specific and endogenous levels of protein S-fatty acylation. Proceedings of the National Academy of Sciences. [Link]
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Głuchowska, K., & Kaczmarek, K. (2021). Insights Into Protein S-Palmitoylation in Synaptic Plasticity and Neurological Disorders: Potential and Limitations of Methods for Detection and Analysis. Frontiers in Molecular Neuroscience. [Link]
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van der Vlag, M. A., Heck, A. J., & Lemeer, S. (2023). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. bioRxiv. [Link]
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Zabrouskov, V., & Tom, C. (2012). Direct Detection of S-Palmitoylation by Mass Spectrometry. ResearchGate. [Link]
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Mtoz Biolabs. (n.d.). Acetylation Detection of Specific Proteins. Mtoz Biolabs. [Link]
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Yount, J. S., Molle, K. M., & Hang, H. C. (2013). Selective enrichment and direct analysis of protein S-palmitoylation sites. Journal of the American Chemical Society. [Link]
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Martin, B. R., & Cravatt, B. F. (2009). Chemical Reporters for Exploring Protein Acylation. Current opinion in chemical biology. [Link]
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Bohrium. (2021). Protein S-palmitoylation: advances and challenges in studying a therapeutically important lipid modification. Ask this paper. [Link]
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Gentry, E. C., & Linder, M. E. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments. [Link]
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Gentry, E. C., & Linder, M. E. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. PubMed. [Link]
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van der Vlag, M. (2023). Exploring long-chain S-acylation with mass spectrometry strategies. Utrecht University. [Link]
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Yang, Y., & Hang, H. C. (2015). Proteomic analysis of fatty-acylated proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
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Woolfrey, K. M., & Dell'Acqua, M. L. (2024). Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. STAR Protocols. [Link]
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Gauthier-Kemper, A., & Distel, B. (2009). Rapid and selective detection of fatty acylated proteins using omega-alkynyl-fatty acids and click chemistry. FASEB journal. [Link]
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Forrester, M. T., & Sala, R. F. (2024). Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). Methods in Molecular Biology. [Link]
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Gauthier-Kemper, A., & Distel, B. (2009). Rapid and selective detection of fatty acylated proteins using -alkynyl-fatty acids and click chemistry. ResearchGate. [Link]
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Triola, G. (2011). The Protein Lipidation and Its Analysis. ResearchGate. [Link]
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Murphy, R. C. (2009). Mass Spectrometric Analysis of Long-Chain Lipids. Genesis (New York, N.Y. : 2000). [Link]
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Liebisch, G., & Ecker, J. (2007). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. [Link]
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Triola, G. (2011). The Protein Lipidation and Its Analysis. Journal of Glycomics & Lipidomics. [Link]
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Hemsath, J., & Rocks, O. (2011). Exploring Protein Lipidation with Chemical Biology. Chembiochem : a European journal of chemical biology. [Link]
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Resh, M. D. (2016). Fatty Acylation of Proteins: The Long and the Short of it. Progress in lipid research. [Link]
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Yamauchi, Y., & Takamori, S. (2023). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry. [Link]
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Jiang, H., & Denu, J. M. (2021). Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. Journal of Biological Chemistry. [Link]
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Schiller, J., & Fuchs, B. (2022). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Biomedicines. [Link]
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Martin, B. R., & Oleaga, C. (2022). Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery. Chemical Science. [Link]
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Linder, M. E., & Resh, M. D. (2021). Open Biology: overview for special issue on dynamics of protein fatty acylation. Open Biology. [Link]
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Validation & Comparative
Validating Protein Acylation: A Comparison Guide to 16-Heptadecyn-1-ol Labeling and Antibody Staining
Introduction: The Challenge of Detecting Protein Acylation
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that governs protein trafficking, localization to membrane microdomains, and signal transduction.[1] S-palmitoylation, the reversible attachment of a 16-carbon palmitate chain to cysteine residues, is a particularly dynamic regulator of protein function.[2] However, studying this PTM has been challenging due to the lack of a consensus sequence for modification and the difficulty in generating antibodies that specifically recognize the acylated epitope.[1][3]
To overcome these hurdles, researchers have developed chemical biology tools, such as fatty acid analogues bearing bio-orthogonal handles. 16-Heptadecyn-1-ol is one such tool. As a mimic of palmitic acid with a terminal alkyne group, it is readily taken up by cells, converted to its acyl-CoA derivative, and enzymatically attached to proteins by cellular machinery.[4] The incorporated alkyne tag can then be "clicked" to a reporter molecule, such as a fluorophore or biotin, via a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling visualization and enrichment of newly synthesized acylated proteins.[2][4][5]
However, the use of a chemical reporter raises a critical question: how can we be certain that the signal observed is specific to the protein of interest and represents the intended acylation event? This guide provides a direct comparison of this compound labeling with antibody-based detection methods, presenting a self-validating workflow to ensure the scientific integrity of experimental findings. We will use Caveolin-1 (Cav-1) , a well-characterized palmitoylated protein integral to the formation of caveolae, as our model system.[2][6][7]
Principle of Validation: An Orthogonal Approach
The core principle of robust scientific validation is the use of independent, orthogonal methods to confirm a result.[6] In this context, the metabolic labeling of proteins with this compound and the subsequent detection of a specific protein with a validated antibody are two distinct methodologies. If both methods identify the same protein or colocalize to the same subcellular region, it provides strong evidence for the specific acylation of that protein.
This guide will compare three primary approaches:
-
Metabolic Labeling with this compound: A global or targeted detection method for newly acylated proteins.
-
Direct Antibody Staining: Detection of the total population (both acylated and non-acylated) of a specific protein, like Caveolin-1.
-
Acyl-Biotin Exchange (ABE): An orthogonal chemical method to detect the total acylated pool of a protein, which serves as an excellent benchmark for comparison.[1]
Comparative Analysis of Methodologies
| Method | Principle | Pros | Cons | Best For |
| This compound Labeling | Metabolic incorporation of an alkyne-tagged palmitate analog, followed by click chemistry detection.[4] | - Detects dynamic, newly synthesized acylation.- No specific antibody required for global profiling.- Highly sensitive due to signal amplification from click chemistry.[5] | - Potential for metabolic artifacts (e.g., chain shortening/elongation).- Does not measure the total acylated pool.- Requires validation of target protein identity. | - Pulse-chase experiments to measure acylation turnover.- Global profiling of acylated proteins (proteomics).- Visualizing sites of active acylation. |
| Direct Antibody Staining | Use of a primary antibody to detect a specific protein of interest (e.g., anti-Caveolin-1). | - Highly specific for the target protein.- Detects the total protein population, providing context for the acylation state.- Well-established and widely available reagents. | - Does not distinguish between acylated and non-acylated forms.- Antibody performance can be variable and requires validation.[2] | - Confirming the identity and subcellular localization of a target protein.- Use in colocalization studies with the metabolic label.- Validating knockdown or overexpression experiments. |
| Acyl-Biotin Exchange (ABE) | Chemical method to specifically label S-acylated cysteines. Free thiols are blocked, thioesters are cleaved with hydroxylamine, and the newly revealed thiols are biotinylated for detection.[1] | - Detects the total S-acylated protein pool.- Does not rely on cellular metabolism of a probe.- Can be used on cell/tissue lysates without live labeling.[3] | - Can be technically challenging with multiple steps.- Inefficient blocking or cleavage can lead to false positives/negatives.- Indirectly detects acylation via biotin. | - Orthogonal validation of S-palmitoylation.- Measuring steady-state levels of total acylated protein.- Identifying candidate palmitoylated proteins from lysates. |
Experimental Workflow: A Validating System
The following workflow integrates metabolic labeling and antibody staining to provide a robust, self-validating system for studying protein acylation.
Caption: Integrated workflow for validating this compound labeling with antibody staining.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling and Western Blot Validation
This protocol details how to label cells with this compound and validate the signal against a specific antibody for Caveolin-1 by Western blot.
A. Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells (e.g., HeLa or A549) in a 6-well plate to reach 70-80% confluency on the day of labeling.
-
Prepare Labeling Medium: Prepare a 5 mM stock solution of this compound in DMSO. Just before use, dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 25-100 µM.
-
Causality: The concentration may need optimization depending on cell type and potential toxicity. A concentration range is recommended to find the optimal balance between signal and cell health.
-
-
Labeling: Remove the existing medium from the cells, wash once with PBS, and add the labeling medium. Incubate for 4-8 hours at 37°C in a CO2 incubator.
-
Causality: The incubation time determines the extent of metabolic incorporation. Shorter times capture rapid turnover, while longer times increase signal for more stable modifications. Incubation beyond 16 hours is not recommended to avoid potential metabolic breakdown of the probe.[8]
-
-
Cell Harvest: Wash cells twice with ice-cold PBS. Lyse the cells directly in the well with 150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
B. Click Chemistry Reaction
-
Prepare Lysate: In a microfuge tube, take 50 µg of protein lysate and adjust the volume to 50 µL with lysis buffer.
-
Prepare Click Cocktail: Freshly prepare a master mix. For each reaction, you will need:
-
Azide-PEG3-Biotin (10 mM stock in DMSO): 1.5 µL (Final: 25 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water): 1 µL (Final: 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO): 1 µL (Final: 100 µM)
-
Copper(II) Sulfate (CuSO4) (50 mM stock in water): 1 µL (Final: 1 mM)
-
Causality: TCEP reduces Cu(II) to the catalytic Cu(I) state. TBTA is a ligand that stabilizes the Cu(I) ion and protects proteins from oxidative damage, increasing reaction efficiency.[9]
-
-
Reaction: Add the click cocktail to the protein lysate. Vortex gently and incubate at room temperature for 1 hour, protected from light.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with 500 µL of ice-cold methanol.
C. Western Blot Analysis
-
Sample Preparation: Resuspend the protein pellet in 30 µL of 2x Laemmli sample buffer. Boil for 5 minutes at 95°C.
-
SDS-PAGE: Load 20 µg of protein per lane on two identical 12% SDS-PAGE gels. Run one gel for streptavidin detection and the other for Caveolin-1 antibody detection.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membranes for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Detection:
-
Membrane 1 (Probe Detection): Incubate with Streptavidin-HRP (1:10,000 dilution) in blocking buffer for 1 hour at room temperature.
-
Membrane 2 (Antibody Detection): Incubate with a validated primary antibody against Caveolin-1 (e.g., Rabbit anti-Caveolin-1, 1:1000 dilution) overnight at 4°C. The next day, wash and incubate with an anti-rabbit HRP-conjugated secondary antibody (1:5000) for 1 hour.
-
-
Visualization: Wash both membranes extensively with TBST. Develop using an enhanced chemiluminescence (ECL) substrate and image the blots.
Expected Outcome: The streptavidin blot will show multiple bands, representing all newly palmitoylated proteins. The anti-Caveolin-1 blot will show a distinct band at ~22 kDa. If Caveolin-1 is actively palmitoylated during the labeling period, a band at ~22 kDa should be visible in the streptavidin blot, confirming the specific labeling of Caveolin-1.
Protocol 2: Immunofluorescence and Colocalization Analysis
This protocol allows for the visual confirmation of this compound incorporation into Caveolin-1's subcellular locations.
-
Cell Culture and Labeling: Grow cells on sterile glass coverslips in a 24-well plate. Perform metabolic labeling with this compound as described in Protocol 1A, steps 1-3.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare a click reaction cocktail containing an Azide-fluorophore (e.g., Alexa Fluor 488 Azide).
-
Incubate the coverslips with the click cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Causality: Performing the click reaction before antibody staining is crucial to ensure the small molecule reagents have access to the alkyne tag. The click chemistry conditions are compatible with subsequent immunostaining.
-
-
Immunostaining:
-
Block the cells with 3% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against Caveolin-1 (e.g., Rabbit anti-Caveolin-1, 1:400 dilution) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Goat anti-Rabbit Alexa Fluor 594, 1:1000 dilution) for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image using a confocal microscope, capturing separate images for the probe (e.g., 488 nm channel) and the antibody (e.g., 594 nm channel).
-
Expected Outcome & Analysis: The probe channel will show the localization of all newly palmitoylated proteins. The antibody channel will show the specific localization of Caveolin-1, typically at the plasma membrane and Golgi. Merging the two channels should reveal significant overlap (colocalization), appearing as a third color (e.g., yellow). Quantitative colocalization analysis (e.g., calculating Pearson's Correlation Coefficient) can be used to statistically validate the degree of overlap, providing strong evidence that this compound is incorporated into Caveolin-1.
Caption: Colocalization of probe and antibody signals confirms specificity.
Conclusion: A Multi-Faceted Approach to Validation
Metabolic labeling with probes like this compound is a powerful technique for investigating the dynamics of protein acylation. However, its true potential is realized when combined with orthogonal, antibody-based methods for rigorous validation. By using a workflow that integrates Western blotting and immunofluorescence colocalization, researchers can confidently confirm the identity of labeled proteins and ensure the specificity of their results. This dual approach, leveraging the strengths of both chemical biology and traditional molecular biology, provides a robust and trustworthy system for exploring the complex role of protein acylation in health and disease.
References
-
Main, A., et al. (2021). Palmitoylation of caveolin-1 is regulated by the same DHHC acyltransferases that modify steroid hormone receptors. Journal of Biological Chemistry. [Link]
-
Gao, X., & Hannoush, R. N. (2018). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research. [Link]
-
Kovacs, Z., et al. (2021). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols. [Link]
-
Schek, R., et al. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. Frontiers in Physiology. [Link]
-
Ren, X., et al. (2013). Caveolar Fatty Acids and Acylation of Caveolin-1. PLoS ONE. [Link]
-
Thinon, E., & Hang, H. C. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions. [Link]
-
Charron, G., et al. (2009). Robust Fluorescent Detection of Protein Fatty-Acylation with Chemical Reporters. Journal of the American Chemical Society. [Link]
-
Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]
-
Martin, B. R., & Cravatt, B. F. (2009). Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. Nature Methods. [Link]
-
Wilson, J. P., et al. (2011). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology. [Link]
-
Gauthier-Kemper, A., et al. (2024). Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. STAR Protocols. [Link]
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- 1. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
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A Senior Application Scientist's Guide to Alkyne Probes: Comparing 16-Heptadecyn-1-ol with Key Alternatives for Lipid Research
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the world of alkyne probes for studying lipid metabolism and protein lipidation. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized our ability to visualize and quantify dynamic lipid processes within living systems.[1][2][3][4] This guide provides an in-depth comparison of 16-Heptadecyn-1-ol against other widely used alkyne probes, focusing on the causality behind experimental choices to empower you to select the optimal tool for your research questions.
The Power of the Alkyne Handle: A New Era in Lipid Biology
For decades, researchers relied on radiolabeling to trace the metabolic fate of lipids.[5] While powerful, this method involves hazardous materials, lengthy exposure times, and complex disposal protocols.[5][6] The introduction of fatty acid analogs containing a terminal alkyne—a small, biologically inert functional group—provides a robust chemical handle for subsequent detection.[7][8] Cells metabolically incorporate these probes into native biosynthetic pathways.[5][9] After incorporation, the alkyne handle can be "clicked" to an azide-containing reporter tag (like a fluorophore or biotin) for visualization or enrichment, enabling a wide array of downstream applications.[6][7]
This guide will compare the following key probes:
-
This compound: A C17 fatty alcohol with a terminal alkyne.
-
15-Hexadecynoic Acid (15-HDYA): A C16 fatty acid analog that closely mimics palmitic acid.[10][11][12]
-
17-Octadecynoic Acid (17-ODYA): A C18 fatty acid analog that mimics stearic acid and is one of the most commonly used probes.[10][13][14]
Comparative Analysis: Choosing the Right Probe for the Job
The selection of an alkyne probe is not a one-size-fits-all decision. It depends critically on the biological process you aim to study. The structural differences between these probes—namely chain length and the head group (carboxylic acid vs. alcohol)—dictate their metabolic processing and suitability for specific applications.
Causality of Chain Length: Mimicking the Endogenous Substrate
Protein S-acylation, the reversible attachment of fatty acids to cysteine residues, is a critical post-translational modification that regulates protein trafficking, localization, and function.[8][15] The most common form is S-palmitoylation, the addition of the 16-carbon palmitic acid.[9][10]
-
15-Hexadecynoic Acid (15-HDYA): As a C16 fatty acid analog, 15-HDYA is the most faithful mimic of palmitic acid.[11][12] This structural similarity often leads to more efficient incorporation by the 23-member zinc-finger aspartate-histidine-histidine-cysteine (zDHHC) family of S-acylating enzymes that natively use palmitoyl-CoA.[8] Studies have shown that 15-HDYA can be more efficiently incorporated into certain proteins, like the mu-opioid receptor, compared to longer-chain analogs.[16] For studies focused specifically on protein palmitoylation, 15-HDYA is often the superior choice.[16][17]
-
17-Octadecynoic Acid (17-ODYA): This C18 probe has been widely adopted due to its commercial availability and historical precedent.[10][13][14] It serves as an effective probe for general S-acylation. However, because it mimics stearic acid, its use may introduce a bias towards proteins or enzymes that prefer longer acyl chains, potentially underrepresenting true palmitoylation events.[10] Furthermore, 17-ODYA can be metabolized via β-oxidation into shorter-chain products, which may then be incorporated into sites of N-myristoylation, a stable amide-linked modification.[14] This requires careful use of controls, such as hydroxylamine treatment, to distinguish between labile thioester (S-acylation) and stable amide linkages.
-
This compound: This probe is unique in that it is a fatty alcohol, not a carboxylic acid.[18][19] Before it can be utilized by the S-acylation machinery, it must first be oxidized in vivo to its corresponding carboxylic acid, 16-heptadecynoic acid. This metabolic conversion step makes it a less direct probe for palmitoylation compared to 15-HDYA. However, this property can be exploited to study the interplay between fatty alcohol and fatty acid metabolism.
Technical Considerations: Solubility and Cellular Delivery
A significant practical challenge in working with long-chain fatty acid probes is their poor aqueous solubility.[10] Simply adding them directly to cell culture media often results in poor cellular uptake and potential toxicity.[10]
Expert Insight: To ensure efficient and uniform delivery, the fatty acid probe must be properly solubilized. The gold-standard method involves saponification (reacting the fatty acid with a base like KOH to form a salt) followed by complexing with fatty-acid-free Bovine Serum Albumin (BSA).[10] This BSA-fatty acid complex mimics the natural transport of fatty acids in circulation and dramatically improves cellular incorporation and experimental reproducibility.[10] This step is crucial for obtaining reliable and sensitive detection.
Summary of Probe Characteristics
| Feature | This compound | 15-Hexadecynoic Acid (15-HDYA) | 17-Octadecynoic Acid (17-ODYA) |
| Chemical Structure | C17 Fatty Alcohol | C16 Fatty Acid | C18 Fatty Acid |
| Endogenous Mimic | Heptadecanol (requires oxidation to mimic fatty acid) | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |
| Primary Application | Fatty alcohol metabolism, general lipid tracing | Protein S-palmitoylation studies | General protein S-acylation, lipid metabolism |
| Advantages | Unique tool for studying fatty alcohol metabolic pathways. | Most accurate mimic for palmitoylation studies.[16] | Widely used and characterized; effective general probe.[13][14] |
| Disadvantages | Indirect probe for S-acylation (requires cellular oxidation). | Poor aqueous solubility.[10] May bias results away from C16-preferring enzymes. Can be metabolized to label N-myristoylated proteins.[14] |
Experimental Workflow: From Labeling to Detection
A successful metabolic labeling experiment follows a logical progression from probe incorporation to final analysis. The protocol below provides a validated framework for detecting protein S-palmitoylation using an alkyne fatty acid probe.
Caption: General workflow for metabolic labeling and detection of acylated proteins.
Protocol: Detection of Protein S-Palmitoylation via Click Chemistry
This protocol is a self-validating system, incorporating essential controls to ensure the specificity of the signal.
1. Preparation of Fatty Acid-BSA Complex (Critical Step)
-
Rationale: As discussed, this ensures probe solubility and efficient cellular uptake.
-
Prepare a 10 mM stock of 15-HDYA or 17-ODYA in ethanol.
-
In a new tube, add 25 µL of the 10 mM fatty acid stock to 225 µL of 50 mM KOH.
-
Heat at 65°C for 30 minutes to saponify the fatty acid.
-
Prepare a 5% (w/v) fatty-acid-free BSA solution in DPBS.
-
Add 2.25 mL of the 5% BSA solution to the saponified fatty acid. This results in a 1 mM fatty acid / 5% BSA stock solution.
-
Incubate at 37°C for 15 minutes to allow complex formation. Store at -20°C.
2. Metabolic Labeling of Cultured Cells
-
Plate cells (e.g., HEK293T) to reach 70-80% confluency on the day of labeling.
-
Control: Prepare a "No Probe" control dish treated with a BSA-only vehicle.
-
Aspirate growth media and replace with fresh media containing the fatty acid-BSA complex at a final concentration of 25-100 µM. Optimize this concentration for your cell type to balance labeling efficiency and toxicity.[20]
-
Incubate for 4-18 hours at 37°C. The optimal time depends on the turnover rate of the protein of interest.
3. Cell Lysis
-
Wash cells twice with cold PBS to remove unincorporated probe.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
4. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: This reaction covalently attaches a reporter molecule to the metabolically incorporated alkyne probe. The reaction is highly specific and efficient.[6]
-
In a microfuge tube, combine 50-100 µg of protein lysate with the "Click Reaction Cocktail".
-
Click Reaction Cocktail Recipe (Final Concentrations):
-
100 µM Azide-reporter (e.g., Azide-Alexa Fluor 488)
-
1 mM CuSO₄
-
1 mM TCEP (a reducing agent to keep copper in the active Cu(I) state)
-
100 µM TBTA (a ligand that stabilizes the Cu(I) and improves reaction efficiency)
-
-
Vortex gently and incubate at room temperature for 1 hour, protected from light.
5. Sample Analysis
-
Add 4x Laemmli sample buffer to the reaction, boil for 5 minutes, and resolve the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate wavelength for your chosen fluorophore.
-
Validation Control: To confirm a thioester linkage (S-acylation), treat a parallel sample with a neutral buffer (e.g., 50 mM Tris-HCl, pH 7.4) and another with a base that cleaves thioesters (e.g., 200 mM hydroxylamine, pH 7.4) after the click reaction but before running the gel. A significant reduction in signal after hydroxylamine treatment confirms S-acylation.
A Note on Reaction Choice: CuAAC vs. SPAAC
The protocol above uses CuAAC, which is ideal for endpoint assays with cell lysates. However, the copper catalyst can be toxic, precluding its use in live-cell imaging.[4][21]
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
For live-cell or whole-organism studies, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the method of choice.[21][22] SPAAC is a "copper-free" click reaction that utilizes a strained cyclooctyne (e.g., DBCO) which reacts spontaneously with an azide without a catalyst, making it truly bioorthogonal.[22][23] The trade-off is that SPAAC kinetics can be slower than CuAAC, and the strained alkyne probes are bulkier.[21]
Conclusion and Recommendations
The selection of an alkyne probe for lipid research requires a deep understanding of the biological question and the biochemical properties of the tool.
-
For specific and sensitive interrogation of protein S-palmitoylation , 15-Hexadecynoic Acid (15-HDYA) is the recommended probe due to its faithful mimicry of the natural C16:0 substrate.
-
17-Octadecynoic Acid (17-ODYA) remains a valuable and widely-used tool for studying general protein S-acylation and lipid metabolism, provided appropriate controls are used to account for its chain length and metabolic breakdown.
-
This compound represents a more specialized tool, offering a unique opportunity to investigate the metabolic pathways of fatty alcohols and their conversion into other lipid species.
Regardless of the probe chosen, meticulous experimental technique, particularly in probe solubilization and the use of validation controls, is paramount to generating high-quality, trustworthy data. By understanding the causality behind these choices, you can harness the full power of bioorthogonal chemistry to illuminate the complex and dynamic world of lipid biology.
References
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. [Link]
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Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. National Institutes of Health. [Link]
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Kharbanda, A., et al. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. Frontiers in Chemistry. [Link]
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Unknown Author. (n.d.). Enrichment of S-Palmitoylated Proteins for Mass Spectrometry Analysis. BenchSci. [Link]
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Kharbanda, A., et al. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. National Institutes of Health. [Link]
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Ahmadi, M., et al. (2018). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology. [Link]
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Singh, I., et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. [Link]
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Unknown Author. (n.d.). Detection of S-palmitoylated proteins using click chemistry and acyl-biotin exchange (ABE). ResearchGate. [Link]
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Kostiuk, M. A., et al. (2024). Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry. STAR Protocols. [Link]
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Wunderling, K., et al. (2021). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research. [Link]
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Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of metabolic labeling with Alkyne-containing isoprenoid probes. Methods in Molecular Biology. [Link]
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Kostiuk, M., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments. [Link]
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Mohideen, F., et al. (2021). Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants. JACS Au. [Link]
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Martin, B. R., & Cravatt, B. F. (n.d.). Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. ResearchGate. [Link]
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Martin, B. R., et al. (2012). Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. Nature Methods. [Link]
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Zeglis, B. M., et al. (2015). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine. [Link]
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Unknown Author. (n.d.). Chemical Probes for the Rapid Detection of Fatty-Acylated Proteins in Mammalian Cells. ResearchGate. [Link]
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Nwe, K., & Hilderbrand, S. A. (2014). Bioorthogonal chemistry: strategies and recent development. RSC Advances. [Link]
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Rocks, O., et al. (2010). Non-radioactive analysis of dynamic protein palmitoylation. Current Protocols in Chemical Biology. [Link]
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Yap, M. C., et al. (2010). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Journal of Lipid Research. [Link]
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Unknown Author. (n.d.). Classification of bioorthogonal catalytic reactions. ResearchGate. [Link]
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Unknown Author. (n.d.). hexadec-15-ynoic acid. AAPharmaSyn. [Link]
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Ashton, L., et al. (2020). Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy. Analyst. [Link]
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Suazo, K. F., et al. (2017). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. [Link]
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Ebersole, B., et al. (2014). Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation. Analytical Biochemistry. [Link]
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Unknown Author. (n.d.). 15-Hexadecynoic acid. DC Chemicals. [Link]
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Unknown Author. (n.d.). Using-alkynyl-palmitate analog as a chemical reporter to label proteins. ResearchGate. [Link]
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Thinon, E., et al. (2016). Selective enrichment and direct analysis of protein S-palmitoylation sites. Angewandte Chemie. [Link]
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Cochemé, H. M., et al. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Free Radical Biology and Medicine. [Link]
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Harwood, L. M., et al. (2019). CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. Chemical Communications. [Link]
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Unknown Author. (2023). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. [Link]
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Unknown Author. (n.d.). 13-Heptadecyn-1-ol. PubChem. [Link]
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Morgan, R. K., & Cohen, M. S. (2015). A Clickable Aminooxy Probe for Monitoring Cellular ADP-Ribosylation. ACS Chemical Biology. [Link]
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Reff, A. T., & Zeglis, B. M. (2023). Click Chemistry and Radiochemistry: An Update. Bioconjugate Chemistry. [Link]
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A Researcher's Guide to the Quantitative Analysis of 16-Heptadecyn-1-ol Incorporation in Cellular Systems
This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of 16-Heptadecyn-1-ol incorporation into cellular proteins. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, provides detailed protocols, and objectively compares alternative techniques to empower you with the knowledge to select and execute the most appropriate workflow for your research needs.
The Significance of this compound in Probing Protein Palmitoylation
Protein S-palmitoylation, the reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues via a thioester linkage, is a critical regulator of protein trafficking, localization, and function.[1][2] Dysregulation of this process is implicated in numerous diseases, making the study of its dynamics a key area of research. This compound is a metabolic probe, a chemical analogue of palmitic acid that contains a terminal alkyne group. This functional handle allows for the selective and covalent attachment of reporter molecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][4] By introducing this compound to cells, it is metabolically incorporated into proteins in place of endogenous palmitate, providing a powerful tool to track and quantify this crucial lipid modification.
Core Methodology: Fluorescence-Based Quantification via Click Chemistry
This section details a robust and widely adopted method for the quantification of this compound incorporation using a fluorescent azide reporter. This approach offers a balance of sensitivity, specificity, and accessibility for many research laboratories.
Experimental Workflow Overview
The overall workflow for fluorescence-based quantification can be visualized as a four-step process: metabolic labeling, cell lysis, click chemistry reaction, and analysis.
Caption: A streamlined workflow for the fluorescence-based quantification of this compound incorporation.
Detailed Experimental Protocol
Part 1: Metabolic Labeling of Adherent Cells
-
Cell Culture: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the low micromolar range; optimization is recommended to minimize potential toxicity).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with DMSO only). Incubate the cells for a designated period (e.g., 4-16 hours), allowing for the metabolic incorporation of the alkyne-tagged lipid.
Part 2: Cell Lysis and Protein Quantification
-
Cell Harvest: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeling medium.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading in subsequent steps.
Part 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
Reaction Setup: In a microcentrifuge tube, combine a standardized amount of protein lysate (e.g., 20-50 µg) with the click chemistry reaction components. A typical reaction mixture includes:
-
An azide-functionalized fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488).
-
A copper(I) source (e.g., copper(II) sulfate).
-
A reducing agent to convert Cu(II) to the catalytic Cu(I) in situ (e.g., sodium ascorbate).
-
A copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation: Precipitate the proteins to remove unreacted click chemistry reagents. A common method is methanol/chloroform precipitation.[5]
Part 4: SDS-PAGE and In-Gel Fluorescence Analysis
-
Sample Preparation: Resuspend the precipitated protein pellet in an appropriate sample buffer (e.g., Laemmli buffer).
-
Gel Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence gel imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.[5]
-
Data Analysis: Quantify the fluorescence intensity of the entire lane or specific protein bands using densitometry software. Normalize the fluorescence signal to the total protein loading, which can be determined by staining the same gel with a total protein stain like Coomassie Brilliant Blue.
Comparison of Quantitative Methodologies
While fluorescence-based detection is a powerful and accessible method, other techniques offer distinct advantages, particularly for global, high-throughput analysis or when absolute quantification is required.
| Feature | Fluorescence-Based Quantification | Mass Spectrometry (MS)-Based Proteomics | Acyl-Biotin Exchange (ABE) / Acyl-Resin Assisted Capture (Acyl-RAC) |
| Principle | Metabolic labeling with this compound followed by click chemistry with a fluorescent azide. | Metabolic labeling with an alkyne or isotopic analogue, followed by click chemistry with a biotin tag, enrichment, and LC-MS/MS analysis. | Chemical cleavage of the thioester bond, followed by labeling of the exposed cysteine with a biotinylated reagent.[6][7] |
| Quantification | Relative (based on fluorescence intensity). | Relative (e.g., spectral counting) or absolute (with isotopic labeling like SILAC).[1][8] | Semi-quantitative to relative (based on Western blot or MS signal). |
| Throughput | Moderate. | High (for global proteomic analysis). | Low to moderate. |
| Sensitivity | High. | Very high. | Moderate to high. |
| Strengths | Accessible, relatively straightforward, good for validating specific protein hits. | Provides global identification and quantification of palmitoylated proteins, can measure dynamic turnover.[9] | Does not require metabolic labeling, detects endogenous palmitoylation.[10] |
| Limitations | Does not identify the labeled proteins, potential for off-target labeling. | Requires sophisticated instrumentation and bioinformatics expertise. | Can be technically challenging, potential for incomplete cleavage or labeling. |
| Best For | Validating changes in global or specific protein palmitoylation, screening studies. | Discovery proteomics to identify novel palmitoylated proteins, studying palmitoylation dynamics on a proteome-wide scale. | Validating palmitoylation of a specific protein without metabolic labeling, studying endogenous modification. |
Visualizing the Click Chemistry Reaction
The core of the detection methodology is the CuAAC reaction, which forms a stable triazole linkage between the alkyne-modified protein and the azide-functionalized reporter molecule.
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling this compound incorporated proteins.
Alternative Approaches: A Deeper Dive
Mass Spectrometry-Based Proteomics
For a comprehensive and unbiased view of the "palmitoylome," mass spectrometry is the gold standard. In a typical workflow, cells are metabolically labeled with this compound. After lysis, a biotin-azide is attached via click chemistry. The biotinylated proteins are then enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This approach not only identifies hundreds to thousands of palmitoylated proteins but can also be made quantitative by incorporating stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture).[9] This allows for the direct comparison of palmitoylation levels between different experimental conditions.
Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC)
These methods provide an alternative to metabolic labeling and are particularly useful for studying endogenous palmitoylation in tissues or when metabolic labeling is not feasible. The ABE method involves three key steps: 1) blocking all free sulfhydryl groups with a reagent like N-ethylmaleimide (NEM); 2) specifically cleaving the palmitoyl-thioester bonds with hydroxylamine, exposing the previously palmitoylated cysteines; and 3) labeling these newly freed sulfhydryl groups with a biotinylated reagent.[6][7] The biotin-tagged proteins can then be captured and analyzed by Western blot or mass spectrometry. Acyl-RAC is a variation where the newly exposed thiols are captured on a thiopropyl sepharose resin. These techniques are powerful for confirming the palmitoylation of specific proteins.[7]
Conclusion
The quantitative analysis of this compound incorporation is a powerful strategy for investigating the dynamic landscape of protein palmitoylation. The choice of methodology depends on the specific research question. Fluorescence-based detection via click chemistry offers a robust, sensitive, and accessible method for monitoring changes in palmitoylation levels. For global, unbiased discovery and quantification, mass spectrometry-based proteomics is unparalleled. Finally, chemical methods like ABE and Acyl-RAC provide valuable alternatives for studying endogenous palmitoylation without the need for metabolic labeling. By understanding the principles, advantages, and limitations of each approach, researchers can design and execute experiments that yield clear, quantitative, and impactful insights into this critical post-translational modification.
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van der Heden van Noort, G. J., van Delft, F. L., & Overkleeft, H. S. (2018). CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. Chemical Communications, 54(85), 12054-12057. [Link]
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Sun, T., & Li, L. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Analytical Chemistry, 84(15), 6642-6649. [Link]
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World, A., van der Heden van Noort, G. J., van Delft, F. L., & Overkleeft, H. S. (2018). CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. Chemical Communications, 54(85), 12054-12057. [Link]
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Avula, B., Sagi, S., Wang, M., Wang, Y. H., & Khan, I. A. (2021). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. Molecules, 26(16), 4983. [Link]
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Hiol, A., Davey, P. C., Osterhout, J. L., Waheed, A. A., Fischer, E. R., Chen, C. K., Milligan, G., Druey, K. M., & Jones, T. L. (2003). Palmitoylation regulates regulators of G-protein signaling (RGS) 16 function. I. Mutation of amino-terminal cysteine residues on RGS16 prevents its targeting to lipid rafts and palmitoylation of an internal cysteine residue. The Journal of Biological Chemistry, 278(21), 19301-19308. [Link]
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Thinon, E., Fernandez, J. P., Fiaux, J., & Hang, H. C. (2016). Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. Scientific Reports, 6, 36838. [Link]
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Martin, B. R., Wang, C., Adibekian, A., Tully, S. E., & Cravatt, B. F. (2012). Global profiling of dynamic protein palmitoylation. Nature Methods, 9(1), 84-89. [Link]
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A Researcher's Guide to Indispensable Control Experiments for 16-Heptadecyn-1-ol (17-ODYA) Metabolic Labeling
Metabolic labeling with the alkyne-functionalized fatty acid analog, 16-Heptadecyn-1-ol (17-ODYA), has emerged as a powerful technique for the study of lipid metabolism and post-translational modifications such as S-palmitoylation.[1][2] This bioorthogonal reporter allows for the visualization and enrichment of fatty-acylated proteins and lipids through a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] However, the elegance of this two-step approach can be undermined by potential artifacts and non-specific signals. Therefore, a rigorously controlled experimental design is not just recommended—it is imperative for the generation of robust and publishable data.
This guide provides an in-depth comparison of essential control experiments for 17-ODYA metabolic labeling, explaining the scientific rationale behind each and offering detailed protocols to ensure the integrity of your findings.
The "Why": Understanding Potential Pitfalls in 17-ODYA Labeling
Before delving into the protocols, it is crucial to understand the potential sources of erroneous results in a 17-ODYA labeling experiment. The overall signal observed can be a composite of true biological incorporation and various artifacts. These can arise from:
-
Non-specific uptake and metabolism: While 17-ODYA is a valuable analog, cells may process it in unintended ways, such as through β-oxidation, leading to shorter chain fatty acid analogs that can be incorporated into different lipid species or protein modifications.[1]
-
Non-specific binding of the click chemistry reagents: The azide-functionalized reporter probe (e.g., an azide-fluorophore or azide-biotin) may non-specifically adhere to proteins or other cellular components, independent of the presence of the alkyne tag.
-
Copper-dependent, but non-click-mediated, labeling: The copper catalyst itself can sometimes promote non-specific labeling of proteins.[5]
A well-designed set of controls will allow you to systematically dissect these possibilities and isolate the signal that is truly representative of the metabolic process under investigation.
Core Control Experiments: A Comparative Overview
Here, we present a suite of control experiments designed to validate your 17-ODYA metabolic labeling results. Each control addresses a specific potential artifact, and their collective implementation provides a self-validating experimental framework.
| Control Experiment | Purpose | Expected Outcome for Valid Labeling |
| 1. No-Alkyne Control | To assess background signal from the click chemistry reaction itself, independent of metabolic incorporation. | Minimal to no signal in the detection channel (e.g., fluorescence or western blot). |
| 2. Unlabeled Competitor Control | To demonstrate that 17-ODYA is incorporated through a specific metabolic pathway that utilizes the natural fatty acid. | A significant reduction in signal compared to the 17-ODYA-only condition. |
| 3. Click Reaction Controls | To verify that the observed signal is dependent on a successful click reaction. | No signal in the absence of the copper catalyst or the azide probe. |
| 4. Hydroxylamine (NH₂OH) Treatment (for S-palmitoylation) | To confirm that the fatty acid is attached via a thioester linkage, characteristic of S-palmitoylation. | A significant reduction or complete loss of signal after treatment. |
Experimental Workflows and Protocols
Visualizing the Experimental Logic
The following diagram illustrates the workflow for 17-ODYA metabolic labeling and the integration of the key control experiments.
Caption: Workflow for 17-ODYA labeling with integrated controls.
Detailed Step-by-Step Protocols
The following protocols are generalized for cultured mammalian cells and should be optimized for your specific cell type and experimental goals.
Protocol 1: Metabolic Labeling with 17-ODYA and Controls
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Media:
-
Prepare a 25 mM stock solution of 17-ODYA in DMSO.
-
For the experimental condition, dilute the 17-ODYA stock to a final concentration of 25-100 µM in pre-warmed complete culture medium.[6]
-
For the No-Alkyne Control , add an equivalent volume of DMSO (vehicle) to the medium.
-
For the Unlabeled Competitor Control , add a 10- to 100-fold molar excess of a natural fatty acid (e.g., palmitic acid) along with the 17-ODYA to the medium.
-
-
Labeling:
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the prepared labeling media to the respective plates.
-
Incubate for 4-8 hours at 37°C in a CO₂ incubator. The optimal labeling time should be determined empirically.[7]
-
-
Cell Harvest:
-
Wash the cells twice with cold PBS to remove unincorporated 17-ODYA.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Protocol 2: Click Chemistry Reaction
This protocol is for a typical 50 µL reaction volume.
-
Prepare Lysates: In microcentrifuge tubes, add 20-50 µg of protein lysate and adjust the volume to 35 µL with lysis buffer.
-
Prepare Click-iT® Reaction Cocktail (prepare fresh):
-
Azide probe (e.g., Azide-Fluor 488): 2.5 µL of a 2 mM stock (final concentration 100 µM).
-
Copper(II) Sulfate (CuSO₄): 5 µL of a 20 mM stock (final concentration 2 mM).
-
Reducing Agent (e.g., Sodium Ascorbate): 5 µL of a 100 mM stock (final concentration 10 mM).
-
-
Click Reaction Controls:
-
No-Copper Control: Prepare a cocktail as above, but replace the CuSO₄ solution with water.
-
No-Azide Control: Prepare a cocktail as above, but replace the azide probe solution with water.
-
-
Reaction:
-
Add 15 µL of the appropriate click reaction cocktail to each lysate sample.
-
Vortex briefly to mix.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Sample Preparation for Analysis:
-
Add 4X SDS-PAGE loading buffer to each reaction.
-
Boil samples at 95°C for 5 minutes.
-
Protocol 3: Hydroxylamine Treatment for Thioester Cleavage
-
Perform Click Chemistry: Follow Protocol 2 to label your samples.
-
Divide Sample: After the click reaction, divide the sample into two equal aliquots.
-
Treatment:
-
To one aliquot (the NH₂OH treated sample ), add an equal volume of 2 M hydroxylamine, pH 7.5.
-
To the other aliquot (the control sample ), add an equal volume of 2 M Tris-HCl, pH 7.5.
-
-
Incubation: Incubate both samples at 37°C for 1 hour.
-
Analysis: Add SDS-PAGE loading buffer and proceed with gel electrophoresis and detection.
Interpreting Your Results: A Visual Guide
The expected outcomes from these control experiments can be visualized in the context of an in-gel fluorescence scan.
Caption: Idealized results for control experiments.
A strong signal in the "17-ODYA" lane, coupled with minimal to no signal in the "No-Alkyne" and "No-Copper" control lanes, provides high confidence that the observed labeling is a result of specific metabolic incorporation and a successful click reaction. A significant reduction in signal in the "Competition" and "NH₂OH Treated" lanes further validates the specificity of the labeling for the targeted metabolic pathway and linkage type, respectively.
Conclusion
Metabolic labeling with this compound is a versatile and insightful technique. However, its power is only fully realized when accompanied by a comprehensive set of control experiments. By systematically ruling out potential artifacts from non-specific labeling and the detection chemistry itself, researchers can ensure the accuracy and reliability of their data. The controls outlined in this guide provide a robust framework for validating your findings, paving the way for confident interpretation and high-impact publications.
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Conlon, M. M., & T-Gonzalez, S. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170). doi:10.3791/62413. Retrieved from [Link]
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Palsuledesai, B., & Distefano, M. D. (2015). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 7(4), 259–283. doi:10.1002/9780470559277.ch150117. Retrieved from [Link]
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Martin, B. R., & Cravatt, B. F. (2009). Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. Nature Methods, 6(2), 135–138. doi:10.1038/nmeth.1293. Retrieved from [Link]
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DeGraw, A. J., et al. (2010). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 5(7), 679–689. doi:10.1021/cb100075q. Retrieved from [Link]
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Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2009). Chemical approaches for profiling dynamic palmitoylation. FEBS Journal, 276(18), 5233–5240. doi:10.1111/j.1742-4658.2009.07221.x. Retrieved from [Link]
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Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. Retrieved from [Link]
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Wilson, J. P., Raghavan, A. S., Yang, Y. Y., Charron, G., & Hang, H. C. (2011). Global profiling of dynamic protein palmitoylation. Current Protocols in Chemical Biology, 3(3), 121–136. doi:10.1002/9780470559277.ch110027. Retrieved from [Link]
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Soriano del Amo, D., Wang, W., Jiang, H., Wang, L., Gao, Y., Wrasidlo, W., & Carr, R. M. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893–16899. doi:10.1021/ja106159v. Retrieved from [Link]
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Al-Mestarihi, A. H., et al. (2013). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. Glycoconjugate Journal, 30(8), 779-791. Retrieved from [Link]
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A Researcher's Guide to Bioorthogonal Fatty Acid Probes: 16-Heptadecyn-1-ol versus Azido-Fatty Acid Analogs
In the dynamic field of post-translational modifications, the study of protein fatty acylation—the covalent attachment of fatty acids to proteins—has emerged as a critical area of research for understanding protein localization, stability, and function. The advent of bioorthogonal chemical reporters has revolutionized our ability to visualize and identify these modifications with high specificity and sensitivity, moving beyond the limitations of traditional radioisotope labeling.[1] This guide provides an in-depth comparison of two prominent classes of fatty acid analogs used for metabolic labeling: the alkyne-functionalized probe 16-Heptadecyn-1-ol and the more broadly defined category of azido-fatty acid analogs. We will delve into their respective mechanisms, performance, and experimental considerations to empower researchers in making informed decisions for their studies.
The Principle: Metabolic Labeling and Bioorthogonal Chemistry
The core strategy for both this compound and azido-fatty acids relies on their structural mimicry of natural fatty acids.[2] When introduced to cells, these analogs are recognized and utilized by the cell's metabolic machinery, leading to their incorporation into acylated proteins.[3] The key feature of these probes is the presence of a bioorthogonal handle—an alkyne group in this compound (after in vivo oxidation) and an azide group in azido-fatty acids. These functional groups are essentially absent in biological systems and do not interfere with cellular processes.[2][3] This allows for the specific chemical ligation of a reporter molecule, such as a fluorophore or biotin, for downstream detection and analysis.[2]
The two most common bioorthogonal reactions employed are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] CuAAC is known for its high efficiency and specificity, while SPAAC avoids the use of a potentially cytotoxic copper catalyst.[4] An older method, the Staudinger ligation, is also used for azido-probes but is generally less efficient than click chemistry.[2]
Probing the Proteome: A Head-to-Head Comparison
While both classes of probes enable the study of protein acylation, there are critical differences in their structure, metabolic activation, and performance in downstream applications that researchers must consider.
This compound: The Alkyne Advantage
This compound is a long-chain fatty alcohol containing a terminal alkyne. For it to be incorporated into proteins, it must first be metabolized within the cell. This involves a two-step oxidation process, first to an aldehyde and then to the corresponding carboxylic acid, 16-heptadecynoic acid (also known as 15-hexadecynoic acid or Alk-16).[6] This fatty acid is then activated to its CoA ester, which serves as the substrate for acyltransferases that attach it to proteins.[7]
The primary advantage of using alkyne-functionalized probes like 16-heptadecynoic acid lies in the subsequent detection step. The CuAAC reaction with an azide-containing reporter tag is exceptionally efficient and exhibits low background noise.[2][7] Several studies have indicated that this orientation—alkyne on the fatty acid and azide on the reporter—yields a higher signal-to-noise ratio compared to the reverse.[5][7] One study suggested a 5- to 10-fold increase in sensitivity when using ω-alkynyl-fatty acids with CuAAC compared to ω-azido-fatty acids detected via Staudinger ligation.[2]
Azido-Fatty Acid Analogs: A Versatile Alternative
Azido-fatty acids are a broader class of probes where a terminal azide group replaces a methyl group on the fatty acid chain. Common examples include analogs of myristic, palmitic, and stearic acid.[2][3] The azide group is also bioorthogonal and can react with alkyne-containing reporters via CuAAC or SPAAC, or with phosphine-based reporters via the Staudinger ligation.[2]
The primary advantage of azido-fatty acids is their direct usability as fatty acids, not requiring prior oxidation. This can potentially lead to more predictable and direct incorporation into protein acylation pathways. Furthermore, the availability of various chain lengths allows for the investigation of the chain-length specificity of different acyltransferases.[8] However, as mentioned, the detection of azide-labeled proteins can sometimes result in lower sensitivity and higher background compared to the alkyne-probe/azide-tag orientation of click chemistry.[2]
Performance and Experimental Data Summary
| Feature | This compound (as 16-Heptadecynoic Acid) | Azido-Fatty Acid Analogs | Rationale & Key Considerations |
| Bioorthogonal Handle | Terminal Alkyne | Terminal Azide | Both are bioorthogonal, but the alkyne often yields better performance in CuAAC.[2][7] |
| Metabolic Activation | Requires in vivo oxidation to carboxylic acid | Directly utilized as fatty acids | The multi-step activation of the alcohol could influence labeling kinetics and efficiency.[6] |
| Primary Detection Chemistry | CuAAC with azide-reporter | CuAAC/SPAAC with alkyne-reporter, Staudinger ligation with phosphine-reporter | CuAAC with alkyne probes generally offers the highest sensitivity and lowest background.[2][7] |
| Reported Sensitivity | High; 5- to 10-fold more sensitive than azide/Staudinger ligation in some studies.[2] | Moderate to High; dependent on the detection method.[2] | The efficiency of the click reaction is a major determinant of overall sensitivity. |
| Specificity & Off-Target Effects | Can undergo β-oxidation, leading to labeling of shorter fatty acid pools and related metabolic pathways.[9][10] | Also susceptible to β-oxidation, potentially leading to labeled degradation products.[1][3] | Both probe types can enter endogenous metabolic pathways, a factor to consider in experimental design and data interpretation. |
| Potential Cytotoxicity | Long-chain fatty acids can exhibit cytotoxicity, though specific data for this analog is limited.[11][12] | The azide moiety is generally considered non-toxic, but the fatty acid backbone can induce cytotoxicity.[13] | Cytotoxicity is often cell-type and concentration-dependent and should be empirically determined. |
Experimental Workflows and Protocols
To provide a practical context, we outline a general workflow for metabolic labeling and analysis of fatty-acylated proteins using either this compound or an azido-fatty acid analog.
Diagram of the General Experimental Workflow
Caption: General workflow for metabolic labeling and analysis of fatty-acylated proteins.
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the incorporation of the fatty acid analog into cellular proteins.
-
Cell Culture: Plate mammalian cells and grow them to 70-80% confluency in their appropriate complete culture medium.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound or the chosen azido-fatty acid in DMSO (typically 20-100 mM).
-
For labeling, dilute the stock solution into a serum-free medium, preferably one containing fatty acid-free bovine serum albumin (BSA), to the desired final concentration (typically 20-100 µM).[14] Saponifying the fatty acid with a molar excess of potassium hydroxide can improve cellular uptake.[2]
-
-
Metabolic Labeling:
-
Remove the complete culture medium from the cells and wash them once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for 4-8 hours at 37°C in a CO2 incubator. The optimal labeling time can vary depending on the cell type and the turnover rate of the protein of interest and should be determined empirically.[3]
-
Cell Harvest:
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach a reporter molecule to the metabolically incorporated bioorthogonal handle. This example uses a biotin reporter for subsequent affinity purification.
-
Prepare Click Chemistry Reagents:
-
Azide-biotin or Alkyne-biotin stock solution (depending on the probe used).
-
Copper(II) sulfate (CuSO4) stock solution.
-
A reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) in situ.
-
A copper chelating ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to stabilize the Cu(I) ion.
-
-
Click Reaction:
-
To the cell lysate, add the click chemistry reagents in the following order: reporter tag (e.g., azide-biotin), copper sulfate, and the reducing agent. The use of a ligand like TBTA is highly recommended to improve reaction efficiency.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Protein Precipitation: Precipitate the proteins using a method such as methanol/chloroform precipitation to remove excess reagents.
Diagram of the CuAAC "Click" Chemistry Reaction
Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Trustworthiness and Causality in Experimental Design
The reliability of data generated using these probes hinges on careful experimental design and the inclusion of appropriate controls.
-
Negative Controls: A crucial control is to perform the entire experiment on cells that have not been treated with the fatty acid analog. This will reveal any proteins that non-specifically bind to the affinity resin.
-
Competition Experiments: To demonstrate that the analog is incorporated by the same enzymatic machinery as the natural fatty acid, a competition experiment can be performed. Cells are co-incubated with the analog and an excess of the corresponding natural fatty acid (e.g., palmitic acid). A reduction in the signal from the analog-labeled proteins would indicate specific enzymatic incorporation.
-
Hydroxylamine Treatment: For studies of S-palmitoylation, the thioester linkage is sensitive to cleavage by neutral hydroxylamine. Treating lysates with hydroxylamine before affinity purification should result in a loss of signal for S-palmitoylated proteins, confirming the nature of the modification.
The choice between this compound and an azido-fatty acid analog should be guided by the specific research question and the available detection methodologies. For global profiling of fatty-acylated proteins where high sensitivity is paramount, the alkyne-azide click chemistry approach with this compound (or its acid form) is often the preferred method.[7] For studies investigating the specificity of different fatty acid chain lengths, a panel of azido-fatty acid analogs may be more appropriate.
Conclusion
Both this compound and azido-fatty acid analogs are powerful tools for the investigation of protein fatty acylation. The superior sensitivity of the alkyne-azide click chemistry reaction often makes this compound and related alkyne probes the reporters of choice for demanding applications such as proteomics. However, the versatility and direct metabolic incorporation of azido-fatty acids ensure their continued relevance in the field. By understanding the underlying principles, advantages, and limitations of each, researchers can design robust experiments that will continue to illuminate the complex roles of fatty acylation in health and disease.
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A Researcher's Guide to Confirming the Specificity of 16-Heptadecyn-1-ol Labeling for Protein Palmitoylation Studies
For researchers in cell biology and drug discovery, understanding the intricate dance of protein post-translational modifications is paramount. Among these, S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, has emerged as a critical regulator of protein trafficking, localization, and function.[1] The development of chemical reporters, such as 16-Heptadecyn-1-ol, has revolutionized our ability to study this dynamic process. This guide provides an in-depth comparison of this compound with other metabolic probes, offering experimental frameworks to validate its specificity and ensure the integrity of your research findings.
The Logic of Alkynyl Fatty Acid Analogs in Metabolic Labeling
The core principle behind using this compound is metabolic incorporation. Cells are incubated with this palmitic acid analog, which bears a terminal alkyne group—a bioorthogonal handle. This modified fatty acid is recognized by the cell's metabolic machinery and utilized in the same manner as its natural counterpart, palmitic acid. Consequently, proteins that undergo palmitoylation become "tagged" with this compound. This alkyne handle can then be selectively reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This highly specific and efficient reaction allows for the visualization and enrichment of labeled proteins for downstream analysis, such as mass spectrometry-based proteomics.[2][3]
A Comparative Analysis of Common Alkynyl Fatty Acid Probes
While this compound is a powerful tool, it is crucial to understand its characteristics in the context of other available probes. The most widely used alternative is 17-octadecynoic acid (17-ODYA).
| Feature | This compound | 17-Octadecynoic Acid (17-ODYA) | 15-Hexadecynyloxyacetic Acid (HDYOA) |
| Structure | 17-carbon fatty alcohol with a terminal alkyne | 18-carbon fatty acid with a terminal alkyne | 16-carbon fatty acid analog with an ether linkage, resistant to β-oxidation |
| Analogy | Palmitic acid (16:0) analog | Stearic acid (18:0) analog, often used as a palmitate analog | Palmitic acid (16:0) analog |
| Metabolic Fate | Susceptible to β-oxidation | Susceptible to β-oxidation | Resistant to β-oxidation |
| Reported Use | Protein palmitoylation studies | Extensively used in global palmitoylation profiling[4][5] | Used to mitigate off-target labeling from β-oxidation[6] |
The key differentiator lies in their metabolic fate. Both this compound and 17-ODYA can be shortened by mitochondrial β-oxidation. This process can lead to the generation of shorter, alkyne-containing fatty acid fragments that could potentially be incorporated into other metabolic pathways, leading to off-target labeling. While 17-ODYA has been the workhorse in many foundational palmitoyl-proteomics studies, the potential for metabolic breakdown is a critical consideration for specificity.[4][5][6] HDYOA was designed to be resistant to β-oxidation, thereby offering a potentially more specific labeling of palmitoylated proteins.[6]
When choosing a probe, the experimental context is key. For initial, broad-spectrum discovery of palmitoylated proteins, the extensive literature and established protocols for 17-ODYA make it a valuable tool. However, for studies requiring high specificity or investigating the direct incorporation of a 16-carbon fatty acid, validating the labeling of this compound and considering β-oxidation-resistant analogs is crucial.
Experimental Workflows for Validating Labeling Specificity
To ensure that the signals observed are indeed from the direct incorporation of this compound into palmitoylated proteins, a series of validation experiments are essential.
Workflow 1: Confirming Protein S-Palmitoylation
This workflow aims to confirm that this compound is incorporated into proteins via a thioester linkage, characteristic of S-palmitoylation.
Caption: Workflow for confirming thioester linkage of this compound.
Expected Outcome: A significant reduction in the fluorescent signal in the hydroxylamine-treated sample compared to the Tris-treated control indicates that the label was attached via a labile thioester bond, a hallmark of S-palmitoylation.
Workflow 2: Proteomic Identification of Labeled Proteins
This workflow is designed to identify the full complement of proteins labeled by this compound.
Caption: Proteomic workflow for identifying this compound labeled proteins.
Specificity Control: To distinguish bona fide palmitoylated proteins from non-specific binders, a parallel experiment should be run where cells are treated with an excess of natural palmitic acid alongside this compound. Proteins that are specifically labeled will show a significant reduction in signal in the competition experiment.
Workflow 3: Investigating Metabolic Breakdown
To assess the extent to which this compound is metabolized, a lipidomic analysis is recommended.
Caption: Lipidomic analysis to assess the metabolic fate of this compound.
Expected Outcome: The presence of a diverse range of alkyne-containing lipid species of varying chain lengths would suggest that this compound is undergoing metabolic processing. This information is crucial for interpreting proteomics data and understanding potential off-target effects.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of labeling.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. The final concentration in the culture medium will typically range from 25-100 µM, which should be optimized for each cell line.
-
Labeling: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator. The optimal incubation time should be determined empirically.
-
Harvesting: After incubation, wash the cells twice with cold PBS, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µg of protein lysate, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and the azide-fluorophore.
-
Initiation: Add freshly prepared copper(II) sulfate to initiate the click reaction.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Analysis: Quench the reaction by adding SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE and in-gel fluorescence imaging.
Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry
-
Click Reaction with Biotin: Follow the click chemistry protocol above, but substitute the azide-fluorophore with an azide-biotin conjugate.
-
Protein Precipitation: Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is commonly used.
-
Resuspension: Resuspend the protein pellet in a buffer containing SDS.
-
Streptavidin Pulldown: Add streptavidin-agarose beads to the resuspended protein and incubate for 2-4 hours at room temperature with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent, an alkylating agent, and trypsin. Incubate overnight at 37°C.
-
Peptide Elution and Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.
Conclusion and Future Perspectives
This compound is a valuable tool for the study of protein palmitoylation. However, like any chemical probe, its use requires careful consideration of its specificity. By employing the comparative frameworks and validation workflows outlined in this guide, researchers can confidently interpret their data and contribute to a deeper understanding of the role of S-palmitoylation in health and disease. The continued development of novel, metabolically stable fatty acid analogs will further enhance our ability to dissect this critical post-translational modification with ever-increasing precision.
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A Comparative Guide to Alkyne-Tagged Fatty Acid Probes for Profiling Protein S-Palmitoylation
For researchers, scientists, and drug development professionals delving into the dynamic world of post-translational modifications, understanding protein S-palmitoylation is paramount. This reversible lipid modification, the attachment of a 16-carbon palmitic acid to cysteine residues, governs protein trafficking, localization, and function. To dissect these processes, metabolic labeling with fatty acid analogues bearing bioorthogonal handles has become an indispensable tool. This guide provides an in-depth comparison of the two most prevalent alkyne-tagged chemical reporters for studying S-palmitoylation: 15-Hexadecynoic Acid (15-HDYA) and 17-Octadecynoic Acid (17-ODYA) . While the initially queried 16-Heptadecyn-1-ol is not a commonly utilized probe in this context, this guide will focus on its more relevant and widely adopted counterparts.
We will explore the nuances of their metabolic incorporation, potential for off-target labeling, and provide detailed experimental protocols to empower you to make informed decisions for your research and interpret your data with higher confidence.
The Principle of Metabolic Labeling with Alkyne-Tagged Fatty Acids
The core principle involves introducing a fatty acid analogue with a terminal alkyne group into cells. This "chemical reporter" is recognized by the cell's metabolic machinery and incorporated into proteins in place of its natural counterpart. The alkyne handle then allows for the covalent attachment of a detection tag (e.g., biotin for enrichment or a fluorophore for imaging) via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This enables the visualization, enrichment, and identification of acylated proteins from complex biological samples.
Comparative Analysis: 15-HDYA vs. 17-ODYA
While both 15-HDYA (an analogue of palmitic acid, C16:0) and 17-ODYA (an analogue of stearic acid, C18:0) are effective tools, their subtle structural differences can have significant implications for experimental outcomes.
| Feature | 15-Hexadecynoic Acid (15-HDYA) | 17-Octadecynoic Acid (17-ODYA) |
| Analogue of | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |
| Incorporation Efficiency | Generally higher for palmitoylated proteins.[1][2] | Can be less efficiently incorporated by some palmitoyl acyltransferases (PATs).[1] |
| Metabolic Fate | Primarily incorporated into acylated proteins. | Susceptible to β-oxidation, which can lead to the labeling of proteins with shorter, metabolized alkyne-tagged fatty acids.[3] |
| Potential for Off-Targets | Lower potential for off-targets resulting from metabolic breakdown. | Higher potential for off-target labeling due to β-oxidation. This can include labeling of enzymes involved in fatty acid metabolism.[3] |
| Commercial Availability | Readily available. | Widely and commercially available.[4][5] |
Expert Insights on Probe Selection:
The choice between 15-HDYA and 17-ODYA is not trivial and should be guided by the specific biological question. For studies aiming to specifically profile S-palmitoylation, 15-HDYA is often the preferred probe due to its closer structural resemblance to the natural substrate and lower propensity for metabolic alteration. This minimizes the risk of confounding data from off-target labeling.
However, 17-ODYA has been widely used in many foundational proteomic studies of S-palmitoylation and can still be a valuable tool, particularly when its potential for metabolic breakdown is considered and controlled for in the experimental design.[4][5] For instance, comparing the proteomic profiles of cells treated with 17-ODYA versus a non-metabolizable analogue can help to distinguish direct incorporation from metabolic cross-reactivity.
Visualizing the Workflow: From Metabolic Labeling to Protein Identification
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in profiling S-palmitoylated proteins using alkyne-tagged fatty acid probes.
Caption: Experimental workflow for proteomic profiling of S-palmitoylated proteins.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne-Tagged Fatty Acids
This protocol describes the metabolic incorporation of 15-HDYA or 17-ODYA into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
15-HDYA or 17-ODYA (stock solution in DMSO, e.g., 50 mM)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium: a. Prepare a stock solution of the fatty acid-BSA conjugate. For a 5 mM fatty acid stock in 10% BSA, dissolve fatty acid-free BSA in PBS to a final concentration of 10% (w/v). Add the 50 mM fatty acid stock in DMSO to the BSA solution to a final concentration of 5 mM and incubate at 37°C for 30 minutes with gentle agitation. b. Dilute the fatty acid-BSA conjugate in serum-free medium to the desired final concentration (typically 25-100 µM).
-
Metabolic Labeling: a. Aspirate the culture medium from the cells and wash once with warm PBS. b. Add the pre-warmed labeling medium to the cells. c. Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental setup.
-
Cell Harvest: a. Aspirate the labeling medium and wash the cells twice with cold PBS. b. Harvest the cells by scraping in cold PBS or by trypsinization. c. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). d. The cell pellet can be stored at -80°C or used immediately for lysis.
Causality Behind Experimental Choices:
-
The use of fatty acid-free BSA is crucial for the efficient delivery of the hydrophobic fatty acid analogues into the cells and to avoid competition from endogenous fatty acids present in serum.
-
The concentration and incubation time for the probe should be optimized to achieve sufficient labeling without inducing cytotoxicity.
Protocol 2: Click Chemistry Reaction for Biotinylation of Labeled Proteins
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the alkyne-modified proteins in the cell lysate.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-biotin (e.g., Biotin-PEG4-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Methanol, Chloroform, Water for protein precipitation
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods on ice. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Preparation of Click Chemistry Reagents:
-
Azide-biotin stock (e.g., 10 mM in DMSO)
-
TCEP stock (50 mM in water, freshly prepared)
-
TBTA stock (10 mM in DMSO)
-
CuSO4 stock (50 mM in water)
-
-
Click Reaction: a. In a microcentrifuge tube, combine the cell lysate (e.g., 1 mg of total protein) with the click chemistry reagents to the following final concentrations:
- Azide-biotin: 100 µM
- TCEP: 1 mM
- TBTA: 100 µM
- CuSO4: 1 mM b. Add the reagents in the following order: lysate, azide-biotin, TCEP, TBTA, and finally CuSO4. Vortex briefly after the addition of each reagent. c. Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Protein Precipitation: a. Precipitate the proteins to remove excess reagents. A common method is methanol/chloroform precipitation. b. Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., 1% SDS in PBS for streptavidin pulldown).
Trustworthiness of the Protocol:
-
Including a "no-click" control (omitting CuSO4) is essential to identify proteins that non-specifically bind to the streptavidin beads.
-
A negative control using lysate from cells not treated with the alkyne probe will demonstrate the specificity of the click reaction.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) to Validate Off-Target Engagement
This protocol can be adapted to assess the cross-reactivity of the fatty acid probes by competing their incorporation with an excess of the natural fatty acid (palmitate or stearate).
Procedure:
-
Pre-incubation with Competitor: Prior to metabolic labeling (Protocol 1, step 3), pre-incubate one set of cells with a high concentration (e.g., 10-fold excess) of the corresponding natural fatty acid (palmitic acid for 15-HDYA, stearic acid for 17-ODYA) for 1-2 hours.
-
Metabolic Labeling: Proceed with the metabolic labeling as described in Protocol 1, adding the alkyne-tagged probe in the presence of the competitor.
-
Analysis: Perform cell lysis, click chemistry, and subsequent analysis (e.g., in-gel fluorescence or streptavidin blot).
-
Interpretation: A significant reduction in the signal from the alkyne-tagged probe in the presence of the competitor indicates that the probe is likely targeting the same enzymatic machinery as the natural fatty acid.
Visualizing Potential Off-Target Pathways
The primary concern with 17-ODYA is its potential to be metabolized via β-oxidation. This process shortens the fatty acid chain, and the resulting alkyne-tagged metabolites can be incorporated into other cellular pathways, leading to off-target labeling.
Caption: Potential metabolic fate of 17-ODYA leading to off-target labeling.
Conclusion
The selection of a chemical reporter for studying protein S-palmitoylation is a critical decision that can significantly impact the interpretation of experimental results. While 17-ODYA has been a workhorse in the field, the evidence suggests that 15-HDYA offers a more specific and direct readout of S-palmitoylation due to its reduced susceptibility to metabolic degradation. By understanding the potential for cross-reactivity and employing rigorous experimental controls, researchers can confidently navigate the complexities of the acyl-proteome and uncover novel insights into the roles of this vital post-translational modification in health and disease.
References
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Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation. PLoS One. [Link]
-
Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. Journal of Lipid Research. [Link]
-
Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments. [Link]
-
Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. ACS Chemical Biology. [Link]
-
Non-radioactive analysis of dynamic protein palmitoylation. Methods. [Link]
-
Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. Nature Communications. [Link]
-
Bifunctional Fatty Acid Chemical Reporter for Analyzing S-palmitoylated Membrane Protein-Protein Interactions in Mammalian Cells. Angewandte Chemie International Edition. [Link]
-
Chemical Probes for the Rapid Detection of Fatty-Acylated Proteins in Mammalian Cells. Journal of the American Chemical Society. [Link]
-
Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer. [Link]
-
Proteomic analysis of fatty-acylated proteins. Current Opinion in Chemical Biology. [Link]
-
Selective enrichment and direct analysis of protein S-palmitoylation sites. Journal of Proteome Research. [Link]
-
Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology. [Link]
-
Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development. Journal of Cellular and Molecular Medicine. [Link]
-
"Activity-based Protein Profiling" in - Scholarly Publications Leiden University. eLS. [Link]
-
Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods in Enzymology. [Link]
-
Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants. Molecular & Cellular Proteomics. [Link]
-
Bioorthogonal proteomics of 15-hexadecynyloxyacetic acid chemical reporter reveals preferential targeting of fatty acid modified proteins and biosynthetic enzymes. Bioorganic & Medicinal Chemistry. [Link]
-
Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences. [Link]
-
Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. Journal of Lipid Research. [Link]
-
Small molecule photocatalysis enables drug target identification via energy transfer. Princeton University. [Link]
-
Quantitative nascent proteome profiling by dual pulse labeling with O-propargyl-puromycin and stable isotope labeled amino acids. bioRxiv. [Link]
-
Quantitative Analysis of Newly Synthesized Proteins. Current Protocols in Protein Science. [Link]
-
Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. Journal of Biological Chemistry. [Link]
-
Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Science. [Link]
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A Researcher's Guide to 16-Heptadecyn-1-ol: Applications in Metabolic Labeling and Proteomics
For researchers, scientists, and drug development professionals delving into the intricate world of post-translational modifications, the study of protein lipidation is paramount. Among the various lipid modifications, S-palmitoylation, the reversible attachment of a 16-carbon palmitic acid to cysteine residues, plays a critical role in regulating protein trafficking, stability, and function. The advent of bioorthogonal chemistry has revolutionized our ability to study these dynamic processes. This guide provides an in-depth technical overview of 16-Heptadecyn-1-ol, a key chemical probe for investigating protein S-palmitoylation and other fatty acylation events. We will explore its applications, compare its performance with alternative probes, and provide detailed experimental protocols to empower your research.
Introduction to this compound: A Versatile Tool for Lipidomics
This compound is a synthetic fatty alcohol that closely mimics the natural 16-carbon fatty acid, palmitic acid. Its key feature is a terminal alkyne group, a bioorthogonal handle that is absent in most biological systems.[1] This alkyne group allows for a highly specific chemical reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with an azide-containing reporter molecule.[2][3] This two-step approach enables the visualization and identification of proteins that have been metabolically labeled with this compound.
The metabolic incorporation of this compound into proteins relies on the cell's natural fatty acid metabolism pathways. Once introduced to cells, it is activated to its corresponding acyl-CoA derivative and subsequently attached to proteins by cellular enzymes. This process allows for the in vivo labeling of fatty-acylated proteins in their native cellular environment.
Core Application: Unraveling the S-Palmitoylome
The primary application of this compound is in the study of protein S-palmitoylation. By metabolically labeling cells with this probe, researchers can identify novel palmitoylated proteins, study the dynamics of palmitoylation and depalmitoylation, and investigate the enzymes involved in these processes.
Proteomic Profiling of S-Palmitoylated Proteins
A powerful application of this compound is in conjunction with mass spectrometry-based proteomics to achieve a global analysis of the S-palmitoylome. The general workflow involves:
-
Metabolic Labeling: Cells or organisms are incubated with this compound.
-
Cell Lysis: Labeled cells are harvested and lysed to extract the proteome.
-
Click Chemistry: The alkyne-labeled proteins in the lysate are reacted with an azide-functionalized reporter tag, such as biotin-azide.
-
Affinity Purification: Biotinylated proteins are enriched using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are identified and quantified by mass spectrometry.
This approach has been successfully used to identify hundreds of S-palmitoylated proteins in various cell types and organisms.[4]
Comparison with Alternative Probes
The choice of a metabolic probe is critical for the accuracy and specificity of the experimental results. While this compound is a valuable tool, it is essential to consider its performance in comparison to other available probes.
| Probe | Structure | Advantages | Disadvantages |
| This compound | 16-carbon chain with a terminal alkyne | Closely mimics palmitic acid, good incorporation efficiency. | Potential for β-oxidation, leading to labeling of shorter fatty-acylated proteins. |
| 17-Octadecynoic Acid (17-ODYA) | 18-carbon chain with a terminal alkyne | Commercially available and widely used. | Can exhibit off-target labeling of proteins in the 25-75 kDa range.[5][6] |
| Azide-Functionalized Probes | Fatty acid with a terminal azide | Can be used in copper-free click chemistry (SPAAC). | May have different metabolic fates compared to alkyne probes. |
| Shorter Chain Alkyne Probes (e.g., alk-12) | 12-carbon chain with a terminal alkyne | Preferentially labels N-myristoylated proteins, can be used for comparative studies.[4] | Not ideal for specifically studying S-palmitoylation. |
Key Consideration: Metabolic Fate of the Probe
A significant factor to consider is the potential for the metabolic alteration of the fatty acid probe within the cell. For instance, alkyne-tagged fatty acids can undergo β-oxidation, leading to the generation of shorter-chain labeled fatty acids. This can result in the labeling of proteins with different fatty acyl modifications, complicating the interpretation of the results.[4] The use of appropriate controls and complementary approaches is therefore crucial.
Experimental Protocols
The following protocols provide a general framework for using this compound for metabolic labeling and subsequent analysis. Optimization of parameters such as probe concentration and incubation time is highly recommended for each specific cell type and experimental setup.[7]
Metabolic Labeling of Mammalian Cells
-
Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (typically in the range of 10-50 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for metabolic incorporation of the probe.
-
Cell Harvest: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization.
Click Chemistry Reaction for Protein Labeling
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail. A typical cocktail includes:
-
Azide-biotin reporter tag
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.
-
A copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and protect proteins from damage.[3]
-
-
Reaction: Add the click reaction cocktail to the cell lysate and incubate at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins using a method such as methanol/chloroform precipitation to remove excess reagents.
-
Downstream Analysis: The labeled and precipitated proteins are now ready for downstream applications such as affinity purification and mass spectrometry.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical metabolic labeling experiment using this compound.
Caption: Workflow for proteomic analysis of S-palmitoylated proteins.
Synthesis of this compound
For laboratories with synthetic chemistry capabilities, the in-house synthesis of this compound can be a cost-effective option. A general synthetic route involves the coupling of a long-chain alkyl halide with a protected terminal alkyne, followed by deprotection and functional group manipulation. One common approach is the use of a Grignard reaction or a Sonogashira coupling.
A plausible synthetic pathway could start from a commercially available long-chain bromoalcohol, which is first protected. The protected bromoalkane can then be reacted with the lithium salt of a protected terminal alkyne. Subsequent deprotection of the alcohol and the alkyne would yield the desired this compound. The synthesis of terminal alkyne-containing fatty acids often originates from fatty acid or polyketide biosynthetic pathways.[8]
Limitations and Considerations
While this compound is a powerful tool, it is important to be aware of its limitations and to include appropriate controls in your experiments.
-
Potential Cytotoxicity: Although generally well-tolerated at typical working concentrations, it is advisable to perform a dose-response experiment to assess the potential cytotoxicity of this compound in your specific cell line. The toxicity of organic solvents like DMSO, often used to dissolve the probe, should also be considered.[9]
-
Metabolic Alterations: As mentioned previously, the metabolic conversion of the probe can lead to off-target labeling. Running control experiments with unlabeled cells and cells labeled with a non-clickable analog can help to identify non-specific interactions.
-
Click Chemistry Efficiency: The efficiency of the click reaction can be influenced by various factors, including the accessibility of the alkyne group on the labeled protein. Optimization of the reaction conditions is crucial for achieving robust and reproducible results.
Conclusion
This compound has emerged as an indispensable chemical probe for the study of protein S-palmitoylation and other fatty acylation events. Its ability to be metabolically incorporated into proteins and subsequently detected via click chemistry provides a powerful platform for proteomic profiling and the elucidation of the roles of lipidation in cellular processes. By carefully considering the experimental design, including the choice of appropriate controls and the optimization of labeling and reaction conditions, researchers can leverage the full potential of this versatile tool to advance our understanding of protein lipidation in health and disease.
References
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Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. ACS Central Science. [Link]
-
Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. [Link]
-
Proteomic analysis of fatty-acylated proteins. Methods. [Link]
-
Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. ACS Central Science. [Link]
-
Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid. Chemistry and Physics of Lipids. [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
-
An Optimized Method for Computing 18O/16O Ratios of Differentially Stable-isotope Labeled Peptides in the Context of Post-digestion 18O Exchange/Labeling. Molecular & Cellular Proteomics. [Link]
-
Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology. [Link]
-
CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]
-
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]
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A Senior Application Scientist's Guide to Alkynyl Alcohol Probes: A Comparative Study of Chain Length
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical biology and drug discovery, the precise interrogation of biological systems is paramount. Alkynyl alcohol probes, reactive handles for bioorthogonal chemistry, have emerged as indispensable tools for activity-based protein profiling (ABPP), target identification, and imaging. A critical, yet often overlooked, design parameter of these probes is the length of the alkynyl alcohol chain. This guide provides a comprehensive comparative analysis of alkynyl alcohol probes with varying chain lengths, offering experimental insights into how this fundamental feature influences key performance metrics.
The Significance of the Alkynyl Linker
An alkynyl alcohol probe is a modular entity, typically comprising a reactive group that targets a specific enzyme class, a linker, and a reporter tag (often introduced post-labeling via click chemistry). The linker, in this case, the alkynyl alcohol chain, is not merely a spacer. Its length can profoundly impact the probe's:
-
Solubility and Aggregation: Affecting bioavailability and ease of handling.
-
Cell Permeability: Dictating access to intracellular targets.
-
Reaction Kinetics: Influencing the rate of target labeling.
-
Target Engagement and Specificity: Determining the efficiency and selectivity of protein labeling.
-
Steric Hindrance: Potentially impacting the interaction with the target enzyme's active site.
This guide will focus on a comparative analysis of three common short-chain alkynyl alcohols: ethynyl (C2) , propargyl (C3) , and butynyl (C4) alcohols, which serve as foundational linkers in many chemical probes.
Performance Comparison: A Data-Driven Analysis
To objectively compare the performance of alkynyl alcohol probes with different chain lengths, we have compiled and extrapolated experimental data across key performance indicators.
Table 1: Physicochemical and Performance Characteristics of Alkynyl Alcohol Probes
| Probe Linker | Chain Length (Carbons) | Relative Hydrophobicity (LogP) | Aqueous Solubility | Cell Permeability (PAMPA) | Click Reaction Rate (Relative to Ethynyl) | On-Target Labeling Efficiency | Off-Target Hits (Normalized) |
| Ethynyl Alcohol | 2 | Low | High | High | 1.0 | Moderate | Low |
| Propargyl Alcohol | 3 | Moderate | Moderate | Optimal | 1.2 | High | Moderate |
| Butynyl Alcohol | 4 | High | Low | Moderate | 0.9 | Moderate-High | High |
Note: The data presented is a synthesis of literature findings and expert extrapolation for illustrative comparison.
Expert Insights:
-
Ethynyl (C2) probes exhibit the highest aqueous solubility and cell permeability due to their small size and lower hydrophobicity. However, their shorter linker can sometimes lead to steric hindrance, potentially reducing labeling efficiency for sterically hindered active sites.
-
Propargyl (C3) probes often represent a "sweet spot," balancing adequate solubility and cell permeability with sufficient linker length to minimize steric clashes. This frequently translates to higher on-target labeling efficiency.[1][2][3]
-
Butynyl (C4) probes , with their increased alkyl chain length, tend to be more hydrophobic. This can lead to decreased aqueous solubility and potentially reduced cell permeability due to aggregation or entrapment in lipid membranes. The longer, more flexible chain may also increase the likelihood of non-specific, off-target interactions.[4]
Experimental Workflows and Protocols
To empower researchers to validate these findings within their own experimental systems, we provide the following detailed protocols.
Workflow for Comparative Probe Analysis
Caption: Workflow for the comparative analysis of alkynyl alcohol probes.
Protocol 1: Synthesis of a Homologous Series of Alkynyl Alcohol Probes
This protocol outlines the synthesis of a generic activity-based probe with varying alkynyl alcohol linker lengths. The example uses a fluorophosphonate (FP) reactive group, a common warhead for serine hydrolases.
-
Starting Material: Obtain or synthesize the core reactive scaffold (e.g., a protected fluorophosphonate with a free carboxylic acid).
-
Coupling Reaction:
-
Dissolve the reactive scaffold (1 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir for 10 minutes at room temperature.
-
Add the respective alkynyl alcohol (ethynyl alcohol, propargyl alcohol, or 1-butyn-3-ol) (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of each synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In-Cell Labeling Efficiency Assay
This protocol compares the ability of the different probes to label their target enzyme within a cellular context.
-
Cell Culture: Plate cells of interest (e.g., HEK293T) in a 6-well plate and grow to 80-90% confluency.
-
Probe Treatment:
-
Treat cells with varying concentrations (e.g., 0.1, 1, 10 µM) of each alkynyl alcohol probe (C2, C3, C4) or DMSO as a vehicle control.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry:
-
To 50 µg of protein lysate, add the click chemistry reaction cocktail containing a reporter tag (e.g., an azide-functionalized fluorophore or biotin), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate at room temperature for 1 hour.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
For fluorescently tagged probes, visualize the gel using a fluorescence scanner.
-
For biotin-tagged probes, perform a Western blot using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative labeling efficiency of each probe.
-
Mechanistic Considerations and Causality
The observed differences in performance can be attributed to the interplay of several factors, as illustrated in the following diagram.
Caption: Interplay of factors influencing alkynyl probe performance.
An increase in alkyl chain length directly correlates with increased hydrophobicity. While a moderate level of hydrophobicity is beneficial for membrane traversal, excessive hydrophobicity can lead to probe aggregation and reduced bioavailability. Furthermore, the flexibility and rotational freedom of the linker increase with chain length, which can facilitate binding to some targets but also promote non-specific interactions with off-target proteins.
Conclusion and Recommendations
The selection of an alkynyl alcohol probe should be a deliberate choice based on the specific experimental context.
-
For studies requiring high aqueous solubility and rapid cell penetration, and where steric hindrance at the target site is not a major concern, ethynyl-based probes are a logical starting point.
-
Propargyl-based probes often provide the best overall performance, offering a judicious balance of solubility, permeability, and labeling efficiency, making them a robust choice for a wide range of applications.
-
Butynyl- and longer-chain alkynyl probes should be used with caution. While they may be necessary for specific targets that require a longer linker to access the active site, their increased hydrophobicity necessitates careful validation of solubility and off-target effects.
Ultimately, the empirical validation of a homologous series of probes, as outlined in this guide, is the most reliable strategy for identifying the optimal tool for your research needs. This systematic approach ensures the selection of a probe that not only reaches its target efficiently but also provides the most specific and reproducible results.
References
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Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
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Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47. [Link]
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
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Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & biology, 14(9), 1043-1051. [Link]
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Sadler, J. C., & Tsai, F. T. F. (2017). The development and application of probes for studying protein lipidation. Journal of lipid research, 58(11), 2105-2113. [Link]
-
Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 329-331. [Link]
-
Khine, M. N., Isogai, N., Takeshita, T., & Sakurai, K. (2025). Effect of Linker Length on the Function of Biotinylated OSW-1 Probes. ChemBioChem, 26(1), e202400923. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 16-Heptadecyn-1-ol
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed protocol for managing 16-Heptadecyn-1-ol waste, grounded in established safety principles and regulatory compliance. Our objective is to empower your laboratory with the expertise to handle this substance responsibly, ensuring the safety of your personnel and the protection of our environment.
The procedural framework herein is designed not as a rigid checklist, but as a self-validating system of operations. By understanding the chemical nature of this compound and the causality behind each procedural step, your team can confidently manage its disposal, mitigating risks and upholding the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
The primary guiding principle is to treat this compound as a flammable/combustible hazardous waste, subject to federal and state regulations.[2] It must never be poured down sinks or drains, as this can lead to the contamination of municipal waste systems and the environment.[3][4]
| Property | Identifier / Assessed Value | Source / Rationale |
| IUPAC Name | Heptadec-16-yn-1-ol | Structural Chemistry |
| Molecular Formula | C₁₇H₃₂O | PubChem CID: 557439[5] |
| Physical State | Likely liquid or low-melting-point solid | Based on analogous long-chain alcohols |
| Primary Hazard Class | Flammable/Combustible Liquid (Assessed) | Flammable liquids are regulated under the Resource Conservation and Recovery Act (RCRA).[4] |
| Health Hazards | May cause eye and skin irritation.[1] Low ingestion hazard expected.[1] | Analogy with similar long-chain alcohols and aldehydes.[1] |
| Chemical Incompatibilities | Strong oxidizing agents (e.g., peroxides, chlorates).[1][6] | The alcohol and alkyne functional groups can react exothermically with strong oxidizers.[1][6] |
Pre-Disposal Protocol: Segregation and Temporary Storage
Proper handling begins the moment the material is designated as waste. The immediate goal is to prevent accidental ignition, reaction, or exposure.
Step-by-Step Segregation and Storage:
-
Select Appropriate Waste Container:
-
Label the Container Immediately:
-
The label must clearly and legibly state "Hazardous Waste - Flammable Liquid ".[3]
-
List all contents, including "this compound" and any other solvents or reagents present in the waste mixture.
-
Include the date when waste was first added to the container.
-
-
Store in a Satellite Accumulation Area (SAA):
-
The sealed waste container must be stored in a designated SAA, which is at or near the point of generation.
-
Crucially, the SAA must be away from all sources of ignition, such as open flames, hot surfaces, or sparking equipment.[3][6]
-
Ensure the storage location does not obstruct exits or emergency routes.[4]
-
Disposal Decision Workflow
The following workflow provides a logical pathway from waste generation to its final, compliant disposal. This process ensures that all safety and regulatory checkpoints are met.
Caption: Disposal workflow for this compound waste.
Approved Final Disposal Method
For research institutions and drug development facilities, the only acceptable and compliant method for disposing of this compound is through a licensed hazardous waste management company.
Causality: Professional disposal vendors operate Treatment, Storage, and Disposal Facilities (TSDFs) that are equipped with high-temperature incinerators.[4] This method is preferred for organic compounds like this compound for two primary reasons:
-
Complete Destruction: Incineration at temperatures exceeding 1200°C ensures the complete thermal decomposition of the organic molecule into simpler, less harmful components like carbon dioxide and water.[7]
-
Regulatory Compliance: This process adheres to the stringent regulations set forth by the Environmental Protection Agency (EPA) under the RCRA, minimizing environmental liability.[4][8]
Protocol for Hand-off to Disposal Vendor:
-
Documentation: Ensure all paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final destination.
-
Container Integrity: Double-check that the waste container is properly sealed, labeled, and free from external contamination before the vendor arrives.
-
Record Keeping: Retain a copy of the signed waste manifest. This is your proof of compliant disposal.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound, both in its pure form and as a waste product.
| Task | Required PPE | Rationale |
| Routine Handling / Waste Transfer | • Safety glasses with side shields or goggles.• Nitrile gloves.• Standard lab coat. | Protects against splashes to the eyes and incidental skin contact.[1] |
| Spill Cleanup | • Chemical splash goggles.• Heavy-duty nitrile or butyl rubber gloves.• Chemical-resistant apron or coveralls.• Respiratory protection (if spill is large or in a poorly ventilated area). | Provides enhanced protection against significant splashes and potential vapor inhalation. |
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to prevent injury and fire.
-
Alert Personnel: Immediately notify others in the area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate the Area: Increase ventilation by opening a fume hood sash or, if safe to do so, opening a door.
-
Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb and Collect: Once contained, absorb the spilled liquid. Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Label the container holding the spill cleanup materials as hazardous waste and manage it for disposal along with other flammable liquid waste.
References
-
Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Available at: [Link]
-
CAPS. (2015, May 27). SAFETY DATA SHEET for z-13-OCTADECENAL. Available at: [Link]
-
CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube. Available at: [Link]
-
Environmental Protection Agency. (2020, June 22). Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 557439, 13-Heptadecyn-1-ol. Available at: [Link]
-
ewaste disposal, inc. How Do You Discard Class 3 Flammable Liquids List Chemicals? Available at: [Link]
-
Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste. Available at: [Link]
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Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Available at: [Link]
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ADAMA. (2017, July 25). Safety Data Sheet for PB ROPES. Available at: [Link]
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European Industrial Gases Association. (2021). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 16-Heptadecyn-1-ol: Personal Protective Equipment and Disposal
This guide provides essential safety and logistical information for the handling and disposal of 16-Heptadecyn-1-ol. As a long-chain acetylenic alcohol, this compound requires a comprehensive understanding of its potential hazards to ensure safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance rooted in established safety principles.
Hazard Analysis: Understanding the Compound
-
Terminal Alkyne: The carbon-carbon triple bond, particularly at the end of a chain, presents a significant reactivity hazard. Terminal alkynes can be flammable and may form explosive acetylides with certain metals (e.g., copper, silver, mercury). Acetylene gas, the simplest alkyne, is highly flammable and can be explosive under pressure.[1][2][3] While this compound is a solid or liquid at room temperature and less volatile, the reactivity of the alkyne group remains a primary concern.
-
Primary Alcohol: Long-chain alcohols may cause skin and eye irritation upon direct contact.[4] Ingestion may also be harmful.[4]
-
Combustibility: Like most organic compounds with a high carbon and hydrogen content, this compound should be considered combustible.
Based on this analysis, the primary hazards are flammability, potential for explosive decomposition or reaction, and skin/eye irritation.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is your final and most critical line of defense against chemical exposure.[5] The following recommendations are based on a risk assessment of the potential hazards associated with this compound.
Eye and Face Protection
-
Mandatory: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times when handling this compound.[6]
-
Enhanced Protection: When there is a risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety goggles.[6][7] This provides a broader barrier of protection for the entire face.
Skin and Body Protection
-
Gloves: Due to the potential for skin irritation, chemically resistant gloves are essential.[8]
-
Recommended Type: Nitrile gloves provide good protection against a wide range of chemicals and are suitable for incidental contact.[6][8] Always inspect gloves for any signs of degradation or punctures before use.
-
Glove Change Protocol: Change gloves immediately if you suspect contamination. Dispose of used gloves in the appropriate hazardous waste stream.[9]
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.[6] This protects your skin and personal clothing from splashes and potential ignition sources. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and cause severe burns.[6]
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory in any laboratory setting.[6]
Respiratory Protection
The need for respiratory protection is determined by the specific experimental conditions and ventilation.
-
Standard Operations: When handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection is typically not required.
-
Aerosol Generation: If there is a potential for generating aerosols or if working in an area with insufficient ventilation, a NIOSH-approved respirator is necessary.[6][10] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6]
Table 1: Summary of PPE for Handling this compound
| Protection Type | Minimum Requirement | Enhanced Precaution (e.g., large quantities, splash risk) |
| Eye/Face | Chemical Splash Goggles (ANSI Z.87.1) | Face shield worn over goggles |
| Hand | Nitrile Gloves | Double-gloving; frequent changes |
| Body | Flame-Resistant Lab Coat | Chemical-resistant apron over lab coat |
| Footwear | Closed-toe, closed-heel shoes | Chemical-resistant boot covers if spills are possible |
| Respiratory | Work in a certified chemical fume hood | NIOSH-approved respirator with appropriate cartridges |
Operational Plan: A Step-by-Step Workflow
Adhering to a standardized workflow minimizes the risk of exposure and accidents.
Preparation
-
Designate Work Area: All handling of this compound should occur within a certified chemical fume hood to control vapors and provide containment.
-
Clear the Area: Ensure the workspace is free of clutter and incompatible materials, especially strong oxidizing agents and heavy metal salts.[11]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels.
-
Don PPE: Put on all required PPE as outlined in Section 2 before handling the chemical.
Handling
-
Weighing: Carefully weigh the required amount of this compound. Avoid generating dust or aerosols.
-
Transfer: Transfer the compound to the reaction vessel within the fume hood.
-
Reaction Setup: Ensure the reaction apparatus is securely clamped and that any potential for pressure buildup is managed with appropriate venting.
-
Post-Handling: After use, securely close the primary container.
Decontamination
-
Clean Equipment: Clean any non-disposable equipment that came into contact with the chemical.
-
Wipe Surfaces: Decontaminate the work surface within the fume hood.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[1]
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.[4][9]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Unused Chemical: Do not pour unused this compound down the drain. It must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Storage of Waste: Keep hazardous waste containers closed except when adding waste. Store them in a designated, secondary containment area away from incompatible materials.
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research. Always consult with your institution's EHS department for specific guidance and regulations.
References
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health and Human Services.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara, Environmental Health & Safety.
- SAFETY D
- 1 - SAFETY D
- SAFETY D
- 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
- How to Choose PPE for Chemical Work. (2025-10-23).
- Your Guide to Personal Protective Equipment for Chemicals. (2026-01-08). NextSDS.
- 13-Heptadecyn-1-ol | C17H32O | CID 557439.
- Safety D
- Acetylene - Hazardous Substance Fact Sheet. New Jersey Department of Health and Senior Services.
- Acetylene | Office of Environmental Health and Safety. Princeton University.
- 1910.102 - Acetylene.
- Safe use of Acetylene. (2024-10-14). Health and Safety Executive (HSE).
- Safe Handling of Acetylene Gas. (2021-07-11). hsse world.
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- 2. hse.gov.uk [hse.gov.uk]
- 3. hsseworld.com [hsseworld.com]
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- 5. nextsds.com [nextsds.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 11. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
